molecular formula C10H9ClO3 B019052 3-Acetoxy-2-methylbenzoyl Chloride CAS No. 167678-46-8

3-Acetoxy-2-methylbenzoyl Chloride

Cat. No.: B019052
CAS No.: 167678-46-8
M. Wt: 212.63 g/mol
InChI Key: COLDUSGLGQXXEJ-UHFFFAOYSA-N
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Description

3-Acetoxy-2-methylbenzoyl Chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-carbonochloridoyl-2-methylphenyl) acetate
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InChI

InChI=1S/C10H9ClO3/c1-6-8(10(11)13)4-3-5-9(6)14-7(2)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

COLDUSGLGQXXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50426635
Record name 3-Acetoxy-2-methylbenzoyl Chloride
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Molecular Weight

212.63 g/mol
Source PubChem
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CAS No.

167678-46-8
Record name 3-(Acetyloxy)-2-methylbenzoyl chloride
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Record name (3-(Chlorocarbonyl)-2-methylphenyl)acetate
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Record name 3-Acetoxy-2-methylbenzoyl Chloride
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Record name [3-(chlorocarbonyl)-2-methylphenyl]acetate
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Record name Benzoyl chloride, 3-(acetyloxy)-2-methyl
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Foundational & Exploratory

Synthesis of 3-Acetoxy-2-methylbenzoyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Acetoxy-2-methylbenzoyl Chloride, a key intermediate in the development of pharmaceutical compounds, notably as a structural unit for novel HIV protease inhibitors.[1] This document delves into the prevalent synthetic pathways, detailing the mechanistic intricacies, experimental protocols, and critical process parameters. Emphasis is placed on the chemical principles underpinning the synthetic strategy, purification techniques, and essential safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its acyl chloride moiety provides a reactive handle for amide bond formation, a cornerstone of many pharmaceutical syntheses, while the acetoxy group can influence solubility and metabolic stability. A robust and scalable synthesis is therefore paramount for its application in drug discovery and development.

The most industrially viable and commonly employed synthetic route proceeds through a two-step sequence, commencing with the acetylation of 3-hydroxy-2-methylbenzoic acid to yield 3-acetoxy-2-methylbenzoic acid, followed by the chlorination of the carboxylic acid functionality to afford the target acyl chloride.

Logical Flow of the Primary Synthesis Pathway

Synthesis_Pathway A 3-Hydroxy-2-methylbenzoic Acid C 3-Acetoxy-2-methylbenzoic Acid A->C Acetylation B Acetic Anhydride B->C E This compound C->E Chlorination D Thionyl Chloride (SOCl₂) D->E

Caption: Overall synthetic scheme for this compound.

Synthesis of the Precursor: 3-Acetoxy-2-methylbenzoic Acid

The initial step in the synthesis is the acetylation of the phenolic hydroxyl group of 3-hydroxy-2-methylbenzoic acid. This transformation is crucial as it protects the hydroxyl group, preventing unwanted side reactions during the subsequent chlorination step.

Mechanistic Considerations of Acetylation

The acetylation of a phenol is a classic esterification reaction. In the presence of a catalyst, typically a strong acid or a base, the oxygen of the hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of an acetate leaving group furnishes the desired ester.

Experimental Protocol: Acetylation of 3-Hydroxy-2-methylbenzoic Acid

This protocol is adapted from established procedures for the acetylation of substituted phenols.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Hydroxy-2-methylbenzoic acid152.1515.2 g0.1
Acetic Anhydride102.0915.3 mL (16.5 g)0.16
Concentrated Sulfuric Acid98.082-3 drops-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add 3-hydroxy-2-methylbenzoic acid (0.1 mol).

  • Carefully add acetic anhydride (0.16 mol) to the flask.

  • With gentle stirring, add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Warm the reaction mixture to 50-60°C using a water bath and maintain this temperature with continuous stirring for approximately 15-20 minutes.

  • Allow the mixture to cool to room temperature.

  • Slowly add 100 mL of cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.

  • Stir the resulting suspension vigorously for 10-15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • The crude 3-acetoxy-2-methylbenzoic acid can be purified by recrystallization from an ethanol-water mixture.[2]

Conversion to this compound

The final step of the synthesis involves the conversion of the carboxylic acid group of 3-acetoxy-2-methylbenzoic acid into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation on both laboratory and industrial scales due to the formation of gaseous byproducts that are easily removed from the reaction mixture.[3]

The Role of Thionyl Chloride: A Mechanistic Insight

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid first attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[3]

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

Thionyl_Chloride_Mechanism A R-COOH Carboxylic Acid C R-CO-O-SOCl Chlorosulfite Intermediate A->C Nucleophilic Attack B {SOCl₂ | Thionyl Chloride} B->C E R-COCl Acyl Chloride C->E Chloride Attack F {SO₂ + HCl | Gaseous Byproducts} C->F Decomposition D {Cl⁻} D->E

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Alternative Chlorinating Agents

While thionyl chloride is widely used, other reagents can also effect this transformation, including:

  • Oxalyl Chloride ((COCl)₂): Highly reactive and efficient, often used for small-scale syntheses where mild conditions are required. The byproducts are also gaseous (CO, CO₂, HCl).[3]

  • Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that can be used when thionyl chloride is ineffective. However, the byproduct, phosphoryl chloride (POCl₃), is a high-boiling liquid that can complicate purification.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the process described in U.S. Patent 6,051,732 A.[6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Acetoxy-2-methylbenzoic acid194.1819.4 g0.1
Thionyl Chloride118.9711 mL (18.1 g)0.15

Procedure:

  • In a fume hood, charge a dry 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide) with 3-acetoxy-2-methylbenzoic acid (0.1 mol).

  • Slowly add thionyl chloride (0.15 mol) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The evolution of HCl and SO₂ gases should be observed and neutralized by the scrubber.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The crude this compound can be purified by fractional distillation under high vacuum.[6] The product is typically a light yellow oil.[7]

Purification and Characterization

Purification Strategies

The primary method for purifying this compound is fractional distillation under reduced pressure . This technique is effective in separating the desired product from any non-volatile impurities and residual high-boiling reagents. Given the moisture sensitivity of acyl chlorides, all distillation apparatus must be thoroughly dried before use.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets), methyl protons on the aromatic ring (singlet), and acetyl methyl protons (singlet).
¹³C NMR Carbonyl carbons of the acyl chloride and ester, aromatic carbons, and methyl carbons.
IR Spectroscopy Strong carbonyl stretching frequencies for the acyl chloride (typically ~1780-1815 cm⁻¹) and the ester (typically ~1760-1770 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (212.63 g/mol ), along with characteristic fragmentation patterns.[1]

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl Chloride: is highly corrosive, toxic, and reacts violently with water.[5] Inhalation can cause severe respiratory irritation, and contact with skin and eyes can result in serious burns.[5] Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent.

  • Acyl Chlorides: are lachrymatory and corrosive. They are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid.

  • Hydrogen Chloride Gas: is a toxic and corrosive gas that is evolved during the chlorination step. It is essential to use a gas scrubber to neutralize the evolved HCl.

Conclusion

The synthesis of this compound is a well-established and efficient process that is critical for the production of advanced pharmaceutical intermediates. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and strict adherence to safety procedures are essential for the successful and safe synthesis of this important compound. Further process optimization for industrial-scale production may focus on minimizing waste, and maximizing yield and purity.[8]

References

Mechanism of action for 3-Acetoxy-2-methylbenzoyl Chloride in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of 3-Acetoxy-2-methylbenzoyl Chloride in Synthesis

Abstract

This compound is a bifunctional chemical intermediate of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical industries. Its reactivity is primarily dictated by the highly electrophilic acyl chloride group, which serves as a potent acylating agent. The presence of the ortho-methyl and meta-acetoxy substituents on the aromatic ring introduces nuanced steric and electronic effects that modulate its reactivity and provide pathways for subsequent functionalization. This guide provides a detailed examination of the core mechanistic principles governing its synthetic applications, offers practical, self-validating experimental protocols, and presents a framework for its strategic use in modern organic synthesis.

Introduction: Chemical Profile and Synthetic Utility

This compound is an aromatic acyl chloride characterized by the molecular formula C₁₀H₉ClO₃. Its structure features a central benzene ring substituted with a chlorocarbonyl group (-COCl), a methyl group (-CH₃), and an acetoxy group (-OCOCH₃).

  • The Acyl Chloride Moiety : This is the primary reactive center of the molecule. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it an excellent electrophile for reactions with a wide range of nucleophiles.

  • The Ortho-Methyl Group : Positioned adjacent to the acyl chloride, the methyl group exerts a moderate steric hindrance effect. This can influence the approach of bulky nucleophiles and may affect reaction kinetics. Electronically, it is a weak electron-donating group.

  • The Meta-Acetoxy Group : As an ester, the acetoxy group is electron-withdrawing through induction but can be a weak pi-donor through resonance. Its primary role is often as a protected phenol, which can be deprotected (hydrolyzed) in a later synthetic step to reveal a hydroxyl group. This hydroxyl group can then be used for further molecular elaboration.

The strategic combination of a highly reactive site for coupling (the acyl chloride) and a masked functional group for later-stage modification (the acetoxy group) makes this reagent a valuable building block in multi-step synthesis.

Core Mechanism: Nucleophilic Acyl Substitution

The predominant mechanism of action for this compound is nucleophilic acyl substitution . This is a two-step, addition-elimination process that is fundamental to the reactivity of all acyl chlorides.

Step 1: Nucleophilic Addition A nucleophile (Nu:), such as an alcohol, amine, or carbanion, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen (an oxyanion).

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, and in the process, it ejects the most stable leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group, making this step rapid and generally irreversible.

This sequence results in the formation of a new carbonyl compound (e.g., an ester or an amide) where the chloride has been substituted by the incoming nucleophile.

Nucleophilic_Acyl_Substitution General Mechanism of Nucleophilic Acyl Substitution RCOCl 3-Acetoxy-2-methylbenzoyl Chloride (R-COCl) Intermediate Tetrahedral Intermediate RCOCl->Intermediate 1. Nucleophilic    Attack Nu Nucleophile (Nu-H) Product Acylated Product (R-CO-Nu) Intermediate->Product 2. Elimination of    Leaving Group (Cl⁻) HCl HCl

Caption: The two-step addition-elimination pathway for nucleophilic acyl substitution.

Key Synthetic Transformations

Esterification

The reaction of this compound with an alcohol (R'-OH) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) readily forms an ester.

  • Mechanism : The alcohol oxygen acts as the nucleophile, attacking the acyl chloride. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct that is formed. Failure to scavenge the HCl can lead to protonation of the alcohol, reducing its nucleophilicity, and may also promote side reactions like the hydrolysis of the acetoxy group.

  • Causality : Pyridine is often a choice base because it can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is then attacked by the alcohol.

Amidation

When treated with a primary or secondary amine (R'-NH₂ or R'₂NH), this compound forms the corresponding amide.

  • Mechanism : The nitrogen atom of the amine is a potent nucleophile. The reaction is typically very fast. For this reaction, two equivalents of the amine are often used. The first equivalent acts as the nucleophile, and the second acts as a base to quench the HCl byproduct, forming an ammonium salt.

  • Causality : If the amine is valuable or expensive, an alternative, non-nucleophilic base like triethylamine is used as the HCl scavenger to avoid consuming a second equivalent of the amine.

Friedel-Crafts Acylation

This reagent can be used to acylate an aromatic ring (e.g., benzene, toluene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Mechanism : The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion ([R-C=O]⁺). This powerful electrophile is then attacked by the electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction.

  • Causality : This reaction must be conducted under strictly anhydrous conditions, as water will react violently with both the Lewis acid and the acyl chloride.

Experimental Protocol: Synthesis of Ethyl 3-acetoxy-2-methylbenzoate

This protocol describes a self-validating system for the esterification of this compound with ethanol.

Objective : To synthesize and validate the purity of ethyl 3-acetoxy-2-methylbenzoate.

Materials :

  • This compound (1.0 eq)

  • Anhydrous Ethanol (1.2 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure :

  • Reaction Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with this compound and anhydrous DCM. The solution is cooled to 0 °C in an ice bath.

    • Rationale: An inert atmosphere (nitrogen) and anhydrous conditions are used to prevent hydrolysis of the starting material. Cooling mitigates the exothermicity of the reaction.

  • Addition of Reagents : A solution of anhydrous ethanol and anhydrous pyridine in DCM is added dropwise to the cooled solution over 15-20 minutes.

    • Rationale: Dropwise addition maintains temperature control. Pyridine acts as both a catalyst and an acid scavenger.

  • Reaction Monitoring : The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Rationale: TLC provides a simple, qualitative check for the completion of the reaction by comparing the spot of the starting material to the new, product spot.

  • Aqueous Work-up : The reaction mixture is transferred to a separatory funnel. It is washed sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ (to remove any remaining acid), and brine (to reduce the solubility of organic material in the aqueous layer).

    • Rationale: This series of washes systematically removes byproducts and unreacted reagents, purifying the desired product in the organic phase.

  • Drying and Concentration : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • Rationale: Removing all traces of water is crucial before solvent evaporation to prevent hydrolysis of the product upon storage.

  • Validation : The resulting crude oil is analyzed.

    • ¹H NMR : To confirm the structure by identifying characteristic proton signals for the ethyl group, methyl group, acetoxy group, and aromatic protons.

    • FTIR : To confirm the presence of the ester carbonyl (~1735 cm⁻¹) and the acetoxy carbonyl (~1770 cm⁻¹).

    • LC-MS : To confirm the molecular weight of the product.

Experimental_Workflow Workflow for Synthesis and Validation A 1. Reaction Setup (Inert Atmosphere, 0 °C) B 2. Reagent Addition (Ethanol + Pyridine in DCM) A->B Dropwise C 3. Reaction Monitoring (TLC) B->C Stir 2-4h D 4. Aqueous Work-up (HCl, NaHCO₃, Brine) C->D Reaction Complete E 5. Drying & Concentration (MgSO₄, Rotovap) D->E F 6. Analysis & Validation (NMR, FTIR, MS) E->F G Pure Product F->G Purity Confirmed

Caption: A self-validating workflow for the synthesis of an ester.

Data Summary: Reactivity Profile

The following table summarizes the expected reactivity and conditions for this compound with common nucleophiles.

Nucleophile ClassExample NucleophileProduct TypeTypical Base/CatalystRelative Rate
Amines DiethylamineAmide2 eq. Amine or Et₃NVery Fast
Alcohols MethanolEsterPyridine or Et₃NFast
Water H₂OCarboxylic AcidNone (often uncatalyzed)Moderate
Aromatics BenzeneKetoneAlCl₃, FeCl₃Slow (requires catalyst)
Carbanions Grignard ReagentKetone/AlcoholNoneVery Fast

Conclusion

This compound operates primarily through a robust and predictable nucleophilic acyl substitution mechanism. Its utility is enhanced by the ortho-methyl and meta-acetoxy groups, which influence its reactivity and provide a latent hydroxyl functionality. By understanding the core mechanistic principles, researchers can strategically employ this reagent in the synthesis of complex molecules, controlling reaction outcomes through the careful selection of nucleophiles, bases, and reaction conditions. The self-validating protocols outlined herein provide a reliable framework for its practical application in a research and development setting.

Physical and chemical properties of 2-Methyl-3-acetoxybenzoic acid chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-3-acetoxybenzoic acid chloride

Introduction: A Strategic Intermediate in Complex Synthesis

2-Methyl-3-acetoxybenzoic acid chloride, also known by its IUPAC name (3-chlorocarbonyl-2-methylphenyl) acetate, is a highly reactive acyl chloride that serves as a pivotal building block in advanced organic synthesis. While not a household name, this molecule is of significant interest to researchers in medicinal chemistry and drug development. Its strategic importance lies in its role as a key intermediate for producing complex pharmaceutical compounds, most notably a class of small-molecule HIV protease inhibitors.[1][2][3] These inhibitors are crucial components of antiretroviral therapy, designed to suppress the replication of the HIV virus.[1]

This guide provides an in-depth examination of the physical and chemical properties of 2-Methyl-3-acetoxybenzoic acid chloride. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the causal logic behind its synthesis and handling, ensuring both scientific integrity and practical applicability in a laboratory setting.

Core Identity and Physicochemical Properties

The foundational characteristics of a chemical reagent are critical for experimental design, from solvent selection to purification strategy. 2-Methyl-3-acetoxybenzoic acid chloride (CAS No: 167678-46-8) is a derivative of benzoic acid, featuring a methyl group at the 2-position, an acetoxy group at the 3-position, and the highly reactive acid chloride functional group.[4][5] Its structure dictates its physical state and solubility profile. At room temperature, it exists as a colorless to light yellow liquid or low-melting solid, a property influenced by its molecular weight and intermolecular forces.[3][4]

The presence of the polar acyl chloride and ester groups, combined with the nonpolar benzene ring, results in its solubility in common organic solvents like ethers and chloroform, while being virtually insoluble in water.[4] However, its insolubility in water is compounded by its high reactivity towards it, a critical handling consideration discussed later.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
IUPAC Name (3-chlorocarbonyl-2-methylphenyl) acetate[5]
CAS Number 167678-46-8[2][4]
Molecular Formula C₁₀H₉ClO₃[2][4]
Molecular Weight 212.63 g/mol [2][4]
Appearance Colorless to light yellow liquid/oil[3][4]
Melting Point 31-35 °C[4]
Boiling Point 148 °C / 11 mmHg[4]
Density 1.25 g/cm³[4]
Solubility Soluble in ethers, chloroform; Reacts with water[4]

Chemical Reactivity and Mechanistic Rationale

The chemical behavior of 2-Methyl-3-acetoxybenzoic acid chloride is dominated by the electrophilicity of the carbonyl carbon in the acyl chloride group. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[6] This reactivity is the cornerstone of their utility in synthesis.

The primary reaction pathway involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. This two-step mechanism is fundamental to understanding its role as an acylating agent.[4][6]

Because of this high reactivity, the compound is sensitive to moisture.[3][4] Atmospheric water can act as a nucleophile, hydrolyzing the acyl chloride back to its parent carboxylic acid, 3-acetoxy-2-methylbenzoic acid, releasing corrosive hydrogen chloride (HCl) gas in the process.[7] This is why reactions must be conducted under anhydrous conditions. Its utility stems from its efficient reaction with a wide range of nucleophiles, such as alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides).[4][6]

G cluster_reaction Nucleophilic Acyl Substitution AcylChloride 2-Methyl-3-acetoxybenzoic acid chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral 1. Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., R'-OH, R'₂NH, H₂O Nucleophile->Tetrahedral Product Acylated Product (Ester, Amide, etc.) Tetrahedral->Product 2. Elimination of Leaving Group (Cl⁻) HCl HCl Tetrahedral->HCl

Caption: General mechanism for nucleophilic acyl substitution reactions of 2-Methyl-3-acetoxybenzoic acid chloride.

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and industrially relevant method for preparing 2-Methyl-3-acetoxybenzoic acid chloride is through the chlorination of its parent carboxylic acid, 3-acetoxy-2-methylbenzoic acid.[1] This transformation is typically achieved using an inorganic acid chloride, with thionyl chloride (SOCl₂) being a common and effective choice due to its favorable reaction kinetics and the formation of volatile byproducts (SO₂ and HCl), which are easily removed.[1][7]

The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.

G Start 3-Acetoxy-2-methylbenzoic acid (CAS: 168899-58-9) Reaction Reaction Vessel Heat (70-90°C) Inert Atmosphere (N₂) Start->Reaction Reagents Thionyl Chloride (SOCl₂) Optional: cat. DMF Inert Solvent (e.g., Toluene) Reagents->Reaction Workup Removal of Volatiles (Excess SOCl₂, Solvent) via Vacuum Distillation Reaction->Workup Reaction Completion Product Final Product: 2-Methyl-3-acetoxybenzoic acid chloride Workup->Product Purification

Caption: Workflow for the synthesis of 2-Methyl-3-acetoxybenzoic acid chloride.

Experimental Methodology

The following protocol is a representative procedure for the synthesis. Causality: Every step is designed to maximize yield and purity while ensuring safety.

  • Preparation (The "Why"): All glassware must be oven- or flame-dried before use. The reaction is conducted under an inert atmosphere (e.g., dry nitrogen or argon). This is critical because the reactant (SOCl₂) and the product are highly sensitive to moisture.[8]

  • Charging the Reactor: To a dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-acetoxy-2-methylbenzoic acid (1.0 eq).

  • Addition of Reagents: Add an inert solvent such as toluene or dichloromethane (optional, the reaction can be run neat).[1] Slowly add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. The excess thionyl chloride ensures the complete conversion of the carboxylic acid.[1] If desired, a catalytic amount of DMF (1-2 drops) can be added.

  • Reaction Conditions: Heat the reaction mixture to 70-90 °C and maintain for 1.5-3 hours.[1] The progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 2-Methyl-3-acetoxybenzoic acid chloride is often of sufficient purity (95-99.5%) for subsequent steps.[1] If higher purity is required, fractional distillation under high vacuum can be performed.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2-Methyl-3-acetoxybenzoic acid chloride is a corrosive and irritating substance.[9]

  • Hazard Profile: Causes skin and eye irritation/burns and may cause respiratory irritation.[9][10] It is harmful if swallowed or inhaled.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[11]

  • Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[9] Keep in a cool, dry, and well-ventilated place away from water, strong bases, and oxidizing agents.[9][10]

  • Spills and Disposal: In case of a spill, absorb with an inert, dry material and place in a suitable container for chemical waste disposal.[10] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

2-Methyl-3-acetoxybenzoic acid chloride is a valuable, albeit reactive, chemical intermediate. Its utility, particularly in the synthesis of HIV protease inhibitors, underscores its importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. The protocols and data presented in this guide are intended to provide scientists with the authoritative grounding needed to confidently incorporate this versatile building block into their synthetic strategies.

References

An In-Depth Technical Guide to the Hydrolytic Stability and Reactivity of 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Acetoxy-2-methylbenzoyl chloride is a key chemical intermediate, notably utilized in the synthesis of small-molecule HIV protease inhibitors.[1][2][3] Its bifunctional nature, containing both a highly reactive acyl chloride and an ester, presents unique challenges and opportunities in synthetic chemistry. This guide provides a comprehensive analysis of the compound's hydrolytic stability and broader reactivity profile. By understanding the interplay of steric and electronic factors that govern its behavior, researchers can optimize reaction conditions, ensure process safety, and maintain the integrity of this critical reagent. This document synthesizes mechanistic principles with practical, field-proven insights to serve as an essential resource for professionals in pharmaceutical development and organic synthesis.

Structural and Physicochemical Profile

This compound is a moisture-sensitive solid that appears as a light yellow oil upon melting.[4] Its reactivity is fundamentally dictated by the interplay of its three key functional groups: the acyl chloride, the ortho-methyl group, and the meta-acetoxy group.

PropertyValueSource
CAS Number 167678-46-8[4]
Molecular Formula C10H9ClO3[4]
Molecular Weight 212.63 g/mol [1][4]
Appearance Light yellow oil / solid[4]
Melting Point 31-35 °C[4]
Boiling Point 295.6 °C at 760 mmHg[4]
Density 1.252 g/cm³[4]
Sensitivity Moisture Sensitive[4]
Solubility Soluble in Chloroform, Dichloromethane[4]

The core of its chemical personality lies in the electrophilic carbonyl carbon of the acyl chloride. This site is the primary target for nucleophiles. However, its accessibility and reactivity are modulated by its substituents:

  • Ortho-Methyl Group: This group provides significant steric hindrance, physically impeding the approach of nucleophiles to the carbonyl carbon. This "ortho-effect" is a well-documented phenomenon that generally slows the rate of reaction compared to unhindered analogs.[5]

  • Meta-Acetoxy Group: The electronic influence of this group is more nuanced. It acts primarily as an electron-withdrawing group through inductive effects, which slightly increases the electrophilicity of the carbonyl carbon.

The balance between the steric shielding of the methyl group and the electronic activation of the acetoxy group defines the compound's stability and reactivity.

The Mechanism of Hydrolysis: A Two-Step Process

The reaction of this compound with water is a classic example of nucleophilic acyl substitution, proceeding via a nucleophilic addition-elimination mechanism.[6][7] This process is vigorous and results in the formation of 3-acetoxy-2-methylbenzoic acid and hydrogen chloride gas.[8][9]

The mechanism unfolds in two primary stages:

  • Nucleophilic Addition: A water molecule, acting as the nucleophile, attacks the highly polarized and electrophilic carbonyl carbon. This forms a transient, unstable tetrahedral intermediate.[6][10]

  • Elimination: The tetrahedral intermediate rapidly collapses. The chloride ion, being an excellent leaving group, is eliminated, and the carbonyl double bond is reformed. A final deprotonation step yields the carboxylic acid and HCl.[7]

References

Introduction: The Strategic Importance of 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 3-Acetoxy-2-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal chemical intermediate, recognized primarily for its role in the synthesis of sophisticated pharmaceutical compounds, notably as a precursor to small-molecule HIV protease inhibitors.[1][2][3] Its molecular architecture, featuring a reactive acyl chloride and a protected phenol, makes it a versatile building block for introducing the 3-hydroxy-2-methylbenzoyl moiety into larger, more complex molecules. This guide provides an in-depth analysis of the key starting materials and synthetic strategies employed in its preparation, focusing on the chemical logic and practical considerations essential for laboratory and process chemistry.

The synthesis is logically dissected into two primary stages: the formation of the crucial precursor, 3-acetoxy-2-methylbenzoic acid, followed by its conversion to the target acyl chloride. The selection of the initial raw materials for the first stage is the most critical decision, dictating the overall efficiency, cost, and scalability of the entire synthetic sequence.

PropertyValue
CAS Number 167678-46-8[4]
Molecular Formula C₁₀H₉ClO₃[2]
Molecular Weight 212.63 g/mol [2]
Appearance Light yellow oil or low melting solid[4]
Melting Point 31-35 °C[4][5]
Boiling Point 295.6 °C at 760 mmHg[4]
Key Sensitivity Moisture Sensitive[4][5]

Part 1: Synthesis of the Core Precursor, 3-Acetoxy-2-methylbenzoic Acid

The immediate and indispensable precursor to the target compound is 3-acetoxy-2-methylbenzoic acid.[1][6] The most direct route to this intermediate is the acetylation of its corresponding phenol, 3-hydroxy-2-methylbenzoic acid. Therefore, the strategic challenge lies in the efficient synthesis of this hydroxy acid from more fundamental starting materials.

Primary Pathway: Acetylation of 3-Hydroxy-2-methylbenzoic Acid

The conversion of the hydroxyl group to an acetate ester is a standard protection strategy that also activates the molecule for subsequent transformations. This is typically achieved through reaction with an acetylating agent in a suitable solvent system.

Causality of Experimental Choices:

  • Acetylating Agent: Acetic anhydride is a common and cost-effective choice. It reacts with the phenolic hydroxyl group to form the acetate ester. The reaction can be catalyzed by acid or base, or in some cases, can proceed without a catalyst, especially when performed after an aqueous workup of a preceding step.[7]

  • Reaction Control: The reaction is often performed in an aqueous basic solution where the hydroxy acid is present as its carboxylate salt. The pH is carefully controlled during the addition of acetic anhydride.[8] Subsequent acidification precipitates the desired 3-acetoxy-2-methylbenzoic acid.[8] This one-pot approach, following the synthesis of the hydroxy acid, is highly efficient as it avoids the isolation of the intermediate.[7]

Key Starting Materials for 3-Hydroxy-2-methylbenzoic Acid

The selection of a starting material for 3-hydroxy-2-methylbenzoic acid is a critical decision based on factors such as commercial availability, cost, and the number of synthetic steps required. Two principal routes from readily available precursors are prominent in the literature.

Route A: From 3-Amino-2-methylbenzoic Acid via Diazotization

This is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring. It leverages the transformation of a primary aromatic amine into a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Workflow:

  • Diazotization: 3-Amino-2-methylbenzoic acid is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid, at low temperatures (-10 to 7 °C).[9] This forms the unstable diazonium salt intermediate. The low temperature is critical to prevent premature decomposition of the diazonium salt.

  • Hydrolysis: The cold diazonium salt solution is then slowly heated (or added to hot acid).[9] This promotes the decomposition of the diazonium salt, releasing nitrogen gas and generating the phenolic hydroxyl group in its place.[9]

  • Workup and Purification: The product is extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate. Purification is typically achieved by recrystallization.[9]

Route B: From 3-Chloro-2-methylphenol via a Grignard Reaction

This multi-step route is more complex but demonstrates a powerful strategy for carbon-carbon bond formation and functional group manipulation.[7]

Workflow:

  • Protection: The phenolic hydroxyl group of 3-chloro-2-methylphenol is first protected to prevent it from interfering with the subsequent Grignard reaction. A common protecting group is benzyl, introduced by reacting the phenol with benzyl chloride in the presence of a base like potassium carbonate.[7]

  • Grignard Formation: The resulting 2-benzyloxy-6-chlorotoluene is reacted with magnesium metal to form the Grignard reagent, (3-benzyloxy-2-methylphenyl)magnesium chloride.[7]

  • Carboxylation: The Grignard reagent is then reacted with carbon dioxide (often from dry ice) to install the carboxylic acid group.[7]

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenation (e.g., using H₂ over a Palladium on carbon catalyst) to reveal the free hydroxyl group, yielding 3-hydroxy-2-methylbenzoic acid.[7]

ParameterRoute A: DiazotizationRoute B: Grignard Synthesis
Starting Material 3-Amino-2-methylbenzoic acid3-Chloro-2-methylphenol
Number of Steps 1 (to the hydroxy acid)4 (to the hydroxy acid)
Key Reagents NaNO₂, H₂SO₄Benzyl chloride, Mg, CO₂, Pd/C, H₂
Primary Advantage Direct, fewer steps.Utilizes more common starting materials.
Potential Challenge Handling of unstable diazonium salts.Multi-step, requires protection chemistry.

Part 2: Final Conversion to this compound

The final step in the sequence is the conversion of the carboxylic acid functional group of 3-acetoxy-2-methylbenzoic acid into a more reactive acyl chloride.

The Chlorination Step: A Nucleophilic Acyl Substitution

This transformation is most commonly and efficiently achieved by reacting the acid with an inorganic acid chloride, with thionyl chloride (SOCl₂) being the reagent of choice.[8][10]

Causality of Experimental Choices:

  • Chlorinating Agent: Thionyl chloride is highly effective for this conversion. The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Byproducts: A significant advantage of using thionyl chloride is that the byproducts of the reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[11] This simplifies the purification of the final product, as the byproducts are easily removed from the reaction mixture.

  • Reaction Conditions: The reaction is typically performed by dissolving or suspending the 3-acetoxy-2-methylbenzoic acid in an excess of thionyl chloride and allowing it to react, sometimes with gentle heating.[10] The excess thionyl chloride can be removed by distillation or under reduced pressure after the reaction is complete.[10]

Experimental Protocol: Synthesis from 3-Acetoxy-2-methylbenzoic Acid

This protocol details the conversion of 3-acetoxy-2-methylbenzoic acid to the target acyl chloride using thionyl chloride.

  • Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 3-acetoxy-2-methylbenzoic acid (1.0 equivalent). The condenser is fitted with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition: An excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents or used as the solvent) is carefully added to the flask.[10]

  • Reaction: The mixture is stirred and may be gently heated to reflux to drive the reaction to completion. The progress can be monitored by the cessation of gas evolution. Often, the reaction is simply left to stand overnight at room temperature.[10]

  • Workup: Upon completion, the excess thionyl chloride is removed under reduced pressure (vacuum distillation). This must be done carefully to avoid loss of the product.

  • Purification: The crude this compound is typically a light yellow oil or low-melting solid and can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Conclusion

The synthesis of this compound is a well-defined process hinging on the strategic formation of its immediate precursor, 3-acetoxy-2-methylbenzoic acid. The most efficient overall synthesis begins with the selection of an optimal starting material for the key intermediate, 3-hydroxy-2-methylbenzoic acid. While the diazotization of 3-amino-2-methylbenzoic acid offers a more direct route, multi-step syntheses from materials like 3-chloro-2-methylphenol provide viable alternatives. The final conversion to the acyl chloride is a standard and high-yielding reaction with thionyl chloride. A thorough understanding of these pathways and the rationale behind the choice of reagents and conditions is paramount for researchers in the field of medicinal and process chemistry.

References

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed analysis of the chemical principles governing the electrophilicity of the carbonyl carbon in 3-Acetoxy-2-methylbenzoyl Chloride. Designed for researchers, scientists, and professionals in drug development, this document dissects the intricate interplay of inductive, resonance, and steric effects imposed by the aromatic substituents. By understanding these foundational principles, researchers can better predict and control the reactivity of this important chemical intermediate in complex synthetic pathways. The guide includes a theoretical framework, a practical experimental protocol for reactivity assessment, and relevant spectroscopic data.

Foundational Principles: Electrophilicity of Acyl Chlorides

The reactivity of carboxylic acid derivatives is fundamentally dictated by the electrophilicity of the carbonyl carbon. This carbon atom possesses a partial positive charge (δ+) due to the polarization of the carbon-oxygen double bond. In the hierarchy of carboxylic acid derivatives, acyl chlorides are among the most potent electrophiles.[1] This heightened reactivity stems from two primary factors:

  • Strong Inductive Effect: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon via the sigma bond, intensifying its partial positive charge.[1]

  • Poor Resonance Stabilization: While the chlorine atom has lone pairs that could theoretically donate electron density to the carbonyl carbon through resonance, this effect is minimal. The poor orbital overlap between the carbon 2p and chlorine 3p orbitals makes resonance donation inefficient.[2][3]

Consequently, the carbonyl carbon in an acyl chloride is exceptionally electron-deficient and highly susceptible to attack by nucleophiles, forming a tetrahedral intermediate that subsequently collapses to expel the stable chloride leaving group.[4] This inherent reactivity can be further modulated by substituents on the acyl group, as is the case in this compound.

cluster_molecule This compound C_ring1 C C_ring2 C C_ring1->C_ring2 C_ring3 C C_ring2->C_ring3 C_methyl CH₃ C_ring2->C_methyl C_ring4 C C_ring3->C_ring4 O_ester1 O C_ring3->O_ester1 C_ring5 C C_ring4->C_ring5 C_ring6 C C_ring5->C_ring6 C_ring6->C_ring1 C_carbonyl C C_ring6->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl Cl Cl C_carbonyl->Cl C_ester_carbonyl C O_ester1->C_ester_carbonyl O_ester_carbonyl O C_ester_carbonyl->O_ester_carbonyl C_ester_methyl CH₃ C_ester_carbonyl->C_ester_methyl

Figure 1: Structure of this compound.

Analysis of Substituent Effects

The electrophilicity of the carbonyl carbon in this compound is a composite of the effects exerted by the 2-methyl and 3-acetoxy groups. These effects must be analyzed in terms of their inductive, resonance, and steric contributions.

The 2-Methyl Group: A Steric and Weak Inductive Contributor
  • Inductive Effect (+I): As an alkyl group, the methyl substituent is weakly electron-donating by induction. This effect pushes electron density into the aromatic ring, which can slightly decrease the overall electron withdrawal from the carbonyl carbon, thus marginally reducing its electrophilicity.

  • Steric Effect: The primary contribution of the ortho-methyl group is steric hindrance.[5] Its physical presence near the acyl chloride functional group can impede the optimal trajectory for a nucleophile to attack the carbonyl carbon.[6] This does not change the intrinsic electrophilicity of the carbon but increases the activation energy for nucleophilic attack, potentially slowing reaction rates.[7] Furthermore, the methyl group can cause the acyl chloride group to twist out of the plane of the benzene ring, which would reduce conjugation.[8]

The 3-Acetoxy Group: A Tale of Competing Electronic Effects

The acetoxy group is more complex, as it exerts both a strong inductive effect and a potential resonance effect.[9]

  • Inductive Effect (-I): The two highly electronegative oxygen atoms in the acetoxy group pull electron density away from the benzene ring through the sigma bond network.[10] This is a powerful electron-withdrawing effect that significantly enhances the electrophilicity of the entire benzoyl system, including the distant carbonyl carbon.

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom directly attached to the ring can be delocalized into the aromatic π-system.[11] This electron donation via resonance would counteract the inductive withdrawal and decrease the electrophilicity of the carbonyl carbon.

The Decisive Factor: Positional Influence

For a substituent at the meta position (position 3), the resonance effect does not extend to the carbon atom bearing the acyl chloride group (position 1).[12] Therefore, the electron-donating resonance (+R) effect of the 3-acetoxy group has a negligible impact on the electrophilicity of the carbonyl carbon. In contrast, the electron-withdrawing inductive (-I) effect is transmitted effectively through the sigma bonds.

Electronic Effects on the Carbonyl Carbon Start Substituents on Benzoyl Chloride Methyl 2-Methyl Group Start->Methyl Acetoxy 3-Acetoxy Group Start->Acetoxy Methyl_Inductive +I Effect (Weakly Donating) Methyl->Methyl_Inductive Electronic Methyl_Steric Steric Hindrance (Significant) Methyl->Methyl_Steric Physical Acetoxy_Inductive -I Effect (Strongly Withdrawing) Acetoxy->Acetoxy_Inductive Inductive Acetoxy_Resonance +R Effect (Donating) Acetoxy->Acetoxy_Resonance Resonance Overall_Effect Overall Impact on Carbonyl Carbon Methyl_Inductive->Overall_Effect Slight decrease Hindered_Attack Sterically Hindered Nucleophilic Attack Methyl_Steric->Hindered_Attack Increased_Electrophilicity Significantly Increased Electrophilicity Acetoxy_Inductive->Increased_Electrophilicity Dominant Effect Resonance_Position Meta Position: Resonance effect does not reach carbonyl carbon Acetoxy_Resonance->Resonance_Position Resonance_Position->Overall_Effect Negligible impact Overall_Effect->Increased_Electrophilicity Overall_Effect->Hindered_Attack

Figure 2: Logical flow of substituent effects on the carbonyl carbon.

Summary of Effects and Reactivity Implications

The combined influence of the substituents renders the carbonyl carbon of this compound a highly reactive, yet sterically encumbered, electrophilic center.

SubstituentPositionElectronic EffectSteric EffectNet Impact on Carbonyl Carbon Electrophilicity
-CH₃ Ortho (2)+I (Weakly Donating)HighSlight decrease in electrophilicity; significant hindrance to nucleophilic attack.
-OCOCH₃ Meta (3)-I (Strongly Withdrawing)LowSignificant increase in electrophilicity.

This profile makes the molecule an excellent substrate for reactions that are driven by strong electrophiles, such as Friedel-Crafts acylations, particularly with highly activated aromatic nucleophiles.[13][14] The inherent reactivity is high, but reaction conditions may need to be optimized (e.g., by increasing temperature or using a more potent Lewis acid) to overcome the steric barrier imposed by the ortho-methyl group.[15]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol provides a self-validating method to assess the reactivity of this compound. The successful formation of the benzophenone product under controlled conditions confirms its high electrophilicity.

Objective: To synthesize 3-acetoxy-4'-methoxy-2-methylbenzophenone via Friedel-Crafts acylation.

Safety: This procedure must be conducted in a certified fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Acyl chlorides are lachrymators. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Reagents:

  • This compound (1.0 eq)

  • Anisole (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.[16]

  • Nucleophilic Attack: Dissolve anisole (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all solids have dissolved.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired benzophenone.

Figure 3: Experimental workflow for Friedel-Crafts acylation.

Expected Spectroscopic Signatures

Characterization of this compound would rely on standard spectroscopic techniques. The following table summarizes the expected data based on the functional groups present.

TechniqueFunctional GroupExpected Chemical Shift / WavenumberRationale
IR Spectroscopy Acyl Chloride (C=O)~1780-1815 cm⁻¹The high frequency is characteristic of the highly electrophilic acyl chloride carbonyl group.[17]
Ester (C=O)~1760-1770 cm⁻¹Typical stretching frequency for an aryl acetate.
¹H NMR Aromatic Protons7.0 - 8.0 ppmComplex splitting pattern due to trisubstitution.
Acetoxy Methyl (-OCOCH₃)~2.3 ppmSinglet, deshielded by the adjacent carbonyl group.
Aryl Methyl (-CH₃)~2.5 ppmSinglet, deshielded by attachment to the aromatic ring.
¹³C NMR Acyl Chloride Carbonyl~165-170 ppmCharacteristic chemical shift for an acyl chloride carbonyl carbon.
Ester Carbonyl~168-170 ppmCharacteristic chemical shift for an ester carbonyl carbon.
Aromatic Carbons120 - 155 ppmMultiple signals corresponding to the substituted benzene ring.

Conclusion

The electrophilicity of the carbonyl carbon in this compound is a finely tuned property resulting from a confluence of electronic and steric factors. The powerful electron-withdrawing inductive effect of the meta-acetoxy group is the dominant force, rendering the carbonyl carbon significantly more electrophilic than in unsubstituted benzoyl chloride. This makes the molecule a valuable and highly reactive intermediate for acylation reactions. However, synthetic strategies employing this reagent must account for the steric hindrance presented by the ortho-methyl group, which may necessitate tailored reaction conditions to achieve optimal outcomes. A thorough understanding of these competing influences is paramount for the effective application of this versatile building block in medicinal and materials chemistry.

References

3-Acetoxy-2-methylbenzoyl Chloride structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Acetoxy-2-methylbenzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 167678-46-8), a pivotal chemical intermediate in contemporary pharmaceutical synthesis. We will delve into its core physicochemical properties, outline a robust synthesis pathway with a detailed experimental protocol, and explore its primary application as a key building block in the development of highly active HIV protease inhibitors, such as Nelfinavir. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, reactivity, and strategic use of this important acylating agent.

Core Compound Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a reactive acyl chloride group and an acetate-protected phenol. This structural arrangement makes it an exceptionally useful acylating agent, particularly in multi-step syntheses where controlled, site-specific reactivity is paramount. The acyl chloride provides a highly electrophilic center for nucleophilic attack, while the acetoxy group serves as a stable protecting group for the phenol, which can be deprotected in a subsequent step if required.

The compound's physical state as a low-melting solid or oil and its solubility in common organic solvents like dichloromethane and chloroform facilitate its use in a variety of reaction conditions.[1][2] However, its pronounced moisture sensitivity, a characteristic trait of acyl chlorides, necessitates careful handling under inert atmospheric conditions to prevent hydrolysis back to the parent carboxylic acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 167678-46-8[1][2][3]
Molecular Formula C₁₀H₉ClO₃[1][2]
Molecular Weight 212.63 g/mol [2][4]
Appearance Light yellow oil or low-melting solid[1][5]
Melting Point 31-35 °C[1][5]
Boiling Point 295.6 °C at 760 mmHg[1][5]
Density 1.252 g/cm³[1]
Solubility Soluble in Chloroform, Dichloromethane[1]
Sensitivity Moisture Sensitive[1]
Canonical SMILES CC1=C(C=CC=C1OC(=O)C)C(=O)Cl[1]

Synthesis and Purification

The industrial synthesis of this compound is typically achieved from its corresponding carboxylic acid, 3-Acetoxy-2-methylbenzoic acid. This precursor itself is prepared through a multi-step sequence, often starting from more readily available materials.[6][7] The final and critical step involves the conversion of the carboxylic acid functional group into a more reactive acyl chloride.

Causality of Reagent Choice

The transformation of a carboxylic acid to an acyl chloride is a standard procedure in organic synthesis, designed to "activate" the carboxyl group for subsequent nucleophilic acyl substitution. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are preferred for this purpose. Thionyl chloride is often chosen for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, the true catalytic species that accelerates the conversion.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final Final Activation Step P1 3-Hydroxy-2-methylbenzoic Acid P2 3-Acetoxy-2-methylbenzoic Acid P1->P2 Acetic Anhydride (Acetylation) FP This compound P2->FP Inorganic Acid Chloride (e.g., SOCl₂) DMF (cat.), Heat

Caption: General synthesis pathway for this compound.

Representative Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the conversion of carboxylic acids to acyl chlorides using thionyl chloride and is adapted from the process described in patent literature.[1]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-Acetoxy-2-methylbenzoic acid (1.0 eq).

  • Solvent & Catalyst: Add anhydrous toluene or dichloromethane as the solvent (approx. 5-10 mL per gram of acid). To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Reagent Addition: While stirring under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂, approx. 1.5-2.0 eq) to the flask via a dropping funnel at room temperature. Causality Note: Excess thionyl chloride is used to ensure complete conversion of the carboxylic acid and can be easily removed due to its volatility.

  • Reaction: Gently heat the reaction mixture to reflux (typically 70-90 °C) and maintain for 2-4 hours.[1] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The mixture should become a clear solution, indicating the consumption of the solid starting material.

  • Workup and Purification: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation under high vacuum to yield the final product as a light yellow oil with a purity of >98%.[1]

Self-Validating System & Characterization

The integrity of the synthesized product must be confirmed. The disappearance of the broad -OH stretch in the IR spectrum (around 3000 cm⁻¹) and the characteristic C=O stretch of the acyl chloride (around 1780-1815 cm⁻¹) provides initial validation. While public NMR data is scarce, ¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons, the aromatic methyl group protons (around 2.2-2.5 ppm), and the acetyl methyl group protons (around 2.3 ppm). Final purity is best assessed by GC-MS or HPLC analysis.

Chemical Reactivity and Core Application

The primary utility of this compound stems from its role as a potent acylating agent. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable amide, ester, and thioester bonds, respectively. This reactivity is central to its application in pharmaceutical synthesis.

Key Application: Synthesis of HIV Protease Inhibitors

This compound is a well-documented and critical intermediate in the synthesis of Nelfinavir (Viracept®), an FDA-approved HIV protease inhibitor.[8] HIV protease is an enzyme essential for the lifecycle of the virus, and its inhibition prevents viral maturation.[9][10][11]

In the synthesis of Nelfinavir, the acyl chloride is used to introduce the 3-hydroxy-2-methylbenzoyl moiety to a complex amine core. The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group and forming a robust amide bond.[8]

Reaction Diagram: Amide Bond Formation in Nelfinavir Synthesis

Reaction R1 This compound P1 Nelfinavir Intermediate (Amide Product) R1->P1 Acylation R2 Amine Intermediate (e.g., Nelfinavir Precursor) R2->P1 P2 HCl Mechanism Nucleophilic attack by the amine on the electrophilic acyl chloride carbonyl group, followed by elimination of the chloride ion.

Caption: Acylation reaction forming a key amide bond in Nelfinavir synthesis.

This strategic use of the acyl chloride offers a significant advantage over using the parent carboxylic acid with a coupling agent, as the reaction is often faster, higher yielding, and avoids the need for potentially costly or difficult-to-remove coupling reagents.[1]

Safety, Handling, and Storage

Trustworthiness through Self-Validating Protocols: Adherence to strict safety and handling protocols is non-negotiable when working with reactive reagents like acyl chlorides. These procedures are self-validating; failure to adhere to them will result in sample degradation, reaction failure, and potential safety incidents.

  • Hazard Profile: this compound is corrosive and a lachrymator. It causes severe skin burns and eye damage. Inhalation may cause respiratory irritation.

  • Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as bases, alcohols, and amines.[1]

  • Spill & Disposal: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. For disposal, the compound should be slowly quenched by adding it to a stirred, cold solution of a weak base like sodium bicarbonate. Do not add water directly to the neat compound. All waste must be disposed of in accordance with local, state, and federal regulations.

References

Methodological & Application

Use of 3-Acetoxy-2-methylbenzoyl Chloride in HIV protease inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 3-Acetoxy-2-methylbenzoyl Chloride in the Synthesis of HIV Protease Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of this compound (CAS No: 167678-46-8) as a critical acylating agent in the synthesis of potent HIV protease inhibitors, with a primary focus on the synthesis of Nelfinavir. We will explore the chemical rationale behind its use, present a detailed, field-tested protocol for its incorporation into the target molecule, and discuss the necessary analytical methods for characterization and quality control. The aim is to furnish researchers and drug development professionals with a comprehensive understanding of this key synthetic step, blending theoretical principles with practical, actionable methodologies.

Introduction: The Strategic Role of a Key Intermediate

The development of Human Immunodeficiency Virus (HIV) protease inhibitors marked a revolutionary turning point in the management of AIDS.[1][2] These drugs function by selectively binding to the viral protease, an enzyme essential for processing viral polyproteins into their mature, functional forms, thereby halting viral replication.[1] Nelfinavir is a prominent member of this class, and its complex molecular architecture necessitates a highly controlled and efficient synthetic strategy.

A pivotal component of the Nelfinavir structure is the 3-hydroxy-2-methylbenzoyl moiety. The introduction of this group is masterfully achieved using this compound. This reagent serves a dual purpose:

  • Efficient Acylation: The benzoyl chloride functional group is a highly reactive acylating agent, enabling the formation of a stable amide bond with the core amine structure of the Nelfinavir precursor.[3]

  • Protecting Group Strategy: The hydroxyl group at the 3-position is temporarily protected as an acetate ester. This is crucial to prevent unwanted side reactions during the acylation step. The acetate is stable under the reaction conditions but can be readily cleaved in a subsequent step to reveal the active hydroxyl group in the final drug molecule.[4][5]

The use of this compound offers significant advantages over coupling the corresponding carboxylic acid directly, such as faster reaction times and the elimination of the need for dehydrating agents like dicyclohexylcarbodiimide (DCC).[1][3]

Reagent Profile and Reaction Mechanism

Physicochemical Properties
PropertyValueSource
CAS Number 167678-46-8[6][7]
Molecular Formula C₁₀H₉ClO₃[7]
Molecular Weight 212.63 g/mol [7]
Appearance Light yellow oil[6]
Primary Application Intermediate for HIV protease inhibitors[6][7]
Mechanism of Acylation

The core reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA), is essential. It serves to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct, driving the reaction to completion.[1]

The general mechanism is outlined below:

Caption: Nucleophilic acyl substitution mechanism.

Application Protocol: Synthesis of a Nelfinavir Precursor

This protocol details the acylation of the key amino alcohol intermediate, (2S,3S)-3-amino-2-hydroxy-4-(phenylthio)butyl-N-tert-butyl-decahydroisoquinoline-3-carboxamide, a central precursor in Nelfinavir synthesis.

Materials and Reagents
  • Nelfinavir Amine Precursor (e.g., compound 89 from literature)[1]

  • This compound (90 )[1]

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve the Nelfinavir amine precursor (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

    • Rationale: An inert atmosphere (nitrogen) and anhydrous conditions are critical as this compound is moisture-sensitive. Triethylamine acts as an HCl scavenger.[1]

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes.

    • Rationale: Slow, dropwise addition at a reduced temperature helps to control the exothermic reaction and minimize potential side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

    • Rationale: Continuous monitoring ensures the reaction goes to completion and prevents over-running, which could lead to impurity formation.

  • Aqueous Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Rationale: The NaHCO₃ wash neutralizes any remaining acid and removes the triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of all water is essential before solvent evaporation to prevent potential hydrolysis of the product's acetate group during storage.

  • Purification: The resulting crude amide product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure acylated intermediate.[8]

    • Rationale: Purification is necessary to remove any unreacted starting material, excess reagents, and side products to ensure high purity for the subsequent deprotection step.

Overall Synthetic Workflow and Characterization

The acylation step is a critical part of the broader synthesis of Nelfinavir. The resulting intermediate is then subjected to a final deprotection step to yield the final active pharmaceutical ingredient (API).

Caption: Overall workflow for Nelfinavir synthesis.

Characterization of Intermediates and Final Product
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the acylated intermediate and the final Nelfinavir product. Specific shifts corresponding to the aromatic protons of the benzoyl group and the disappearance of the amine proton signal are key indicators of a successful reaction.[4][8]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS are used to confirm the molecular weight of the synthesized compounds, providing definitive evidence of the product's identity.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the intermediate and the final API. It is crucial for ensuring that the product meets the stringent purity requirements for pharmaceutical use.[8]

Safety and Troubleshooting

Potential ProblemLikely CauseSuggested Solution
Low or No Reaction Inactive acyl chloride (hydrolyzed); Insufficient base.Use freshly prepared or properly stored this compound. Ensure the use of anhydrous solvents and sufficient triethylamine.
Formation of Multiple Byproducts Reaction temperature too high; Non-anhydrous conditions.Maintain cooling during the addition of the acyl chloride. Ensure all glassware is flame-dried and solvents are anhydrous.
Difficult Purification Incomplete reaction; Close-running impurities on TLC.Ensure the reaction goes to completion via monitoring. Optimize the solvent system for column chromatography to achieve better separation.

Safety Precautions: this compound is a reactive acid chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The reaction generates HCl gas, which is neutralized by the base but still requires proper ventilation.

Conclusion

This compound is a highly effective and strategically important reagent in the synthesis of Nelfinavir and other related pharmaceutical compounds. Its high reactivity, coupled with the integrated protecting group for the phenolic hydroxyl, allows for a clean, efficient, and high-yielding acylation step. The protocols and insights provided herein demonstrate a robust methodology that is fundamental to the industrial-scale production of this life-saving antiretroviral drug.

References

Protocol for acylation reaction using 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Acylation Reactions Using 3-Acetoxy-2-methylbenzoyl Chloride

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile bifunctional reagent crucial for advanced organic synthesis, particularly in the development of pharmaceutical agents like HIV protease inhibitors[1][2]. Its structure incorporates a highly reactive acyl chloride for forming new carbon-carbon or carbon-heteroatom bonds and an acetyl-protected phenol, which allows for sequential or late-stage deprotection to reveal a hydroxyl group. This dual functionality makes it an invaluable building block. This document provides an in-depth guide to employing this reagent in two primary classes of acylation reactions: the Lewis-acid catalyzed Friedel-Crafts acylation of arenes and the base-mediated acylation of nucleophiles such as alcohols. We will explore the mechanistic underpinnings, provide field-proven protocols, and detail the causality behind critical experimental choices to ensure procedural success and safety.

Reagent Overview and Strategic Considerations

This compound (C₁₀H₉ClO₃, MW: 212.63 g/mol ) is a moisture-sensitive solid that serves as a potent acylating agent[3][4]. The strategic value of this reagent lies in the orthogonal reactivity of its two functional groups.

  • Acyl Chloride: This is a highly electrophilic group, readily susceptible to attack by nucleophiles. In the presence of a Lewis acid, it serves as a precursor to a resonance-stabilized acylium ion, a powerful electrophile for Friedel-Crafts reactions[5]. It also reacts directly with strong nucleophiles like alcohols and amines to form esters and amides, respectively[6][7].

  • Acetoxy Group: The acetyl moiety serves as a robust protecting group for the phenolic hydroxyl. Direct use of the corresponding 3-hydroxy-2-methylbenzoyl chloride in many acylation protocols would be problematic, leading to self-esterification or other side reactions[8]. The acetoxy group is stable under the conditions of both Friedel-Crafts and base-mediated acylations but can be selectively removed post-acylation under mild basic or acidic conditions to yield the free phenol.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 167678-46-8[1][9]
Molecular Formula C₁₀H₉ClO₃[1][3]
Molecular Weight 212.63 g/mol [1][3]
Appearance White to light yellow solid/oil[4][10]
Sensitivity Moisture sensitive[4]

Mechanism of Acylation: The "Why" Behind the Protocol

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The two protocols detailed below operate via distinct but related pathways of acyl substitution.

Friedel-Crafts Acylation

This reaction is a cornerstone of aromatic chemistry, enabling the formation of aryl ketones[11]. The mechanism proceeds through three critical steps, as illustrated in the diagram below.

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond. This complex then dissociates to form a highly electrophilic, resonance-stabilized acylium ion and a tetrachloroaluminate (AlCl₄⁻) anion[5].

  • Electrophilic Attack: The electron-rich aromatic ring (the nucleophile) attacks the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion[11].

  • Deprotonation and Aromatization: The AlCl₄⁻ anion acts as a base, abstracting a proton from the carbon atom bearing the newly attached acyl group. This regenerates the aromatic ring, restores the Lewis acid catalyst, and produces HCl as a byproduct[5].

The acyl group is deactivating, which advantageously prevents the polyacylation side reactions often observed in Friedel-Crafts alkylations[11].

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution AcylCl R-CO-Cl Complex [R-CO-Cl---AlCl₃] AcylCl->Complex + AlCl₃ LewisAcid AlCl₃ Acylium R-C≡O⁺ (Acylium Ion) Complex->Acylium AlCl4 AlCl₄⁻ Complex->AlCl4 Arene Arene (Ar-H) Sigma Sigma Complex [Ar(H)(COR)]⁺ Arene->Sigma + R-C≡O⁺ Product Product (Ar-COR) Sigma->Product - H⁺ (via AlCl₄⁻)

Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Acylation of Alcohols

The acylation of an alcohol proceeds via nucleophilic acyl substitution. The reaction is typically mediated by a non-nucleophilic base (e.g., pyridine, triethylamine, or TMEDA) which serves two purposes.

  • Nucleophile Activation (Optional but common): In some cases, the base can deprotonate the alcohol, increasing its nucleophilicity.

  • Byproduct Neutralization (Critical): The primary role of the base is to scavenge the hydrogen chloride (HCl) produced during the reaction[7]. This prevents the protonation of the alcohol nucleophile and drives the reaction equilibrium towards the product side.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group to yield the final ester product[12].

Experimental Protocols

Safety First: this compound is corrosive and moisture-sensitive, causing severe skin burns and eye damage[3][10]. It will release irritating hydrogen chloride gas upon contact with moisture[7]. All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. All glassware must be flame- or oven-dried before use.

Protocol 1: Friedel-Crafts Acylation of Anisole

Objective: To synthesize 4-methoxy-2'-(acetoxy)-3'-methylbenzophenone via Friedel-Crafts acylation.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound212.632.13 g10.01.0
Aluminum Chloride (AlCl₃), anhydrous133.341.47 g11.01.1
Anisole108.141.19 g (1.2 mL)11.01.1
Dichloromethane (DCM), anhydrous-50 mL--
Hydrochloric Acid (1 M aq.)-25 mL--
Saturated Sodium Bicarbonate (aq.)-25 mL--
Brine (Saturated NaCl aq.)-25 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.47 g). Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous dichloromethane (30 mL) via syringe and cool the resulting suspension to 0 °C in an ice-water bath.

  • Substrate Addition: In a separate, dry vial, dissolve this compound (2.13 g) and anisole (1.2 mL) in anhydrous DCM (20 mL).

  • Reaction Initiation: Add the solution from the vial dropwise to the stirred AlCl₃ suspension at 0 °C over 20-30 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Once the starting material is consumed, cool the reaction mixture back to 0 °C and very slowly quench the reaction by the dropwise addition of 1 M HCl (25 mL). Caution: This is highly exothermic and will release HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL). Causality Note: The acid wash removes residual aluminum salts, while the bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Esterification of Benzyl Alcohol

Objective: To synthesize benzyl 3-acetoxy-2-methylbenzoate.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound212.631.06 g5.01.0
Benzyl Alcohol108.140.52 mL5.01.0
Pyridine, anhydrous79.100.48 mL6.01.2
Dichloromethane (DCM), anhydrous-25 mL--
Hydrochloric Acid (1 M aq.)-20 mL--
Saturated Sodium Bicarbonate (aq.)-20 mL--
Brine (Saturated NaCl aq.)-20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g--

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask with a magnetic stir bar, add benzyl alcohol (0.52 mL) and anhydrous pyridine (0.48 mL).

  • Solvent and Cooling: Dissolve the components in anhydrous DCM (15 mL) and cool the solution to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.06 g) in anhydrous DCM (10 mL) and add this solution dropwise to the stirred alcohol/pyridine mixture at 0 °C.

  • Reaction Progression: After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor for the disappearance of the benzyl alcohol starting material by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel and dilute with an additional 20 mL of DCM.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL to remove pyridine), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.

Experimental Workflow Setup 1. Reaction Setup (Flame-dried flask, inert atm, reagents) Cooling 2. Cool to 0 °C (Ice-water bath) Setup->Cooling Addition 3. Dropwise Addition (Acyl chloride solution) Cooling->Addition React 4. Reaction at RT (Monitor by TLC) Addition->React Quench 5. Quench Reaction (e.g., add 1M HCl) React->Quench Extract 6. Extraction (Separate layers) Quench->Extract Wash 7. Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry 8. Dry & Concentrate (MgSO₄, Rotovap) Wash->Dry Purify 9. Purification (Column Chromatography) Dry->Purify

Caption: A generalized workflow for a typical acylation and work-up procedure.

References

Protocol and Application Notes for Amide Bond Formation Utilizing 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Utility of 3-Acetoxy-2-methylbenzoyl Chloride in Synthesis

This compound is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a highly reactive acyl chloride and an acetoxy group, makes it a valuable building block for creating complex molecular architectures. Notably, it serves as an intermediate in the preparation of advanced pharmaceutical compounds, such as small-molecule HIV protease inhibitors.[1]

The primary application of this reagent is the acylation of primary and secondary amines to form N-substituted amides. This reaction proceeds through a robust and well-understood nucleophilic acyl substitution mechanism.[2] The presence of the ortho-methyl group introduces a degree of steric hindrance that can influence reaction kinetics, while the acetoxy group offers a potential site for subsequent chemical modification.

This document provides a comprehensive guide to the experimental conditions, mechanistic underpinnings, and practical protocols for successfully employing this compound in amide synthesis.

Pillar 1: The Underlying Mechanism and Key Reaction Parameters

The formation of an amide bond from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution.[3][4] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine attacking the highly electrophilic carbonyl carbon of the this compound. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[5]

  • Formation of the Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a transient tetrahedral intermediate.[2]

  • Collapse and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a good leaving group.

  • Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture removes this proton to yield the neutral amide product and a salt byproduct.[6]

Crucially, the hydrochloric acid (HCl) generated as a byproduct must be neutralized.[7] If not, it will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[8] Therefore, the reaction is almost always performed in the presence of a base. This can be an excess of the amine reactant (requiring at least two equivalents) or, more commonly, an auxiliary non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIEA), or pyridine.[9][10]

Caption: Mechanism of Nucleophilic Acyl Substitution.

Pillar 2: Safety, Handling, and Reagent Properties

Safety is paramount. this compound is a corrosive solid that causes severe skin and eye burns.[11][12] It is also a suspected skin sensitizer.[11] All manipulations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Moisture Sensitivity: Acyl chlorides react vigorously and exothermically with water and other protic solvents, hydrolyzing back to the corresponding carboxylic acid.[5] It is imperative to use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation and ensure high yields.

  • Stability: The compound is stable under normal, dry storage conditions.[11] Avoid excess heat and incompatible materials.[11]

  • Disposal: Waste is classified as hazardous and should be disposed of according to local regulations, typically through a licensed professional waste disposal service.[12][13]

Pillar 3: Detailed Experimental Protocols

The following protocols provide a robust starting point for the synthesis of amides using this compound. Optimization may be required based on the specific amine substrate.

Protocol 1: General Amidation in an Aprotic Solvent

This is the most common and versatile method, suitable for a wide range of primary and secondary amines.

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates and developing chamber

Reagents:

  • Amine substrate (1.0 eq)

  • This compound (1.05-1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Anhydrous base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA), 1.2-1.5 eq)

  • Reagents for workup: 1 M HCl (aq), saturated NaHCO₃ (aq), brine, anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere, add the amine (1.0 eq) and the chosen anhydrous solvent (to make a ~0.1-0.5 M solution) to a dry round-bottom flask.

  • Base Addition: Add the anhydrous base (e.g., TEA, 1.2 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the initial exotherm of the reaction.[]

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.05 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.

    • Wash the organic layer sequentially with 1 M HCl (to remove the base and any unreacted amine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.[2]

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

General_Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Solvent Dissolve Amine (1 eq) & Base (1.2 eq) in Anhydrous Solvent Cooling Cool to 0 °C (Ice Bath) Amine_Solvent->Cooling Acyl_Chloride_Add Add Acyl Chloride (1.05 eq) Solution Dropwise Cooling->Acyl_Chloride_Add Stir Warm to RT Stir 2-16h (Monitor by TLC) Acyl_Chloride_Add->Stir Quench Quench with Water Stir->Quench Wash Sequential Washes: 1 M HCl, Sat. NaHCO₃, Brine Quench->Wash Dry_Concentrate Dry (Na₂SO₄) & Concentrate Wash->Dry_Concentrate Purify Purify (Recrystallization or Chromatography) Dry_Concentrate->Purify Final_Product Pure N-Substituted Amide Purify->Final_Product

Caption: Standard workflow for amide synthesis.

Protocol 2: Schotten-Baumann Conditions (Biphasic)

This classic method is effective and uses an inexpensive aqueous base. It is particularly useful when the starting amine is available as a hydrochloride salt.[9][]

Procedure:

  • Dissolve the amine (1.0 eq) in a water-immiscible organic solvent (e.g., DCM, diethyl ether).

  • Add an aqueous solution of a base, such as 2 M NaOH or K₂CO₃, to create a biphasic mixture.

  • Add this compound (1.05 eq), either neat or dissolved in a small amount of the organic solvent, dropwise to the vigorously stirring mixture.

  • Continue vigorous stirring at room temperature for 1-4 hours.

  • Perform a standard aqueous work-up as described in Protocol 1 by separating the layers and washing the organic phase.

  • Dry, concentrate, and purify the product as needed.

Data Summary and Troubleshooting

The optimal conditions can vary depending on the nucleophilicity and steric bulk of the amine.

Amine TypeBase (eq)SolventTemp (°C)Time (h)Common IssuesTroubleshooting Steps
Primary Aliphatic TEA (1.2)DCM, THF0 to RT1 - 4Highly exothermicMaintain 0 °C during addition; slow addition rate.
Secondary Aliphatic TEA (1.2)DCM, THF0 to RT2 - 8Slower reaction rateAllow longer reaction time; gentle warming (40 °C) if needed.
Primary Aromatic (Anilines) TEA (1.5)DCM, ACNRT4 - 16Low nucleophilicityUse a more polar solvent like Acetonitrile (ACN); may require longer time or gentle heating.
Electron-Deficient Amines DIEA (1.5)DMF, ACNRT to 60°C12 - 24Very slow/no reactionStandard methods may fail. Consider stronger activating agents or higher temperatures.[15]

Common Problems & Solutions:

  • Low or No Yield:

    • Cause: Presence of moisture, leading to hydrolysis of the acyl chloride.[5]

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Maintain a positive pressure of inert gas throughout the reaction.

    • Cause: Insufficiently basic conditions; amine salt formation.[8]

    • Solution: Ensure at least 1.2 equivalents of a suitable base are used. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU could be considered.

  • Formation of Side Products:

    • Cause: If the reaction is heated excessively, or under certain basic conditions, the acetoxy group could potentially undergo hydrolysis or transesterification.

    • Solution: Maintain mild reaction temperatures (0 °C to RT) whenever possible.

    • Cause: An excess of the acyl chloride can lead to the formation of diacylated byproducts (imides) if the product amide is sufficiently nucleophilic.[8]

    • Solution: Use the amine in slight excess or maintain a strict 1.05:1.0 stoichiometry of acyl chloride to amine.

References

Application Notes & Protocols: 3-Acetoxy-2-methylbenzoyl Chloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the strategic application of 3-Acetoxy-2-methylbenzoyl Chloride (CAS No: 167678-46-8). We will delve into its fundamental physicochemical properties, core reactivity, and provide detailed, field-tested protocols for its use in key synthetic transformations. The causality behind experimental choices, safety considerations, and mechanistic insights are emphasized to ensure robust and reproducible outcomes. Key applications, including amide bond formation, esterification, and Friedel-Crafts acylation, are presented with step-by-step methodologies and visual guides.

Introduction: A Key Intermediate in Complex Synthesis

This compound is a bifunctional organic molecule that has emerged as a critical intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry.[1][2] Its structure, featuring a reactive acyl chloride, an ortho-methyl group, and a meta-acetoxy group, offers a unique combination of steric and electronic properties that can be strategically exploited.

Its most prominent application is as a crucial structural unit for the preparation of advanced, small-molecule HIV protease inhibitors.[1][3][4][5] The ability to readily form amide bonds with complex amine fragments is central to its utility in this area.[4] Beyond this, its reactivity profile makes it a valuable tool for creating a diverse range of chemical entities.

Physicochemical & Spectroscopic Data

A thorough understanding of the substrate's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 167678-46-8[3]
Molecular Formula C₁₀H₉ClO₃[3]
Molecular Weight 212.63 g/mol [3][6]
Appearance Light yellow oil or low melting solid[1][6]
Melting Point 31-35 °C[6]
Boiling Point 295.6 °C at 760 mmHg[6]
Density 1.252 g/cm³[6]
Solubility Soluble in Chloroform, Dichloromethane[6]
Purity Typically ≥97%[1]

Spectroscopic Insights: The structural features of this compound give rise to characteristic spectroscopic signals. In the context of the related anhydride, IR spectroscopy shows strong C=O stretching vibrations between 1721-1790 cm⁻¹.[7] For the acyl chloride itself, one would expect a characteristic C=O stretch at a high frequency (typically >1780 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. ¹H NMR and ¹³C NMR spectroscopy would reveal distinct signals for the aromatic protons, the methyl group, and the acetoxy group, providing a clear fingerprint for purity assessment.[8]

Safety & Handling

As with all acyl chlorides, this compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • Hazards: The compound is corrosive and causes severe skin burns and eye damage.[9][10][11] It is harmful if swallowed or in contact with skin and toxic if inhaled. It is also a lachrymator and may cause an allergic skin reaction.[10] It is sensitive to moisture and will react with water, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas.[6]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[9][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents and bases.[12]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[9]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the predictable yet tunable reactivity of its functional groups.

G cluster_molecule This compound cluster_reactivity Key Reaction Sites main Benzene Ring acyl_chloride Acyl Chloride (-COCl) main->acyl_chloride Position 1 methyl Methyl Group (-CH₃) main->methyl Position 2 (ortho) acetoxy Acetoxy Group (-OCOCH₃) main->acetoxy Position 3 (meta) eas Electrophilic Aromatic Substitution (Ring Reactivity) main->eas Influenced by Substituents nucleophilic_attack Nucleophilic Acyl Substitution (Primary Site) acyl_chloride->nucleophilic_attack Highly Electrophilic Carbonyl

Caption: Key functional groups and reaction sites of the molecule.

  • Acyl Chloride Group: This is the primary center of reactivity. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms. This makes it an excellent substrate for nucleophilic acyl substitution reactions with a wide range of nucleophiles (alcohols, amines, carbanions, etc.).

  • Aromatic Ring Substituents: The methyl (-CH₃) and acetoxy (-OCOCH₃) groups modulate the reactivity of the benzene ring towards electrophilic aromatic substitution (EAS).

    • The methyl group is weakly activating and ortho, para-directing.

    • The acetoxy group is deactivating overall due to its electron-withdrawing inductive effect, but its lone pair electrons on the oxygen can participate in resonance, making it ortho, para-directing.

    • The interplay between these groups directs incoming electrophiles, providing regiochemical control in reactions like Friedel-Crafts acylation.

Synthetic Applications & Protocols

The following sections provide detailed protocols for key transformations using this compound.

Application I: Amide Bond Formation (Amidation)

The formation of an amide bond is arguably the most important application of this reagent, forming the cornerstone of its use in synthesizing HIV protease inhibitors.[4] The reaction with primary or secondary amines is typically rapid and high-yielding. The Schotten-Baumann conditions, which use a base to neutralize the HCl byproduct, are commonly employed.[13][]

G reagent 3-Acetoxy-2-methylbenzoyl Chloride product N-Substituted Amide reagent->product amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product base Base (e.g., Pyridine, DIEA, aq. NaOH) base->product Catalyst/ Scavenger solvent Aprotic Solvent (DCM, THF) solvent->product Reaction Medium byproduct HCl (neutralized by base) product->byproduct Forms

Caption: General workflow for amide bond formation.

Protocol: Synthesis of N-benzyl-3-acetoxy-2-methylbenzamide

  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.05 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add benzylamine (1.05 equiv) and anhydrous DCM (approx. 0.2 M relative to the acyl chloride).

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Base Addition: Add the base (TEA or DIEA, 1.5 equiv) to the stirred amine solution.

    • Acyl Chloride Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cold amine solution over 15-20 minutes. Maintain the temperature at 0 °C.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up:

      • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

      • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure amide.

  • Causality & Trustworthiness: Using a non-nucleophilic base like TEA or DIEA is crucial to neutralize the HCl byproduct without competing with the primary amine nucleophile.[13] The aqueous work-up systematically removes unreacted starting materials, the base, and salts, ensuring a clean crude product for purification. The 0 °C starting temperature helps to control the initial exotherm of this rapid reaction.

Application II: Ester Synthesis (Esterification)

The reaction of this compound with alcohols, particularly in the presence of a base like pyridine (which acts as both a base and a nucleophilic catalyst), provides a direct route to various esters. This method is often more efficient than Fischer esterification, especially for acid-sensitive substrates or sterically hindered alcohols.[15]

Protocol: Synthesis of Phenyl 3-acetoxy-2-methylbenzoate

  • Materials:

    • This compound (1.0 equiv)

    • Phenol (1.1 equiv)

    • Anhydrous Pyridine (can be used as solvent and base) or Anhydrous DCM with Pyridine (2.0 equiv)

    • 1M Copper (II) Sulfate (CuSO₄) solution (optional, for removing pyridine)

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve phenol (1.1 equiv) in anhydrous pyridine.

    • Cooling: Cool the solution to 0 °C.

    • Acyl Chloride Addition: Slowly add this compound (1.0 equiv) to the stirred solution. A precipitate of pyridinium hydrochloride may form.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Work-up:

      • Dilute the reaction mixture with diethyl ether.

      • Wash the organic layer extensively with 1M HCl to remove pyridine. Alternatively, wash with cold 1M CuSO₄ solution until the blue color persists in the aqueous layer.

      • Wash with saturated NaHCO₃ solution and then with brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude ester by column chromatography or distillation under reduced pressure.

Application III: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful C-C bond-forming reaction that produces aryl ketones.[16] Unlike the corresponding alkylation, the acylation reaction does not suffer from carbocation rearrangements and the product is deactivated, preventing polyacylation.[17][18] This makes it a highly reliable transformation.

G reagent 3-Acetoxy-2-methylbenzoyl Chloride product Diaryl Ketone reagent->product arene Arene (e.g., Benzene, Toluene) arene->product catalyst Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) catalyst->product ≥1.0 equiv solvent Inert Solvent (CS₂, Nitrobenzene, DCM) solvent->product Reaction Medium

Caption: General workflow for Friedel-Crafts acylation.

Protocol: Synthesis of (3-acetoxy-2-methylphenyl)(phenyl)methanone

  • Materials:

    • This compound (1.0 equiv)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

    • Anhydrous Benzene (can be used as solvent and reactant) or another inert solvent like Dichloromethane (DCM)

    • Ice-cold water

    • Concentrated HCl

  • Procedure:

    • Setup: To a flame-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser with a gas trap (to handle evolving HCl), and a powder addition funnel, add anhydrous benzene.

    • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Carefully and portion-wise, add anhydrous AlCl₃ (1.2 equiv). Caution: The addition can be exothermic.

    • Acylium Ion Formation: To the stirred suspension, add this compound (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below 10 °C. The reaction mixture will likely change color as the acylium ion-Lewis acid complex forms.[17]

    • Reaction: After addition, allow the mixture to warm to room temperature, then gently heat to 40-50 °C for 1-3 hours until gas evolution ceases. Monitor by TLC.

    • Work-up:

      • Cool the reaction mixture back down to 0 °C in an ice bath.

      • Extremely carefully and slowly , quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex. This step is highly exothermic and releases large amounts of HCl gas.

      • Transfer the mixture to a separatory funnel. Separate the layers.

      • Extract the aqueous layer with DCM or ethyl acetate.

      • Combine the organic layers and wash with water, saturated NaHCO₃, and brine.

    • Purification: Dry the organic phase (e.g., over Na₂SO₄), filter, and evaporate the solvent. The resulting crude aryl ketone can be purified by recrystallization or column chromatography.

  • Mechanistic Rationale: A stoichiometric amount of AlCl₃ is required because it complexes with both the acyl chloride (to form the reactive acylium ion) and the product ketone, rendering it inactive.[16] The acidic quench is necessary to hydrolyze this complex and liberate the final product.

Conclusion

This compound is a potent and versatile building block for modern organic synthesis. Its predictable reactivity at the acyl chloride center allows for the reliable construction of amides and esters, while the substituted aromatic ring can participate in robust C-C bond-forming reactions. The protocols outlined in this guide, grounded in established chemical principles, provide a solid framework for researchers to leverage this reagent in their synthetic campaigns, from small-scale discovery to process development. Adherence to the safety protocols is paramount for the successful and safe handling of this valuable chemical intermediate.

References

Protocol and Conditions for the Schotten-Baumann Reaction of 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acylation of primary and secondary amines or alcohols using 3-Acetoxy-2-methylbenzoyl Chloride under Schotten-Baumann conditions. This compound is a key intermediate in the synthesis of various pharmaceutical agents, notably small-molecule HIV protease inhibitors[1][2]. The Schotten-Baumann reaction offers a robust and scalable method for forming stable amide or ester linkages, which are fundamental in drug discovery and development[3][4]. This guide explains the mechanistic principles, provides a step-by-step experimental protocol, outlines optimization strategies, and discusses critical process parameters to ensure high yield and purity. The protocol is designed for researchers in medicinal chemistry and process development.

Principle of the Reaction

The Schotten-Baumann reaction is a classic method for synthesizing amides from amines and esters from alcohols using acyl chlorides.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4]

Mechanism Breakdown:

  • Nucleophilic Attack: The nucleophile (an amine or alcohol) attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.[5][7]

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.

  • Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl). A base, typically aqueous sodium hydroxide, is added to neutralize the HCl.[8] This is critical for two reasons: it drives the reaction equilibrium toward the product and prevents the protonation of the unreacted amine, which would render it non-nucleophilic.[4][9]

The reaction is typically performed under "Schotten-Baumann conditions," which refers to a two-phase (biphasic) solvent system, commonly consisting of an organic solvent (like dichloromethane) and water.[10] The reactants and product remain in the organic phase, while the base and the neutralized HCl salt reside in the aqueous phase, simplifying the workup process.[10]

Critical Consideration for this compound:

A key challenge with this substrate is the presence of the acetoxy (ester) group, which is susceptible to hydrolysis under the basic aqueous conditions of the reaction. To mitigate this side reaction and maximize the yield of the desired amide or ester, the following precautions are integrated into the protocol:

  • Low Temperature: The reaction is conducted at 0-5 °C to decrease the rate of ester hydrolysis.

  • Controlled Base Addition: The aqueous base is added slowly and portion-wise to avoid a high localized concentration of hydroxide ions.

  • Efficient Stirring: Vigorous stirring is essential in the biphasic system to ensure efficient mass transfer between the phases, allowing the desired acylation to proceed rapidly and compete effectively with the potential hydrolysis.

Experimental Protocol: Synthesis of N-Benzyl-3-acetoxy-2-methylbenzamide

This protocol details the reaction of this compound with benzylamine as a representative primary amine nucleophile.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (Example)Molar Eq.Notes
This compoundC₁₀H₉ClO₃212.632.13 g1.0Handle in a fume hood. Moisture sensitive.
BenzylamineC₇H₉N107.151.07 g (1.1 mL)1.0Corrosive. Use in a fume hood.
Sodium Hydroxide (NaOH)NaOH40.001.20 g3.0Prepare a 10% w/v aqueous solution (1.20 g in 12 mL water).
Dichloromethane (DCM)CH₂Cl₂84.93~75 mL-Anhydrous grade recommended for dissolving reagents.
Hydrochloric Acid (HCl), 1MHCl36.46As needed-For workup.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-For workup.
Brine (Saturated NaCl Solution)NaCl58.44As needed-For workup.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying the organic layer.
Step-by-Step Procedure

Reaction Setup:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 eq., 1.07 g) in dichloromethane (40 mL).

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving NaOH (3.0 eq., 1.20 g) in 12 mL of distilled water.

  • Cool the flask containing the benzylamine solution to 0-5 °C using an ice-water bath.

Reaction Execution: 4. Begin vigorous stirring of the benzylamine solution. Slowly add about one-third of the 10% NaOH solution to the flask. 5. Dissolve this compound (1.0 eq., 2.13 g) in dichloromethane (20 mL) and load this solution into the dropping funnel. 6. Add the acyl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. Simultaneously, add the remaining 10% NaOH solution portion-wise, ensuring the temperature remains below 5 °C. The goal is to maintain a basic pH (approx. 10-12) in the aqueous layer throughout the addition. 7. After the addition is complete, allow the reaction mixture to stir vigorously at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. 8. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting acyl chloride is consumed.

Workup and Isolation: 9. Transfer the reaction mixture to a separatory funnel. 10. Separate the organic layer. Wash the organic layer sequentially with:

  • 1 M HCl (2 x 25 mL) to remove any unreacted benzylamine.
  • Saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted acid.
  • Brine (1 x 25 mL).
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purification: The crude N-benzyl-3-acetoxy-2-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Workflow Diagram

The overall experimental workflow is summarized in the diagram below.

Schotten_Baumann_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep_amine Dissolve Benzylamine in DCM setup Combine Amine and Base Cool to 0-5 °C prep_amine->setup prep_acyl Dissolve Acyl Chloride in DCM addition Slowly Add Acyl Chloride and remaining Base prep_acyl->addition prep_base Prepare 10% aq. NaOH prep_base->addition setup->addition stir Stir at 0-5 °C, then RT Monitor by TLC addition->stir separate Separate Organic Layer stir->separate wash Wash with HCl, NaHCO₃, and Brine separate->wash dry Dry (MgSO₄) and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize caption Workflow for Schotten-Baumann Synthesis

Caption: Workflow for Schotten-Baumann Synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Hydrolysis of the acyl chloride. 2. Hydrolysis of the acetoxy group. 3. Incomplete reaction.1. Ensure anhydrous conditions for reagent dissolution. 2. Maintain low temperature (0-5 °C); add base slowly. 3. Extend reaction time; confirm base presence (check pH).
Product Contamination 1. Unreacted starting materials. 2. Presence of 3-hydroxy-2-methylbenzoic acid (from hydrolysis).1. Ensure complete workup washes. 2. Purify via column chromatography. Adjust workup to remove acidic impurities with a base wash.
Reaction Fails to Start 1. Poor quality or wet acyl chloride. 2. Inactive amine (protonated).1. Use freshly prepared or properly stored acyl chloride. 2. Ensure sufficient base is added to neutralize generated HCl and maintain basicity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: this compound is a reactive acyl chloride and should be handled exclusively in a well-ventilated chemical fume hood. Benzylamine and dichloromethane also require handling in a fume hood.

  • Corrosive Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Introduction: The Strategic Importance of 3-Acetoxy-2-methylbenzoyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3-Acetoxy-2-methylbenzoyl Chloride as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 167678-46-8) is a highly reactive acyl chloride that has emerged as a critical structural component in the synthesis of advanced pharmaceutical agents.[1] Its primary significance lies in its role as a key intermediate for the preparation of novel, small-sized HIV protease inhibitors.[2][3][4][5] The incorporation of the 3-acetoxy-2-methylbenzoyl moiety into a larger molecule can significantly influence its biological activity, particularly in inhibiting viral replication enzymes like HIV protease.[1] This guide provides a comprehensive overview of its properties, synthesis, and application, complete with detailed protocols to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe use in any synthetic protocol.

PropertyValueReference
CAS Number 167678-46-8[2]
Molecular Formula C₁₀H₉ClO₃[2][6][7]
Molecular Weight 212.63 g/mol [2][6][7]
Appearance White solid to light yellow oil[3][6]
Boiling Point 295.6 °C at 760 mmHg[6]
Melting Point 31-35 °C[6]
Density 1.252 g/cm³[6]
Solubility Soluble in Chloroform, Dichloromethane. Reacts with water and alcohols.[6]
Sensitivity Moisture Sensitive[6]

Safety, Handling, and Storage

As an acyl chloride, this compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification:

  • Causes severe skin burns and eye damage.[7][8]

  • May cause an allergic skin reaction.[7][8]

  • Harmful if swallowed or in contact with skin.

  • Toxic if inhaled.

  • Reacts with water, releasing hydrogen chloride gas, which is corrosive and irritating to the respiratory system.

Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Always handle this chemical under a certified chemical fume hood.[8] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles with a face shield.[7]

  • Dispensing: Use an inert atmosphere (e.g., nitrogen or argon) for transfers to prevent hydrolysis from atmospheric moisture.

  • Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. Do not use water.[9]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8][9]

    • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][8][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8][9]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and strong bases.[8] The use of a desiccator is recommended for long-term storage.

Synthetic Pathway Overview

The preparation of this compound is a multi-step process that begins with a suitable precursor, typically involving the synthesis of 3-hydroxy-2-methylbenzoic acid.

G cluster_0 Precursor Synthesis cluster_1 Core Intermediate Synthesis cluster_2 Final Product Synthesis A 3-Amino-2-methylbenzoic Acid B 3-Hydroxy-2-methylbenzoic Acid A->B Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) C 3-Acetoxy-2-methylbenzoic Acid B->C Acetylation (Acetic Anhydride) D This compound C->D Chlorination (e.g., Thionyl Chloride, SOCl₂) G reagents This compound Electrophile R-NH₂ (Nucleophile) e.g., Amine on drug scaffold transition Nucleophilic Acyl Substitution reagents->transition product Final Product Acylated Drug Intermediate Byproduct HCl transition->product

References

Application Notes and Protocols for Friedel-Crafts Acylation Involving 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Acetoxy-2-methylbenzoyl Chloride in Aryl Ketone Synthesis

The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the direct attachment of an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution is indispensable for the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[3][4]

Among the vast array of acylating agents, this compound is a sophisticated reagent of significant interest. Its unique substitution pattern—featuring both an activating methyl group and a moderately deactivating acetoxy group—offers nuanced control over reactivity and regioselectivity. Notably, this compound serves as a critical precursor in the synthesis of advanced pharmaceutical agents, including novel, highly active HIV protease inhibitors.[5][6] The good reactivity of this compound can lead to a significant reduction in reaction times and may obviate the need for dehydrating agents often required when using the corresponding carboxylic acid.[5]

A primary advantage of Friedel-Crafts acylation over the related alkylation is the deactivation of the aromatic ring by the newly introduced ketone group, which effectively prevents undesirable polysubstitution reactions.[1][7] Furthermore, the key acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that frequently complicate Friedel-Crafts alkylations, ensuring predictable product formation.[1][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings, precursor synthesis, and detailed experimental protocols for the successful application of this compound in Friedel-Crafts acylation.

Part 1: The Reaction Mechanism – A Stepwise Analysis

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[4][9] Understanding the causality behind each step is critical for troubleshooting and optimizing reaction conditions.

Step 1: Generation of the Electrophilic Acylium Ion The reaction is initiated by the activation of the acyl chloride with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[10][11] The Lewis acid coordinates to the carbonyl oxygen and, more importantly, the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[2][8][9] This activation is the critical step that generates a potent electrophile capable of overcoming the aromatic stability of the substrate.

Step 2: Nucleophilic Attack by the Aromatic Ring The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[1][8] This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The rate of this step is highly dependent on the electronic nature of the aromatic substrate; electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.

Step 3: Restoration of Aromaticity In the final step, a weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom that formed the new bond with the acyl group.[4][9] This deprotonation restores the highly stable aromatic π-system, regenerates the Lewis acid catalyst, and yields the final aryl ketone product.

Caption: General mechanism of Friedel-Crafts acylation.

Part 2: Synthesis of the Acylating Agent

Researchers may need to synthesize this compound from its corresponding carboxylic acid. A patent for its preparation outlines a robust method.[5] The general workflow involves the acetylation of 3-hydroxy-2-methylbenzoic acid followed by conversion to the acid chloride.

Synthesis_Workflow start 3-Hydroxy-2-methylbenzoic Acid Sodium Salt step1 React with Acetic Anhydride (Adjust pH to 11.5-13.5) start->step1 intermediate Precipitate with Acid (HCl) step1->intermediate step2 Isolate & Dry 3-Acetoxy-2-methylbenzoic Acid intermediate->step2 step3 React with Inorganic Acid Chloride (e.g., SOCl₂) (Heat to 70-90°C) step2->step3 product 3-Acetoxy-2-methylbenzoyl Chloride step3->product purification Purify by Fractional Distillation (Under Reduced Pressure) product->purification

Caption: Synthesis workflow for this compound.[5]

Part 3: Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the Friedel-Crafts acylation of an aromatic substrate (e.g., toluene) using this compound.

Materials and Reagents
Reagent/MaterialPurposeTypical Quantity (Example)
This compoundAcylating Agent1.0 eq (e.g., 10 mmol, 2.13 g)
Aromatic Substrate (e.g., Toluene)Nucleophile1.2 - 2.0 eq
Anhydrous Aluminum Chloride (AlCl₃)Lewis Acid Catalyst1.1 - 1.3 eq
Anhydrous Dichloromethane (DCM)Solvent5-10 mL per mmol of acyl chloride
Concentrated Hydrochloric Acid (HCl)Work-up (Quenching)~30 mL
Saturated Sodium Bicarbonate (NaHCO₃)Work-up (Neutralization)~50 mL
Brine (Saturated NaCl solution)Work-up (Washing)~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentAs needed
IceCooling/QuenchingAs needed
Safety Precautions
  • Corrosive Reagents: Both this compound and aluminum chloride are corrosive and moisture-sensitive.[12] Handle them in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • HCl Gas Evolution: The reaction generates hydrogen chloride gas, which is toxic and corrosive. The apparatus must be equipped with a gas trap (e.g., a bubbler connected to a dilute NaOH solution).[4]

  • Exothermic Reaction: The reaction is exothermic, especially during the addition of the acyl chloride and the quenching step.[13] Maintain strict temperature control using an ice bath.

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven- or flame-dried) and the reaction run under an inert atmosphere (N₂ or Ar) to prevent decomposition of the Lewis acid catalyst.

Step-by-Step Acylation Procedure
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser.[4] The condenser outlet should be connected to a gas trap. Purge the entire system with an inert gas.

  • Catalyst Suspension: In the reaction flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice/water bath with stirring.

  • Substrate Addition: Add the aromatic substrate (e.g., Toluene, 1.2 eq) to the cooled AlCl₃ suspension.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and transfer it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.[12] The mixture will typically change color and evolve HCl gas.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[12][14] Monitor the reaction's progress by TLC analysis.

  • Reaction Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (~25 g ice per 15 mL HCl).[12] This will decompose the aluminum chloride complex.

  • Work-up and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice with fresh portions of DCM.[12]

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or a viscous oil. Purify it via column chromatography on silica gel or recrystallization to yield the pure aryl ketone.[3]

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Charge 2. Charge AlCl₃, Solvent, and Aromatic Substrate Setup->Charge Cool 3. Cool to 0 °C Charge->Cool Add 4. Add Acyl Chloride Solution Dropwise (0-5 °C) Cool->Add React 5. Warm to RT, Stir 1-4h (Monitor by TLC) Add->React Quench 6. Quench in Ice/HCl React->Quench Extract 7. Separate Layers & Extract with DCM Quench->Extract Wash 8. Wash with Acid, NaHCO₃, and Brine Extract->Wash Dry 9. Dry (MgSO₄) & Concentrate Wash->Dry Purify 10. Purify (Chromatography or Recrystallization) Dry->Purify

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

Part 4: Field-Proven Insights and Troubleshooting

  • Causality of Catalyst Stoichiometry: More than one equivalent of Lewis acid is often required because the catalyst coordinates not only with the acyl chloride but also strongly with the carbonyl oxygen of the ketone product. This complex must be hydrolyzed during the work-up to liberate the product.[13]

  • Managing Regioselectivity: The directing effects of substituents on the aromatic ring are paramount. For toluene, acylation will be strongly directed to the para position due to the steric hindrance of the ortho-methyl group. For anisole, the methoxy group is a powerful ortho, para-director, with the para product usually dominating.

  • Deactivated Substrates: Friedel-Crafts reactions, including acylation, generally fail with strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing basic functional groups like amines that will complex with the Lewis acid.[2][8]

  • Breaking Emulsions: During the aqueous work-up, emulsions can form, making layer separation difficult.[15] Adding more brine or gently heating the mixture can help break the emulsion. In some cases, filtering the entire mixture through a pad of celite is effective.

  • Purity of Reagents: The use of anhydrous AlCl₃ is crucial; partially hydrolyzed catalyst is inactive. Similarly, the acyl chloride should be pure and free from the corresponding carboxylic acid, which can complicate the reaction.

Conclusion

The Friedel-Crafts acylation using this compound is a powerful and reliable method for synthesizing specifically substituted aryl ketones that are valuable in medicinal chemistry and materials science. By understanding the underlying mechanism, adhering to strict anhydrous and safety protocols, and applying the procedural insights detailed in these notes, researchers can confidently execute this reaction to achieve high yields of predictable and pure products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-Acetoxy-2-methylbenzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the comprehensive technical support guide for the synthesis of 3-Acetoxy-2-methylbenzoyl Chloride. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we provide troubleshooting solutions and frequently asked questions to help you navigate the complexities of this synthesis, enhance reaction yields, and ensure product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common challenges encountered during the synthesis of this compound from its precursor, 3-hydroxy-2-methylbenzoic acid.

Scenario 1: Consistently Low Yields of this compound

Question: My reaction yield is consistently below optimal levels. I am performing an acetylation of 3-hydroxy-2-methylbenzoic acid, followed by a reaction with thionyl chloride. What are the potential causes, and how can I improve the yield?

Answer:

Low yields in this two-step synthesis can often be attributed to incomplete reactions, product degradation, or suboptimal reaction conditions. A thorough analysis of each step is crucial for identifying and resolving the issue.

Root Cause Analysis and Corrective Actions:

  • Incomplete Acetylation: The initial acetylation of the phenolic hydroxyl group is a critical step. If this reaction is not complete, the free hydroxyl group can react with thionyl chloride in the subsequent step, leading to the formation of unwanted byproducts and a reduction in the overall yield.

    • Solution: To ensure complete acetylation, consider using a slight excess of acetic anhydride. The reaction can be catalyzed by a catalytic amount of a strong acid or a base. Monitor the reaction's progress using thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Suboptimal Acid Chloride Formation: The conversion of the carboxylic acid to the acid chloride is a pivotal step that can significantly impact the yield.

    • Solution 1: Temperature Control: The reaction with thionyl chloride is often exothermic. It is advisable to add the thionyl chloride dropwise at a controlled temperature to prevent side reactions. After the initial addition, the reaction mixture can be gently refluxed to drive the reaction to completion.[1]

    • Solution 2: Use of a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acid chloride.[2]

    • Solution 3: Removal of Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1] These should be effectively removed from the reaction mixture to prevent reversible reactions and ensure the reaction proceeds to completion. Performing the reaction under a fume hood with a gas trap is recommended.

  • Product Degradation: this compound is sensitive to moisture and can be hydrolyzed back to the corresponding carboxylic acid.[3][4]

    • Solution: It is imperative to maintain anhydrous conditions throughout the reaction and workup process.[3] All glassware should be thoroughly dried, and anhydrous solvents should be used.

Experimental Protocol: Optimized Synthesis of this compound

  • Acetylation: In a flame-dried round-bottom flask, combine 3-hydroxy-2-methylbenzoic acid with 1.2-1.5 equivalents of acetic anhydride. Add a catalytic amount of a suitable catalyst (e.g., a drop of concentrated sulfuric acid or a small amount of anhydrous sodium acetate). Heat the mixture gently (e.g., 50-60°C) and monitor by TLC.

  • Acid Chloride Formation: After cooling the acetylated intermediate, add it to a flask containing a suitable anhydrous solvent (e.g., dichloromethane). Add 1.5-2.0 equivalents of thionyl chloride dropwise at 0°C.[3] Add a few drops of DMF. Allow the reaction to warm to room temperature and then reflux for 1-2 hours until the evolution of gas ceases.[1]

  • Purification: Excess thionyl chloride and solvent can be removed by distillation. The final product, this compound, can be purified by fractional distillation under reduced pressure.[1]

Table 1: Troubleshooting Summary for Low Yield

Potential Issue Recommended Action Key Parameters to Monitor
Incomplete AcetylationUse a slight excess of acetic anhydride, add a catalyst, and monitor by TLC.Complete consumption of starting material on TLC.
Suboptimal Acid Chloride FormationControl temperature during thionyl chloride addition, use a DMF catalyst, and ensure removal of gaseous byproducts.Cessation of gas evolution, IR spectroscopy (disappearance of broad O-H stretch).
Product HydrolysisUse anhydrous reagents and solvents, and minimize exposure to atmospheric moisture.[3]N/A (Preventative Measure)
Scenario 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities upon analysis by NMR or GC-MS. What are the likely side products, and how can their formation be minimized?

Answer:

The formation of impurities is a common challenge in organic synthesis. Understanding the potential side reactions is key to developing strategies for their prevention.

Common Impurities and Their Prevention:

  • Unreacted 3-Acetoxy-2-methylbenzoic acid: This indicates that the conversion to the acid chloride is incomplete.

    • Prevention: Increase the reaction time or temperature during the thionyl chloride step.[3] Using a slight excess of thionyl chloride and a DMF catalyst can also help drive the reaction to completion.[2][3]

  • 3-Hydroxy-2-methylbenzoic acid: The presence of the starting material suggests either incomplete acetylation or hydrolysis of the acetate group during the workup.

    • Prevention: Ensure the initial acetylation reaction goes to completion. During the workup, avoid basic conditions that could promote the hydrolysis of the ester.

  • Ring Chlorination Products: Although less common under controlled conditions, chlorination of the aromatic ring can occur, especially at elevated temperatures.

    • Prevention: Maintain strict temperature control throughout the reaction, particularly during the addition of thionyl chloride.

Diagram 1: Key Reaction and Potential Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3-hydroxy-2-methylbenzoic acid 3-hydroxy-2-methylbenzoic acid 3-acetoxy-2-methylbenzoic acid 3-acetoxy-2-methylbenzoic acid 3-hydroxy-2-methylbenzoic acid->3-acetoxy-2-methylbenzoic acid Acetic Anhydride This compound This compound 3-acetoxy-2-methylbenzoic acid->this compound SOCl2, cat. DMF Unreacted Intermediate Unreacted Intermediate 3-acetoxy-2-methylbenzoic acid->Unreacted Intermediate Incomplete Reaction This compound->3-acetoxy-2-methylbenzoic acid Hydrolysis (Moisture)

Caption: Synthetic pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between a carboxylic acid and thionyl chloride?

A1: The reaction proceeds through the conversion of the carboxylic acid's hydroxyl group into a better leaving group. The carboxylic acid first attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated and subsequently attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gases.[5][6]

Q2: Are there alternative reagents to thionyl chloride for this transformation?

A2: Yes, other chlorinating agents such as oxalyl chloride and phosphorus pentachloride can also be used to convert carboxylic acids to acid chlorides.[2][4] Oxalyl chloride is often used with a catalytic amount of DMF and is known for producing only gaseous byproducts, which can simplify the purification process.[2]

Q3: What analytical techniques are recommended for monitoring this reaction?

A3:

  • Thin-Layer Chromatography (TLC): Ideal for tracking the consumption of the starting material during the initial acetylation step.

  • Infrared (IR) Spectroscopy: Very effective for monitoring the conversion of the carboxylic acid to the acid chloride by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the acid chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the final product, especially if it is volatile.

Q4: What are the primary safety considerations when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction releases toxic gases (SO₂ and HCl), so a gas trap is necessary.[1]

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_acetylation Is Acetylation Complete? start->check_acetylation check_synthesis Are Acid Chloride Synthesis Conditions Optimal? check_acetylation->check_synthesis Yes solution_acetylation Optimize Acetylation: - Excess Acetic Anhydride - Add Catalyst - Monitor by TLC check_acetylation->solution_acetylation No check_workup Is the Workup Anhydrous? check_synthesis->check_workup Yes solution_synthesis Optimize Synthesis: - Control Temperature - Use DMF Catalyst - Ensure Gas Removal check_synthesis->solution_synthesis No solution_workup Improve Workup: - Use Anhydrous Solvents - Minimize Air Exposure check_workup->solution_workup No

Caption: A decision tree for troubleshooting low reaction yields.

References

Troubleshooting low yield in acylation reactions with 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acylation Reactions with 3-Acetoxy-2-methylbenzoyl Chloride

Welcome to the technical support center for acylation reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this versatile but structurally demanding reagent. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Friedel-Crafts acylation reaction with this compound is resulting in very low to no product yield. What are the primary culprits I should investigate first?

Answer: This is a common and often frustrating issue. Low yields with this reagent typically stem from a combination of its inherent structural properties and classic Friedel-Crafts pitfalls. Before exploring more complex issues, always verify the following fundamental parameters:

  • Strict Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will rapidly quench the catalyst, halting the reaction.[1][2][3][4] Ensure all glassware is rigorously oven or flame-dried, and use freshly distilled, anhydrous solvents.

  • Catalyst Quality and Stoichiometry:

    • Activity: Use a fresh, unopened bottle of anhydrous aluminum chloride or other Lewis acid. Old or improperly stored catalyst may be partially hydrolyzed and inactive.[2]

    • Stoichiometry: Friedel-Crafts acylation is not truly catalytic. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[1][5] Therefore, you must use at least a stoichiometric amount (≥1.1 equivalents) of the Lewis acid relative to the acyl chloride. For challenging reactions, this may be increased further.

  • Reagent Integrity:

    • Acyl Chloride Stability: this compound is moisture-sensitive and can hydrolyze back to 3-acetoxy-2-methylbenzoic acid upon storage.[6][7] Confirm the purity of your acyl chloride before use, ideally via ¹H NMR or IR spectroscopy. The presence of a broad acid peak in the IR spectrum is a clear indicator of hydrolysis.

    • Substrate Purity: Ensure your aromatic substrate is pure and free from any deactivating contaminants.

A logical first step in troubleshooting is to address these three areas systematically.

start Low or No Product Yield Observed check_moisture 1. Verify Anhydrous Conditions (Glassware, Solvents, Inert Atmosphere) start->check_moisture check_catalyst 2. Assess Catalyst (Fresh Bottle? Stoichiometry ≥ 1.1 eq?) check_moisture->check_catalyst Conditions Confirmed Dry rerun Re-run Experiment with Corrections check_moisture->rerun Moisture Found. Correct and Retry. check_reagents 3. Confirm Reagent Purity (Acyl Chloride & Aromatic Substrate) check_catalyst->check_reagents Catalyst Verified check_catalyst->rerun Catalyst Issue Found. Correct and Retry. check_reagents->rerun Purity Confirmed check_reagents->rerun Impurity Found. Purify and Retry. advanced_troubleshooting Proceed to Advanced Troubleshooting (Steric Hindrance, Side Reactions) rerun->advanced_troubleshooting Yield Still Low

Caption: Initial troubleshooting workflow for low yield.

Question 2: How does the specific structure of this compound contribute to low reactivity?

Answer: The structure of this reagent presents two primary challenges that are critical to understand: steric hindrance and the stability of the acetoxy group.

  • Steric Hindrance: The methyl group at the C2 position, ortho to the acyl chloride, creates significant steric bulk.[8][9] During the key step of the Friedel-Crafts mechanism—the formation of the acylium ion and its subsequent attack by the aromatic ring—this methyl group physically impedes the approach of the aromatic substrate to the electrophilic carbonyl carbon. This increases the activation energy of the reaction, slowing it down dramatically compared to a non-substituted benzoyl chloride.[10]

  • Acetoxy Group Lability: The 3-acetoxy group is an ester, which can be sensitive to the reaction and workup conditions.

    • Lewis Acid Interaction: The carbonyl oxygen of the acetoxy group can coordinate with the Lewis acid catalyst. This interaction can potentially lead to cleavage of the ester bond, especially at elevated temperatures, resulting in the formation of a 3-hydroxy byproduct.

    • Workup Instability: Standard aqueous workups, particularly if strongly acidic or basic, can hydrolyze the acetoxy group. This may not affect the yield of the core acylation but will result in an undesired final product.

Caption: Key structural challenges of the reagent.

Question 3: Steric hindrance seems to be my main problem. What specific strategies can I employ to overcome it?

Answer: When steric hindrance is the rate-limiting factor, you must increase the energy of the system or use more reactive components to force the reaction to proceed.

StrategyDetailed RecommendationRationale & Causality
Increase Reaction Temperature After initial addition of reagents at a low temperature (0-5 °C) to control the exotherm, slowly warm the reaction to room temperature and then, if necessary, gently heat to 40-60 °C.[9][11] Monitor carefully by TLC for product formation versus decomposition.Increasing thermal energy provides the molecules with sufficient kinetic energy to overcome the high activation barrier imposed by the steric hindrance.[3]
Use a Stronger Lewis Acid If AlCl₃ is failing, consider a more potent Lewis acid. While AlCl₃ is a workhorse, alternatives like scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃) have shown efficacy in acylating hindered substrates.[8]Stronger Lewis acids can more effectively polarize the C-Cl bond, facilitating the formation of the sterically hindered acylium ion, which is the key reactive intermediate.[12][13]
Change the Solvent For Friedel-Crafts reactions, solvent choice can be critical. If using dichloromethane (DCM), consider switching to a solvent like 1,2-dichloroethane (DCE) which allows for higher reflux temperatures. In some cases, using the aromatic substrate as the solvent (if liquid and inexpensive) can drive the reaction forward by Le Châtelier's principle.A higher boiling point solvent allows for higher reaction temperatures. Using the substrate as the solvent increases its effective concentration, maximizing the probability of a successful collision with the acylium ion.
Extend Reaction Time Sterically hindered reactions are often simply slow. If TLC analysis shows slow but steady product formation with minimal byproduct, extending the reaction time to 12-24 hours may be all that is required.This allows more time for the statistically unfavorable but possible reaction to occur, accumulating more product over time.
Question 4: I'm concerned about the acetoxy group being cleaved. How can I minimize this side reaction and confirm its presence in the final product?

Answer: Protecting the acetoxy group is crucial for obtaining the desired product.

Prevention During Reaction:

  • Avoid High Temperatures: As a first measure, try to run the reaction at the lowest possible temperature that still gives a reasonable conversion rate. Heat is a major contributor to ester cleavage.

  • Milder Lewis Acids: Very strong Lewis acids are more likely to coordinate with and activate the ester for cleavage. If possible, screen milder Lewis acids (e.g., ZnCl₂, FeCl₃) to see if they can promote the desired acylation without affecting the ester.

Prevention During Workup:

  • Avoid Strong Acids/Bases: The standard workup of pouring the reaction mixture into ice/conc. HCl is harsh. A milder alternative is to quench the reaction by pouring it into a rapidly stirred slurry of ice and then immediately extracting the product into an organic solvent.

  • Bicarbonate Wash: Wash the organic layers with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.[14][15] Perform these washes quickly and at a low temperature to minimize base-catalyzed hydrolysis.

Confirmation of Product Structure:

  • ¹H NMR Spectroscopy: This is the most definitive method. Look for the characteristic singlet of the acetoxy methyl group, typically around δ 2.1-2.3 ppm. The absence of this peak and the appearance of a broad singlet for a phenolic -OH group (typically > δ 5.0 ppm) would confirm hydrolysis.

  • IR Spectroscopy: The intact product should show two distinct carbonyl (C=O) stretching frequencies: one for the ketone product (approx. 1680-1700 cm⁻¹) and one for the acetate ester (approx. 1760-1770 cm⁻¹). The hydrolyzed product would show a broad -OH stretch (approx. 3200-3500 cm⁻¹) and would be missing the ester C=O peak.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound

This protocol is a starting point and may require optimization based on the specific aromatic substrate used.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Catalyst Suspension: To the flask, add the aromatic substrate (if solid, 1.0 eq.) and an anhydrous solvent (e.g., dichloromethane, 3 mL per mmol of substrate). If the substrate is a liquid, it can be added later. Charge the flask with anhydrous aluminum chloride (1.2 eq.) and cool the resulting suspension to 0 °C in an ice bath.[2]

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Substrate Addition (if liquid): If the aromatic substrate is a liquid, add it dropwise to the reaction mixture over 20 minutes at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction's progress by TLC. If the reaction is slow, consider heating gently to 40 °C.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a small amount of concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the solvent.

  • Washing: Combine all organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and finally, brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Purification of Crude 3-Acetoxy-2-methylbenzoyl Chloride by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Acetoxy-2-methylbenzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this critical intermediate through fractional distillation. Here, we will address common challenges and provide actionable solutions based on established chemical principles and extensive laboratory experience.

Introduction: The Critical Role of Purity

This compound is a vital intermediate in the synthesis of various pharmaceutical compounds, including small-sized HIV protease inhibitors.[1][2][3] Its high reactivity, which is advantageous in subsequent synthetic steps, also makes its purification a delicate process.[4] Fractional distillation under reduced pressure is the method of choice for purifying this compound, offering a significant advantage over more laborious techniques like recrystallization of the parent carboxylic acid.[4] However, success hinges on meticulous control of experimental parameters to prevent thermal decomposition and hydrolysis. This guide provides the necessary insights to navigate these challenges effectively.

Core Physical and Chemical Properties

A thorough understanding of the compound's properties is fundamental to troubleshooting its purification.

PropertyValueSource
CAS Number 167678-46-8[1][2][5][6][7]
Molecular Formula C₁₀H₉ClO₃[1][2][8][7]
Molecular Weight 212.63 g/mol [1][2][8][7]
Appearance Light yellow oil[1]
Boiling Point 295.6 °C at 760 mmHg; 148 °C at 11 mmHg; 119-122 °C at 3 mbar[1][4][6]
Melting Point 31-35 °C[1][6][8]
Density 1.252 g/cm³[1]
Sensitivity Moisture sensitive[1][6][8]
Solubility Chloroform, Dichloromethane[1][6]

Troubleshooting Guide: Fractional Distillation

This section addresses specific issues you may encounter during the fractional distillation of crude this compound.

Problem 1: Low or No Product Distilling Over

Symptoms:

  • The temperature at the distillation head does not reach the expected boiling point.

  • The distillation rate is extremely slow or non-existent, even at high pot temperatures.

Potential Causes & Solutions:

  • Inadequate Vacuum: The vacuum may not be low enough to achieve the desired boiling point at a safe temperature.

    • Solution: Check the entire distillation apparatus for leaks, especially at the joints. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. Use a manometer to accurately measure the pressure.

  • Premature Decomposition: The pot temperature is too high, causing the acyl chloride to decompose rather than boil. Acyl chlorides can undergo thermal decomposition, which may be catalyzed by impurities.[9][10]

    • Solution: Lower the distillation pressure to reduce the required boiling temperature. Ensure the heating mantle is set to a temperature that gently brings the mixture to a boil without overheating. Using a well-stirred oil bath can provide more uniform heating.

  • System Blockage: Solidified impurities or product in the condenser or collection adapter can block the vapor path.

    • Solution: Gently warm the blocked area with a heat gun to melt the solid. Ensure cooling water in the condenser is not excessively cold, which could cause the product (M.P. 31-35 °C) to solidify.

Problem 2: Product is Dark or Tarry

Symptoms:

  • The distillate is discolored (dark brown or black).

  • A significant amount of tar-like residue remains in the distillation flask.

Potential Causes & Solutions:

  • Thermal Decomposition: As mentioned, excessive heat can cause decomposition. This is a common issue with acyl chlorides, leading to polymerization and tar formation.[10][11]

    • Solution: Use the lowest possible pressure to keep the boiling point down. Avoid prolonged heating. It is often better to distill the product relatively quickly at a lower temperature. The use of a wiped-film evaporator can be beneficial for temperature-sensitive compounds, though it is more complex.[11]

  • Presence of Impurities: Residual catalysts (e.g., DMF from the chlorination step) or acidic impurities can lower the decomposition temperature.[12][13]

    • Solution: Ensure that the preceding step (conversion of the carboxylic acid to the acyl chloride) is as clean as possible. If thionyl chloride is used, it should be completely removed before attempting distillation.[4][14] A preliminary simple distillation (or "flash" distillation) can sometimes remove volatile impurities before the main fractional distillation.

Problem 3: Poor Separation of Product from Impurities

Symptoms:

  • The boiling point range of the distillate is very wide.

  • Analytical data (e.g., GC, NMR) of the distilled product shows significant impurities.

Potential Causes & Solutions:

  • Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation required.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.[15]

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is a collection rate of 1-2 drops per second.

  • Fluctuating Heat Input or Vacuum: Unstable heating or pressure will disrupt the equilibrium in the column.

    • Solution: Use a reliable heating mantle with a controller and ensure the vacuum is stable. Insulating the distillation column with glass wool or aluminum foil can help maintain a consistent temperature gradient.[15]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pressure for the fractional distillation of this compound?

A1: Based on available data, a pressure range of 3 mbar to 11 mmHg is effective.[4][6] At 3 mbar, the boiling point is approximately 119-122 °C, which is a relatively safe temperature that minimizes the risk of thermal decomposition.[4] It is crucial to select a pressure that keeps the boiling point below 150 °C.

Q2: My crude product is from a reaction using thionyl chloride and a catalytic amount of DMF. Do I need to take special precautions?

A2: Yes. Both excess thionyl chloride and DMF must be removed before high-vacuum distillation. Thionyl chloride is volatile (B.P. 76 °C) and can be removed under reduced pressure before heating for the main distillation.[12][14] Residual DMF can catalyze decomposition at high temperatures. It is recommended to remove volatile components under vacuum at a moderate temperature before proceeding to the fractional distillation of the product.

Q3: How can I confirm the purity of my distilled this compound?

A3: A purity of 98.5% to 99.5% can be achieved through fractional distillation.[4] The purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is an excellent method for determining purity and identifying volatile impurities. The product can be analyzed directly or after derivatization (e.g., conversion to the methyl ester).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any proton- or carbon-containing impurities.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch for the acyl chloride (around 1780-1815 cm⁻¹) and the ester (around 1760-1770 cm⁻¹) and the absence of a broad hydroxyl peak from the starting carboxylic acid would indicate a successful conversion and purification.

Q4: The compound is moisture-sensitive. How does this affect the distillation?

A4: Moisture sensitivity is a critical concern for all acyl chlorides.[1][6][8][16] Any exposure to atmospheric moisture will lead to hydrolysis back to the carboxylic acid and hydrochloric acid.[12][16][17]

  • Apparatus: All glassware must be thoroughly dried in an oven before assembly.

  • Procedure: The system should be assembled while hot and allowed to cool under a dry, inert atmosphere (e.g., nitrogen or argon). During distillation, the receiving flask should be protected from atmospheric moisture.

Q5: What are the primary safety concerns when handling and distilling this compound?

A5: this compound is a corrosive compound that can cause severe skin and eye burns.[5] As with all acyl chlorides, it reacts with water to produce corrosive HCl gas.[18][19][20]

  • Personal Protective Equipment (PPE): Always work in a fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18][21]

  • Handling: Avoid inhalation of vapors.[18][19][20] Handle the compound in a well-ventilated area.

  • Quenching: Any residual acyl chloride should be quenched carefully by slowly adding it to a stirred solution of sodium bicarbonate or another suitable base.

Experimental Protocol: Fractional Distillation

This protocol outlines a standard procedure for the purification of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distillation pot)

  • Fractionating column (Vigreux type recommended)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Heating mantle with stirrer or oil bath

  • Magnetic stir bar

  • Vacuum pump and tubing

  • Manometer (pressure gauge)

  • Dry inert gas source (Nitrogen or Argon)

  • Appropriate clamps and stands

Procedure:

  • Apparatus Setup:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and assemble while still warm.

    • Set up the fractional distillation apparatus in a fume hood as shown in the diagram below.

    • Place a magnetic stir bar in the round-bottom flask.

    • Ensure all joints are properly sealed with appropriate grease (if necessary for your glassware) and secured with Keck clips.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[15]

  • Initial Sample Preparation:

    • Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.

    • If excess thionyl chloride or other low-boiling solvents are present, remove them under reduced pressure at room temperature before heating.

  • Distillation Process:

    • Begin stirring the crude material.

    • Slowly apply vacuum to the system, aiming for a pressure between 3 and 10 mbar.

    • Once the desired pressure is stable, begin to gently heat the distillation pot.

    • Observe the vapor rising through the fractionating column. A "ring of condensate" should slowly ascend the column.[15] If it rises too quickly, reduce the heat. If it stalls, slightly increase the heat or improve the insulation of the column.

    • Collect a small forerun fraction, which may contain any remaining volatile impurities.

    • When the temperature at the distillation head stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction. Record the stable temperature and pressure.

    • Continue distillation at a slow, steady rate (1-2 drops per second) until most of the product has distilled over.

    • A drop in temperature at the distillation head indicates that the main product has finished distilling.

  • Shutdown and Storage:

    • Stop heating and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum by introducing an inert gas. Do not introduce air into the hot apparatus.

    • The purified product in the receiving flask should be stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis.

Visualizing the Workflow

Fractional Distillation Setup

G cluster_setup Distillation Apparatus flask Distillation Flask (Crude Product + Stir Bar) column Fractionating Column (e.g., Vigreux) flask->column Vapor head Distillation Head with Thermometer column->head condenser Condenser (Cooling Water In/Out) head->condenser adapter Vacuum Adapter condenser->adapter receiver Receiving Flask (Purified Product) adapter->receiver Distillate vacuum Vacuum Pump & Manometer adapter->vacuum Vacuum heat Heating Mantle / Oil Bath heat->flask Heat

Caption: Standard laboratory setup for fractional distillation under reduced pressure.

Troubleshooting Logic Flow

G start Distillation Problem Identified no_distillate Low / No Product start->no_distillate dark_product Dark / Tarry Product start->dark_product poor_separation Poor Separation start->poor_separation check_vacuum Check for Leaks Verify Pump Function no_distillate->check_vacuum Cause? check_temp Is Pot Temp Too High? no_distillate->check_temp Cause? reduce_heat Lower Pot Temperature Use Lower Pressure dark_product->reduce_heat Cause: Decomposition check_rate Is Distillation Too Fast? poor_separation->check_rate Cause? check_column Is Column Efficient? poor_separation->check_column Cause? solution_vacuum Fix Leaks / Improve Vacuum check_vacuum->solution_vacuum Yes solution_temp Lower Pressure to Reduce BP check_temp->solution_temp Yes reduce_heat->solution_temp Solution solution_rate Reduce Heating Rate check_rate->solution_rate Yes solution_column Use Longer/Better Column check_column->solution_column Yes

Caption: A logical workflow for troubleshooting common fractional distillation issues.

References

Technical Support Center: Navigating the Chemistry of 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with 3-Acetoxy-2-methylbenzoyl Chloride. This resource is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis, purification, and application. Our focus is on elucidating the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Duality of Reactivity

This compound is a valuable intermediate, notably in the synthesis of pharmaceuticals like HIV protease inhibitors[1]. Its utility stems from the highly reactive acyl chloride functional group, which readily participates in acylation reactions. However, this reactivity is a double-edged sword, making the compound susceptible to several side reactions and the formation of tenacious byproducts. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and supported by actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis & Purity of Starting Materials

Question 1: I'm synthesizing this compound from 3-Acetoxy-2-methylbenzoic acid and thionyl chloride. What are the primary byproducts I should anticipate from this chlorination step?

Answer: The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a standard and generally efficient transformation. However, it is not without its own set of byproducts that need to be managed.

  • Gaseous Byproducts: The reaction itself stoichiometrically produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. It is crucial to conduct this reaction in a well-ventilated fume hood and to scrub the off-gases through a basic solution (e.g., aqueous sodium hydroxide) to neutralize the acidic and corrosive fumes[1].

  • Excess Thionyl Chloride: The reaction is often run with an excess of thionyl chloride to drive it to completion. Being a volatile liquid, residual thionyl chloride can typically be removed by distillation under reduced pressure[1][2].

  • Impurities from Starting Material: The purity of your starting 3-Acetoxy-2-methylbenzoic acid is paramount. Any unreacted starting material will persist in the crude product and can lead to further side reactions, as we will discuss.

Question 2: My 3-Acetoxy-2-methylbenzoic acid starting material may contain some residual 3-hydroxy-2-methylbenzoic acid. How will this impurity affect my synthesis of the acyl chloride?

Answer: This is a critical point of concern, as the presence of a free phenolic hydroxyl group can introduce complications. However, under typical conditions for forming the acyl chloride (reaction with thionyl chloride), the phenolic hydroxyl group is generally unreactive.

The carbon-oxygen bond of a phenol has partial double-bond character due to resonance with the aromatic ring. This makes the hydroxyl group a poor leaving group and resistant to substitution reactions like those with thionyl chloride, which typically proceed via an SN2-type mechanism at an sp3 hybridized carbon[3][4][5]. Therefore, you are unlikely to form a bis-acyl chloride or other chlorinated species at the phenolic position.

The primary issue with this impurity is that it will remain in your reaction mixture as an unreacted species. This can complicate the purification of your desired this compound and may interfere with subsequent reactions where the free phenol can act as a nucleophile.

Recommendation: It is best practice to ensure the complete acetylation of 3-hydroxy-2-methylbenzoic acid to 3-acetoxy-2-methylbenzoic acid before proceeding to the chlorination step. Monitor the acetylation reaction by TLC or NMR to confirm the disappearance of the starting phenol.

Section 2: Common Side Reactions and Byproduct Formation

Question 3: After my synthesis, I've isolated a significant amount of a higher boiling point impurity. What is this likely to be, and how is it formed?

Answer: The most probable high-boiling byproduct is 3-Acetoxy-2-methylbenzoic anhydride . This symmetric anhydride is formed from the reaction of the highly reactive product, this compound, with any unreacted 3-Acetoxy-2-methylbenzoic acid starting material[6].

This reaction is a classic example of nucleophilic acyl substitution, where the carboxylate of the unreacted acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion.

Causality and Prevention:

  • Incomplete Chlorination: The root cause is an incomplete initial reaction. To minimize anhydride formation, ensure the conversion of the carboxylic acid to the acyl chloride is as close to completion as possible. This can be achieved by:

    • Using a slight excess of the chlorinating agent (e.g., thionyl chloride).

    • Allowing for adequate reaction time and temperature, as specified in established protocols.

    • Using a catalytic amount of a substance like N,N-dimethylformamide (DMF) can accelerate the reaction[2].

  • Moisture Contamination: The presence of water can hydrolyze the acyl chloride back to the carboxylic acid, which can then react to form the anhydride. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

Below is a diagram illustrating the formation of this key byproduct.

Byproduct_Formation Acid 3-Acetoxy-2-methylbenzoic Acid (Unreacted Starting Material) Anhydride 3-Acetoxy-2-methylbenzoic Anhydride (Byproduct) Acid->Anhydride Nucleophilic Attack AcylChloride This compound (Product) AcylChloride->Anhydride Electrophile HCl HCl

Caption: Formation of 3-Acetoxy-2-methylbenzoic anhydride.

Question 4: I am concerned about the stability of the acetoxy group. Can it be hydrolyzed during the reaction or workup, and what would be the resulting byproduct?

Answer: This is a valid concern. The acetoxy group is an ester, and while generally more stable than the acyl chloride, it can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. If the acetoxy group were to be hydrolyzed, the resulting product would be 3-hydroxy-2-methylbenzoyl chloride .

However, comparing the relative rates of hydrolysis, the acyl chloride is significantly more reactive towards nucleophiles like water than the phenyl acetate ester group[7]. The carbonyl carbon of the acyl chloride is more electrophilic due to the strong electron-withdrawing inductive effect of the chlorine atom.

Troubleshooting Hydrolysis:

  • Aqueous Workup: If an aqueous workup is necessary, it should be performed quickly and at low temperatures (0-5 °C) to minimize hydrolysis of both the acyl chloride and the ester. Use of ice-cold water and prompt extraction into a non-polar organic solvent is recommended[8].

  • pH Control: Avoid strongly basic conditions during workup, as this will catalyze the hydrolysis of the ester (saponification). A wash with a weak base like cold, saturated sodium bicarbonate solution is generally acceptable to neutralize excess acid, but prolonged contact should be avoided.

  • Anhydrous Conditions: The best practice is to work under strictly anhydrous conditions until the acyl chloride has been consumed in a subsequent reaction. If excess thionyl chloride was used, it can be removed by distillation, negating the need for an aqueous quench[8].

Question 5: I am using this compound in a Friedel-Crafts acylation reaction and am getting poor yields and multiple products. What could be the issue?

Answer: Friedel-Crafts acylation is a powerful tool, but its success is highly dependent on the nature of both the aromatic substrate and the acyl chloride[9][10].

  • Substrate Reactivity: The aromatic ring you are acylating must be sufficiently nucleophilic. The reaction generally fails with strongly deactivated rings (e.g., nitrobenzene)[11].

  • Catalyst Stoichiometry: Unlike Friedel-Crafts alkylation, the acylation reaction typically requires a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃). This is because the product, an aryl ketone, is a Lewis base and forms a complex with the catalyst, rendering it inactive[9].

  • Influence of Substituents on the Acyl Chloride: The substituents on your this compound can influence the reaction.

    • The methyl group is weakly activating and ortho-para directing.

    • The acetoxy group is also ortho-para directing but has a more complex effect. While the oxygen atom can donate electron density through resonance (activating), the carbonyl group is electron-withdrawing inductively.

Potential Side Reactions in Friedel-Crafts Acylation:

  • Intramolecular Acylation: While less likely in this specific case due to the substitution pattern, intramolecular cyclization can sometimes occur if there is a suitable position on the same molecule for the acylation to take place.

  • Polysubstitution: This is less of a concern in Friedel-Crafts acylation compared to alkylation, as the resulting ketone is deactivating, making the product less reactive than the starting material[10].

  • Cleavage of the Acetoxy Group: Under the harsh, acidic conditions of a Friedel-Crafts reaction, there is a risk of cleaving the acetyl group, leading to the formation of phenolic byproducts.

Troubleshooting Workflow for Friedel-Crafts Acylation:

FC_Troubleshooting Start Poor Yield / Multiple Products in Friedel-Crafts Acylation Check_Substrate Is the aromatic substrate strongly deactivated? Start->Check_Substrate Yes_Deactivated Consider alternative synthetic routes (e.g., nucleophilic aromatic substitution) Check_Substrate->Yes_Deactivated Yes No_Deactivated Proceed to next check Check_Substrate->No_Deactivated No Check_Catalyst Is the Lewis acid catalyst used in stoichiometric amounts? Yes_Stoichiometric Proceed to next check Check_Catalyst->Yes_Stoichiometric Yes No_Stoichiometric Increase catalyst to >1 equivalent Check_Catalyst->No_Stoichiometric No Check_Conditions Are reaction conditions (temperature, time) optimized? Yes_Optimized Analyze byproducts to diagnose (e.g., cleavage of acetoxy group) Check_Conditions->Yes_Optimized Yes No_Optimized Perform a temperature and time course study Check_Conditions->No_Optimized No No_Deactivated->Check_Catalyst Yes_Stoichiometric->Check_Conditions

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Section 3: Purification Protocols

Question 6: What is the most effective method for purifying this compound from its common byproducts?

Answer: The most effective and industrially viable method for purifying this compound is fractional distillation under reduced pressure [1]. This technique is well-suited for separating the desired product from less volatile impurities like the starting carboxylic acid and the higher-boiling anhydride byproduct.

Detailed Protocol for Fractional Distillation:

This protocol is adapted from established procedures[1].

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. The length of the column should be chosen based on the anticipated difficulty of the separation.

    • Ensure all glassware is completely dry.

    • Use a magnetic stirrer in the distillation flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure:

    • Charge the crude this compound into the distillation flask.

    • Slowly reduce the pressure to the desired level. A pressure of around 3 mbar is a good starting point[1].

    • Begin heating the distillation flask gently using a heating mantle or oil bath.

    • Initially, any residual thionyl chloride or other volatile impurities will distill. This forerun should be collected separately.

    • Gradually increase the temperature. The desired product, this compound, will begin to distill. Collect the fraction that distills at a constant temperature and pressure.

    • The boiling point of this compound is reported to be 119-122 °C at 3 mbar [1].

    • The higher-boiling anhydride and any unreacted carboxylic acid will remain in the distillation flask.

    • Stop the distillation before the flask goes to dryness to prevent the decomposition of the residue.

Troubleshooting Distillation:

Problem Potential Cause Solution
Bumping/Unstable Boiling Uneven heating; insufficient vacuum.Ensure smooth stirring; check for leaks in the vacuum system.
Product Solidifies in Condenser The melting point of the product is 31-35 °C.Use an air condenser instead of a water-cooled one, or circulate warm water through the condenser jacket.
Poor Separation Distillation rate too fast; inefficient column.Reduce the heating rate to allow for proper equilibration on the column's theoretical plates.
Low Yield Product loss in the column; decomposition.Insulate the column with glass wool or aluminum foil; ensure the heating temperature is not excessively high.

Summary of Key Byproducts and Their Properties

Compound Structure Molecular Weight ( g/mol ) Boiling Point Formation Mechanism
This compound 212.63119-122 °C @ 3 mbar[1]Desired Product
3-Acetoxy-2-methylbenzoic Acid 194.18Decomposes at higher temperaturesUnreacted Starting Material
3-Acetoxy-2-methylbenzoic Anhydride 370.36Significantly higher than the acyl chlorideReaction of acyl chloride with the carboxylic acid[6]
3-hydroxy-2-methylbenzoyl chloride 170.59-Hydrolysis of the acetyl group

References

Safe handling and storage of moisture-sensitive 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Acetoxy-2-methylbenzoyl Chloride (CAS 167678-46-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and application of this critical chemical intermediate. As a key building block in the synthesis of pharmaceuticals, such as novel HIV protease inhibitors, its proper use is paramount to achieving reliable and reproducible experimental outcomes.[1][2][3] This guide provides in-depth, field-proven insights into its characteristics and offers practical solutions to common challenges encountered during its use.

I. Core Chemical Identity and Hazard Profile

This compound is a corrosive, moisture-sensitive solid.[4][5][6] Understanding its fundamental properties is the first step toward safe and successful experimentation.

PropertyValueReference(s)
Molecular Formula C₁₀H₉ClO₃[7][8]
Molecular Weight 212.63 g/mol [7][8]
Appearance White to light yellow solid/oil[4][5]
Melting Point 31-35 °C[5][6]
Boiling Point 295.6 °C at 760 mmHg[5]
Solubility Soluble in chloroform, dichloromethane. Insoluble in water.[4][5]
Key Hazards Corrosive, causes severe skin burns and eye damage, moisture sensitive, may cause an allergic skin reaction.[4][9]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation is hydrolysis. The acyl chloride functional group is highly susceptible to reaction with water, including atmospheric moisture.[7][10] This reaction will hydrolyze the acyl chloride to the corresponding carboxylic acid (3-acetoxy-2-methylbenzoic acid), rendering it inactive for its intended acylation reactions. This underscores the critical importance of maintaining anhydrous conditions during storage and handling.

Q2: What are the ideal storage conditions for this reagent?

A2: To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][9][11] Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent exposure to moisture.

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: Due to its corrosive nature, comprehensive PPE is essential. This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][8][9] All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of its dust or vapors.[4]

Q4: In case of accidental exposure, what are the immediate first-aid measures?

A4:

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[4][7]

  • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][7][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7][8]

III. Troubleshooting Experimental Issues

This section provides a troubleshooting guide for common problems that may arise during reactions involving this compound.

Problem 1: My reaction is sluggish or fails to go to completion.

Potential Cause Troubleshooting Action Scientific Rationale
Degraded Starting Material Verify the purity of your this compound via techniques like ¹H NMR or FT-IR to check for the presence of the hydrolyzed carboxylic acid.As an acyl chloride, it is highly reactive. If it has been improperly stored, it may have hydrolyzed, reducing the amount of active reagent available for your reaction.
Presence of Moisture in the Reaction Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and purge the reaction vessel with an inert gas (nitrogen or argon).Trace amounts of water will react with the acyl chloride, quenching it before it can react with your desired nucleophile.
Insufficient Nucleophile Reactivity If using a sterically hindered or electronically poor nucleophile, consider using a stronger base or a higher reaction temperature to facilitate the reaction.The reactivity of acyl chlorides is high, but not limitless. The kinetics of the reaction can be slow with less reactive nucleophiles, requiring more forcing conditions.

Problem 2: The product is contaminated with an acidic byproduct.

Potential Cause Troubleshooting Action Scientific Rationale
Hydrolysis during Reaction or Workup Perform the reaction under strictly anhydrous conditions. During aqueous workup, minimize the contact time of the organic layer with the aqueous phase.The acidic byproduct is likely the hydrolyzed starting material, 3-acetoxy-2-methylbenzoic acid. This forms when the acyl chloride is exposed to water.
Incomplete Reaction Ensure the reaction has gone to completion using a monitoring technique like TLC or LC-MS before quenching.Unreacted this compound will hydrolyze during the aqueous workup, leading to the acidic impurity in your crude product.

Problem 3: I observe charring or significant byproduct formation at elevated temperatures.

Potential Cause Troubleshooting Action Scientific Rationale
Thermal Decomposition Run the reaction at a lower temperature. If heating is necessary, do so gradually and monitor for any color change that might indicate decomposition.While stable under recommended storage conditions, prolonged exposure to high temperatures can lead to decomposition, especially in the presence of impurities.[4]
Side Reactions with Solvent or Base Choose a solvent and base that are stable and unreactive under the reaction conditions. For example, avoid using nucleophilic solvents if you do not want them to participate in the reaction.At higher temperatures, the reagent may begin to react with the solvent or base, leading to a complex mixture of byproducts.

IV. Experimental Protocols and Workflows

Safe Handling and Dispensing Protocol

This protocol outlines the necessary steps for safely handling and dispensing this compound in a laboratory setting.

  • Preparation: Don appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat) and ensure you are working in a certified chemical fume hood.

  • Inert Atmosphere: If the container has been opened previously, it is best practice to handle the solid in a glove box or under a stream of inert gas (nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Dispensing: Use a clean, dry spatula to transfer the desired amount of the solid to a pre-weighed, dry reaction vessel.

  • Sealing: Tightly close the container of this compound immediately after dispensing. Consider purging the headspace with an inert gas before sealing.

  • Cleaning: Clean any spills immediately according to your institution's safety protocols. Decontaminate any equipment that has come into contact with the chemical.

Visual Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling Under Anhydrous Conditions cluster_storage Post-Handling cluster_cleanup Cleanup prep_ppe Don PPE: Gloves, Goggles, Face Shield, Lab Coat prep_fumehood Work in Chemical Fume Hood handle_inert Use Glove Box or Inert Gas Stream prep_fumehood->handle_inert handle_dispense Use Dry Spatula and Pre-weighed Dry Glassware handle_inert->handle_dispense storage_seal Tightly Reseal Container handle_dispense->storage_seal storage_purge Purge Headspace with Inert Gas storage_seal->storage_purge cleanup_spill Clean Spills Immediately storage_purge->cleanup_spill cleanup_decon Decontaminate Equipment cleanup_spill->cleanup_decon G hazard_corrosive Corrosive (Causes Burns) ppe Personal Protective Equipment (PPE) - Gloves, Goggles, Face Shield, Lab Coat hazard_corrosive->ppe hazard_moisture Moisture Sensitive (Hydrolyzes) handling Engineering Controls - Chemical Fume Hood - Glove Box hazard_moisture->handling storage Proper Storage - Tightly Sealed Container - Dry, Cool, Ventilated Area - Inert Atmosphere hazard_moisture->storage hazard_inhalation Inhalation Hazard (Irritating Dust/Vapors) hazard_inhalation->handling hazard_allergen Potential Skin Allergen hazard_allergen->ppe

References

Technical Support Center: Industrial Scale-Up of 3-Acetoxy-2-methylbenzoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial scale-up synthesis of 3-Acetoxy-2-methylbenzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering field-proven insights and troubleshooting solutions. As a crucial intermediate in the development of pharmaceutical agents, such as HIV protease inhibitors, a robust and scalable synthesis is paramount.[1][2][3] This document provides a comprehensive resource to address the challenges you may encounter.

Synthesis Overview: From Bench to Production

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary route involves the conversion of a suitable precursor to 3-acetoxy-2-methylbenzoic acid, followed by a chlorination step.

A common and industrially viable pathway begins with 3-hydroxy-2-methylbenzoic acid, which is first acetylated to produce 3-acetoxy-2-methylbenzoic acid.[4] This intermediate is then reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield the final product, this compound.[1] While other methods exist, they may involve reagents like n-butyllithium at cryogenic temperatures, which pose significant challenges for large-scale production.[1]

Below is a workflow diagram illustrating the key stages of the synthesis.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chlorination & Purification A 3-Hydroxy-2-methylbenzoic Acid B Acetylation (Acetic Anhydride) A->B Reactant C 3-Acetoxy-2-methylbenzoic Acid B->C Product D Chlorination (Thionyl Chloride) C->D Starting Material E Crude this compound D->E Yields F Fractional Distillation (Under Vacuum) E->F Purification G Purified Product (>98.5% Purity) F->G Final Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Low Yield in the Chlorination Step

Question: We are experiencing a lower than expected yield (below 70%) during the chlorination of 3-acetoxy-2-methylbenzoic acid with thionyl chloride. What are the potential causes and how can we optimize the reaction?

Answer: A low yield in the chlorination step is a common issue during scale-up. Several factors can contribute to this problem. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. On a larger scale, heat and mass transfer can be limiting.

    • Solution: Ensure efficient stirring to maintain a homogeneous reaction mixture. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).[1] Consider extending the reaction time at reflux. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can accelerate the reaction.[5][6]

  • Moisture Contamination: Thionyl chloride reacts violently with water.[7] Any moisture in the starting material, solvent, or reaction vessel will consume the thionyl chloride and can lead to the hydrolysis of the product back to the carboxylic acid.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents if applicable. The 3-acetoxy-2-methylbenzoic acid should be thoroughly dried before the reaction.

  • Sub-optimal Temperature: While the reaction is typically run at reflux, precise temperature control is important.

    • Solution: Maintain a consistent reflux temperature. Ensure the heating mantle or reactor jacket provides uniform heating to avoid localized overheating, which could lead to decomposition.

  • Side Reactions: The formation of anhydrides can occur, especially if the reaction conditions are not optimized.[8]

    • Solution: Using a slight excess of thionyl chloride can help drive the reaction towards the formation of the acid chloride. However, a large excess should be avoided as it can complicate the work-up.

Product Purity Issues

Question: Our final product shows impurities in the GC analysis, even after distillation. What are the likely impurities and how can we improve the purity?

Answer: Achieving high purity is critical for pharmaceutical intermediates. The common impurities in this compound synthesis are:

  • Unreacted 3-Acetoxy-2-methylbenzoic Acid: This is the most common impurity if the reaction is incomplete.

    • Solution: As mentioned above, ensure the reaction goes to completion. During purification, the significant difference in boiling points between the carboxylic acid and the acyl chloride should allow for efficient separation via fractional distillation under reduced pressure.[1]

  • Residual Thionyl Chloride: If not completely removed, excess thionyl chloride can co-distill with the product.

    • Solution: After the reaction is complete, distill off the excess thionyl chloride at atmospheric pressure before proceeding to the vacuum distillation of the product.[1] The recovered thionyl chloride can potentially be reused.[1]

  • Hydrolysis Product: The product is moisture-sensitive and can hydrolyze back to the carboxylic acid if exposed to moisture during work-up or storage.[9][10]

    • Solution: Conduct all transfers and the distillation under an inert atmosphere (e.g., nitrogen or argon). Ensure storage containers are dry and tightly sealed.

  • Colored Impurities: The product is typically a light yellow oil.[9] Darker coloration can indicate the presence of degradation products.

    • Solution: Purification methods involving treatment with carboxamide hydrohalides have been described for removing colored impurities from crude carbonyl chlorides.[11][12] However, for this specific product, a well-executed fractional distillation is usually sufficient.[1]

Challenges with Purification by Distillation

Question: We are having difficulty with the fractional distillation of the final product. The product seems to be degrading at higher temperatures. What are the best practices for the distillation of this compound?

Answer: this compound can be sensitive to high temperatures, making the purification by distillation a critical step. Here are some key recommendations:

  • High Vacuum: A high vacuum is essential to lower the boiling point of the product and prevent thermal decomposition. A pressure of around 3 mbar is reported to be effective, with the product distilling at 119-122°C.[1]

  • Efficient Fractionating Column: Use a fractionating column with sufficient theoretical plates to achieve good separation between the product and any lower or higher boiling impurities.

  • Controlled Heating: Use a high-quality heating mantle with a temperature controller to ensure a slow and steady distillation rate. Avoid rapid heating, which can lead to bumping and decomposition.

  • Short Path Distillation: For smaller scale purifications or for highly sensitive batches, a Kugelrohr or short path distillation apparatus can minimize the residence time of the product at high temperatures.

Here is a table summarizing typical distillation parameters:

ParameterRecommended ValueRationale
Pressure < 5 mbarTo lower the boiling point and prevent thermal degradation.
Pot Temperature Keep as low as possibleTo minimize decomposition of the crude product.
Head Temperature 119-122 °C (at 3 mbar)[1]The boiling point of the pure product under vacuum.
Distillation Rate Slow and steadyTo ensure good separation and prevent bumping.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with thionyl chloride on an industrial scale?

A1: Thionyl chloride is a hazardous substance and requires strict safety protocols.[7][13][14][15][16] Key precautions include:

  • Ventilation: All manipulations must be conducted in a well-ventilated area, preferably within a closed system or a fume hood, to avoid inhalation of its corrosive vapors.[13][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[7][13][14] For large-scale operations, a self-contained breathing apparatus may be necessary.[14][15]

  • Moisture Control: Thionyl chloride reacts violently with water to produce toxic gases (HCl and SO₂).[7][13] Ensure all equipment is dry and avoid contact with moisture.

  • Spill Management: Have an appropriate spill kit ready. Spills should be absorbed with an inert material like sand or vermiculite. Do not use water to clean up spills.[7][15]

  • Waste Disposal: All waste containing thionyl chloride must be treated as hazardous waste and disposed of according to regulations.[13]

Q2: Can other chlorinating agents be used for this synthesis?

A2: While thionyl chloride is commonly used, other chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) can also convert carboxylic acids to acid chlorides.[17][18] However, for industrial scale-up, thionyl chloride is often preferred because its byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.[17][18] The choice of chlorinating agent may also depend on the specific substrate and the desired purity of the final product.

Q3: What analytical techniques are recommended for in-process control and final product release?

A3: For monitoring the reaction and ensuring the quality of the final product, the following analytical techniques are recommended:

  • Gas Chromatography (GC): GC is a powerful tool for determining the purity of the final product and quantifying any residual starting material or byproducts. It is often necessary to derivatize the acyl chloride, for instance by converting it to its methyl ester, for analysis.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify any impurities.

Q4: How should this compound be stored to ensure its stability?

A4: this compound is moisture-sensitive.[9] To ensure its stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7][16] Avoid contact with water and other nucleophilic reagents.

Experimental Protocols

Protocol 1: Synthesis of 3-Acetoxy-2-methylbenzoic Acid

This protocol is adapted from a patented industrial process and avoids the use of cryogenic temperatures.[4]

  • Hydrogenolysis (if starting from 3-benzyloxy-2-methylbenzoic acid): In a suitable reactor, dissolve 3-benzyloxy-2-methylbenzoic acid and sodium hydroxide in water.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas and stir at room temperature until the reaction is complete.

  • Acetylation: Cool the reaction mixture and add acetic anhydride while maintaining a low temperature (e.g., below 8°C).[4]

  • Work-up: Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 3-acetoxy-2-methylbenzoic acid.[4]

Protocol 2: Synthesis and Purification of this compound

This protocol is based on a described industrial method.[1]

Chlorination_Purification_Workflow Start Start: Dry 3-Acetoxy-2-methylbenzoic Acid in Reactor Step1 Add Thionyl Chloride (excess) Start->Step1 Step2 Heat to Reflux (Monitor gas evolution) Step1->Step2 Step3 Cool to Room Temperature Step2->Step3 Step4 Distill off Excess Thionyl Chloride (Atmospheric Pressure) Step3->Step4 Step5 Fractional Distillation of Residue (Under High Vacuum, ~3 mbar) Step4->Step5 Product Collect Pure Product (119-122°C) Step5->Product

Caption: Step-by-step workflow for the chlorination and purification process.

  • Reaction Setup: In a dry, inerted reactor equipped with a stirrer, reflux condenser, and a gas scrubber, charge the 3-acetoxy-2-methylbenzoic acid.

  • Chlorination: Add an excess of thionyl chloride to the reactor.

  • Heat the mixture to reflux and maintain it until the evolution of HCl and SO₂ gases ceases.[1]

  • Thionyl Chloride Removal: After cooling the reaction mixture, distill off the excess thionyl chloride at atmospheric pressure.

  • Purification: Subject the crude residue to fractional distillation under reduced pressure (e.g., 3 mbar) to obtain the purified this compound with a purity of 98.5-99.5%.[1]

References

Improving the purity of 3-Acetoxy-2-methylbenzoyl Chloride for pharmaceutical use

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Pharmaceutical Grade 3-Acetoxy-2-methylbenzoyl Chloride

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. As a key precursor in the synthesis of highly active pharmaceutical compounds, including HIV protease inhibitors, achieving and verifying its purity is paramount to the success of your subsequent research and development efforts.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the causal understanding behind each experimental step, ensuring robust and reproducible outcomes.

Understanding the Core Challenge: Impurity Profile

The primary route to this compound involves the chlorination of its corresponding carboxylic acid, typically with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6][7] The high reactivity of the acyl chloride functional group, which makes it an excellent synthetic building block, also renders it susceptible to degradation and side reactions.[8] A thorough understanding of potential impurities is the first step toward effective purification.

Table 1: Common Impurities in this compound Synthesis

ImpuritySource / CauseImpact on Downstream Reactions
3-Acetoxy-2-methylbenzoic acid Incomplete chlorination reaction; hydrolysis of the product due to moisture.[9][10]Reacts with coupling partners, leading to lower yields and introducing acidic impurities that can complicate workups.
3-Acetoxy-2-methylbenzoic anhydride Reaction between the acyl chloride product and unreacted carboxylic acid starting material.[11]Can act as an alternative acylating agent, potentially leading to different reaction kinetics and byproducts.
Residual Thionyl Chloride (SOCl₂) or its byproducts Incomplete removal after the reaction.Highly reactive and corrosive; can interfere with subsequent steps, particularly those involving sensitive functional groups or catalysts.
3-Hydroxy-2-methylbenzoyl Chloride / Benzoic Acid Incomplete acetylation of the precursor (3-hydroxy-2-methylbenzoic acid).Introduces undesired reactivity and potential for side reactions at the free hydroxyl group.
Colored Impurities Thermal degradation or side reactions during synthesis or distillation.Indicates product degradation and may carry through to the final API, affecting its quality and stability.
Residual Solvents Incomplete removal during workup (e.g., Toluene, Dichloromethane).[12]May affect the solubility and reactivity in the next step; must be controlled to meet pharmaceutical standards (ICH guidelines).

Troubleshooting and FAQ

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My final product purity is low, and NMR/GC analysis shows a significant amount of the starting material, 3-acetoxy-2-methylbenzoic acid. What is the likely cause and solution?

This is a classic issue of incomplete reaction. The conversion of a carboxylic acid to an acyl chloride requires careful control of stoichiometry and reaction conditions to drive the equilibrium to completion.

Causality:

  • Insufficient Chlorinating Agent: Using a stoichiometric amount of thionyl chloride (SOCl₂) may not be sufficient to drive the reaction to completion, especially if there are trace amounts of water present.

  • Low Reaction Temperature/Short Duration: The reaction may be kinetically slow. Without sufficient thermal energy or time, the conversion will be incomplete.

  • Lack of Catalyst: While not always required, a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction with thionyl chloride.[7][13]

Solution: Optimized Chlorination Protocol

This protocol ensures complete conversion by using an excess of the chlorinating agent and catalytic activation.

Experimental Protocol: Synthesis of this compound

  • Preparation: In a fume hood, equip a dry, three-necked, round-bottom flask with a magnetic stir bar, a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases), and a dropping funnel. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • Charging Reagents: Charge the flask with 3-acetoxy-2-methylbenzoic acid (1.0 eq).

  • Solvent Addition (Optional): If desired, an inert solvent such as toluene or dichloromethane can be added. However, the reaction is often run neat in excess thionyl chloride.

  • Chlorinating Agent Addition: Add thionyl chloride (SOCl₂, 2.0 - 3.0 eq) to the flask.

  • Catalyst Addition: Add a catalytic amount of dry DMF (1-2 drops per mole of acid).[7]

  • Reaction: Heat the mixture to reflux (approx. 80-90°C if neat) with stirring.[7] Monitor the reaction by observing the cessation of gas evolution (typically 2-4 hours). The reaction mixture should become a clear, homogenous solution.

  • Workup: Allow the mixture to cool to room temperature. The next critical step is the complete removal of excess SOCl₂, which is addressed in Q3.

Q2: My product looks clean initially, but its purity degrades over time, with the reappearance of 3-acetoxy-2-methylbenzoic acid. How do I prevent this hydrolysis?

Acyl chlorides are highly electrophilic and react readily with nucleophiles, with water being a particularly problematic one.[8] Hydrolysis is the most common degradation pathway.

Causality: The acyl chloride reacts with atmospheric or residual moisture to revert to the corresponding carboxylic acid, releasing corrosive HCl gas. This is often the source of the "fuming" appearance of acyl chlorides.[8]

Hydrolysis Product 3-Acetoxy-2-methylbenzoyl Chloride Impurity 3-Acetoxy-2-methylbenzoic Acid Product->Impurity Hydrolysis Water H₂O (Moisture) Water->Impurity HCl HCl gas

Caption: Hydrolysis degradation pathway.

Solution: Rigorous Anhydrous Techniques

  • Glassware: All glassware must be oven-dried at >120°C for several hours and cooled in a desiccator or under a stream of inert gas immediately before use.

  • Solvents & Reagents: Use only high-purity, anhydrous grade solvents. Ensure all reagents are dry.

  • Atmosphere: Conduct all transfers and reactions under a positive pressure of an inert gas (Nitrogen or Argon). Use septa and syringes for liquid transfers where possible.

  • Storage: Store the final product in a tightly sealed container (e.g., an amber glass bottle with a PTFE-lined cap) under an inert atmosphere. For long-term storage, placing the sealed container inside a desiccator in a cool, dark place is recommended.

Q3: How do I effectively remove excess thionyl chloride and obtain a pure product free of colored impurities?

Fractional vacuum distillation is the gold-standard method for purifying liquid acyl chlorides.[1][4][5][14] It effectively separates the product from less volatile impurities (like the starting acid or anhydride) and more volatile components (like residual SOCl₂).

Causality: Effective purification relies on the significant difference in boiling points between the product, impurities, and excess reagents. Colored impurities are often high molecular weight, non-volatile degradation products.

Table 2: Boiling Point Data

CompoundBoiling Point (°C) at Atmospheric PressureBoiling Point (°C) at Reduced Pressure
Thionyl Chloride (SOCl₂)76 °C< 20 °C at 20 mbar
This compound 295.6 °C (Predicted)[12]119-122 °C at 3 mbar [1]
3-Acetoxy-2-methylbenzoic acid>300 °CNon-volatile under typical distillation conditions

Solution: Post-Reaction Workup and Fractional Vacuum Distillation

PurificationWorkflow Start Crude Reaction Mixture (Product + excess SOCl₂) Step1 Atmospheric Distillation or Rotovap (Toluene chase) Start->Step1 Result1 SOCl₂ Removed Step2 Fractional Vacuum Distillation (e.g., 3 mbar, 120-130°C oil bath) Step1->Step2 Crude Oil Product Pure Product (Colorless Liquid/Solid) Step2->Product Collect Distillate Waste High-boiling Residue (Acid, Anhydride, Color) Step2->Waste

Caption: Purification workflow for this compound.

Experimental Protocol: Purification by Distillation

  • Removal of Excess SOCl₂:

    • Method A (Simple Distillation): First, distill off the bulk of the excess thionyl chloride at atmospheric pressure.

    • Method B (Co-evaporation): Add anhydrous toluene to the crude mixture and remove the solvents under reduced pressure using a rotary evaporator. This is highly effective for chasing out the last traces of SOCl₂.

  • Fractional Vacuum Distillation Setup:

    • Use a short-path distillation apparatus with a Vigreux column to improve separation efficiency.

    • Ensure all joints are well-sealed with appropriate vacuum grease.

    • Use a vacuum pump capable of reaching <5 mbar. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) is essential to protect the pump from corrosive vapors.[15]

  • Distillation Procedure:

    • Heat the distillation flask gently using an oil bath.

    • Discard the initial forerun, which may contain trace volatile impurities.

    • Collect the main fraction at the specified temperature and pressure (e.g., 119-122 °C at 3 mbar).[1] The product should be a colorless to light yellow oil which may solidify on cooling (M.p. 31-35 °C).[12]

    • Stop the distillation before the flask goes to dryness to avoid charring the high-boiling residue.

Q4: What is the best analytical method to reliably determine the purity of my final product for pharmaceutical use?

Direct analysis of acyl chlorides by chromatography is challenging due to their high reactivity. The most reliable method involves derivatization into a stable compound, followed by analysis.

Causality: The acyl chloride can react with trace water in HPLC mobile phases or decompose on hot GC injection ports, leading to inaccurate results like peak tailing, decomposition, or artificial inflation of the corresponding carboxylic acid peak.[15][16]

Solution: Purity Analysis by GC-FID via Methanol Derivatization

This is a robust and widely accepted method. The acyl chloride is converted to its corresponding methyl ester, which is stable, volatile, and easily analyzed by Gas Chromatography (GC).[1]

Experimental Protocol: Derivatization for GC Analysis

  • Sample Preparation: In a clean, dry vial, dissolve a small, accurately weighed amount of your this compound (e.g., 10 mg) in a suitable anhydrous solvent (e.g., 1 mL of Dichloromethane).

  • Derivatization: Add a small excess of anhydrous methanol (e.g., 50 µL) to the vial. The reaction is typically instantaneous at room temperature.

  • Analysis: Immediately inject an aliquot of this solution into the GC-FID system.

  • Quantification: The purity of the original acyl chloride is calculated based on the area percent of the resulting methyl 3-acetoxy-2-methylbenzoate peak relative to other impurity peaks. A calibrated method using a certified reference standard of the methyl ester is required for exact quantification.

Table 3: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
GC-FID (via Derivatization) Separation of volatile compounds. Derivatization to the stable methyl ester is required.[1]High resolution, quantitative, robust, widely available.Indirect method; requires complete derivatization.
¹H NMR Provides structural information and ratios of different compounds.Fast, provides structural confirmation, can quantify impurities relative to the main product if signals are resolved.Lower sensitivity than GC/HPLC; may require an internal standard for absolute quantification (qNMR).[17]
HPLC-UV (via Derivatization) Separation of compounds in the liquid phase. Derivatization to a stable, UV-active derivative is recommended.[16][18][19]High sensitivity, suitable for non-volatile impurities.Indirect method; direct analysis is difficult due to on-column hydrolysis.

References

Technical Support Center: Managing HCl Byproduct in Reactions with 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Acetoxy-2-methylbenzoyl Chloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the management of hydrogen chloride (HCl), a common byproduct in reactions involving this acyl chloride. As Senior Application Scientists, we understand the critical importance of robust reaction control and purification for successful synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Incomplete Reaction or Low Yield

Question: My reaction with this compound is sluggish or results in a low yield of the desired product. Could the HCl byproduct be the cause?

Answer: Yes, the in-situ generation of HCl is a likely culprit. As the reaction proceeds, the accumulation of HCl can lead to several complications:

  • Protonation of Nucleophiles: If your nucleophile is a basic compound, such as an amine, the generated HCl will protonate it, forming an unreactive ammonium salt. This effectively reduces the concentration of the active nucleophile, slowing down or even halting the reaction.[1][2][3][4]

  • Acid-Catalyzed Side Reactions: The presence of a strong acid like HCl can catalyze undesirable side reactions, such as the hydrolysis of the starting material or product, especially if trace amounts of water are present.

  • Equilibrium Shift: For reversible reactions, the buildup of a product (in this case, the HCl salt of a base) can shift the equilibrium back towards the starting materials, limiting the overall conversion.

Solutions:

  • Incorporate an Acid Scavenger: The most effective solution is to add a base to the reaction mixture to neutralize the HCl as it is formed.[5] This maintains a higher concentration of the free nucleophile and prevents acid-catalyzed side reactions.

  • Use Excess Nucleophile: If your nucleophile is an amine, using at least two equivalents can serve a dual purpose: one equivalent acts as the nucleophile, and the second acts as the acid scavenger.[1][3] However, this approach complicates purification if the excess amine is difficult to remove.

Issue 2: Difficulty in Removing the Acid Scavenger and its Salt

Question: I've used an amine-based scavenger like triethylamine (TEA) or diisopropylethylamine (DIPEA), but now I'm struggling to remove it and its hydrochloride salt from my product. What are the best practices for this?

Answer: This is a common challenge. The choice of workup procedure is critical and depends on the stability of your product.

  • For Acid-Stable Products:

    • Aqueous Acid Wash: The most straightforward method is to perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl, 10% citric acid).[6][7] The amine will be protonated and partition into the aqueous layer. It's crucial to perform multiple washes to ensure complete removal.[8] Check the pH of the aqueous layer after each wash to confirm it remains acidic.

  • For Acid-Sensitive Products:

    • Water Wash: If your product is sensitive to strong acids, repeated washes with deionized water or brine can help remove the water-soluble amine hydrochloride salt.

    • Copper Sulfate Wash: A wash with an aqueous solution of copper (II) sulfate can be effective for removing residual amines. The amine will complex with the copper and be extracted into the aqueous phase.[6]

    • Scavenger Resins: Polymer-bound scavengers, such as those with sulfonic acid or isocyanate functionalities, can be used to selectively bind and remove excess amine. The resin is then simply filtered off.[9] This method is particularly useful for sensitive products as it avoids an aqueous workup.

Issue 3: Product Degradation During Workup

Question: My product, which contains the 3-acetoxy-2-methylbenzoyl moiety, seems to be degrading during the workup, especially when using an acidic wash. Why is this happening and what can I do?

Answer: The ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions. During an acidic workup to remove an amine scavenger, the ester can be cleaved, leading to the formation of 3-hydroxy-2-methylbenzoic acid derivatives.

Solutions:

  • Use a Milder Acidic Wash: Instead of strong mineral acids like HCl, consider using a weaker organic acid such as 10% citric acid for the extraction.

  • Minimize Contact Time: Perform the acidic wash quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.

  • Avoid Acidic Workup Altogether:

    • Use an Insoluble Inorganic Base: Consider using a solid-supported base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) as the acid scavenger.[10][11] These are easily removed by filtration at the end of the reaction, eliminating the need for an acidic wash. This approach is particularly suitable for reactions in aprotic solvents where the inorganic base has low solubility.

    • Utilize a Scavenger Resin: As mentioned previously, polymer-bound amine scavengers can be filtered off, negating the need for an aqueous workup.

    • Inert Gas Sparging: For some reactions, bubbling an inert gas like nitrogen through the reaction mixture can effectively remove the gaseous HCl as it is formed.[5] This is a clean method that avoids the use of any scavenger.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common acid scavengers used in reactions with this compound?

A1: The choice of acid scavenger depends on the specific reaction conditions and the nature of the nucleophile. Common choices include:

  • Tertiary Amines: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA or Hünig's base) are widely used.[12][13] DIPEA is sterically hindered and less nucleophilic than TEA, making it a better choice when the nucleophilicity of the scavenger could be a problem.[14]

  • Pyridine and Derivatives: Pyridine can act as both a base and a nucleophilic catalyst.[15] 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts alongside a stoichiometric amount of a weaker base like TEA to accelerate acylation reactions.[10]

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are effective, inexpensive, and easily removed by filtration.[11]

  • Proton Sponges: 1,8-Bis(dimethylamino)naphthalene is a non-nucleophilic, strong base that is very effective at trapping protons.[16]

  • Scavenger Resins: Polymer-bound amines or other basic resins offer the advantage of simple removal by filtration.[9][17]

Q2: How do I choose between a soluble amine base and an insoluble inorganic base?

A2: The decision depends on several factors:

FactorSoluble Amine Base (e.g., TEA, DIPEA)Insoluble Inorganic Base (e.g., K₂CO₃)
Homogeneity Forms a homogeneous solution, potentially leading to faster reaction rates.Creates a heterogeneous mixture, which may require vigorous stirring.
Workup Requires an aqueous acidic wash for removal, which may not be suitable for acid-sensitive products.[6]Easily removed by filtration, simplifying the workup and avoiding aqueous conditions.[11]
Basicity Generally stronger bases.Weaker bases, which may be advantageous in preventing base-catalyzed side reactions.
Cost Can be more expensive.Generally more cost-effective.

Q3: Can I run the reaction without a scavenger?

A3: It is generally not recommended, especially when using amine nucleophiles, as the reaction will likely be incomplete due to the protonation of the amine.[1][2] For other nucleophiles, the acidic conditions created could lead to side reactions or product degradation. However, in some specific cases, such as Friedel-Crafts acylation, a Lewis acid catalyst is used, and the generated HCl is managed during the aqueous workup.[18][19]

Q4: What are the safety considerations when working with this compound and the resulting HCl?

A4: Both this compound and HCl are corrosive and require careful handling in a well-ventilated fume hood.[20][21][22] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23] Reactions should be equipped with a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize any excess HCl gas that may evolve.

Section 3: Experimental Protocols & Visualizations

Protocol: General Procedure for Acylation of an Amine with this compound using an Acid Scavenger

This protocol provides a general workflow. Specific quantities and conditions should be optimized for your particular substrate.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene).

    • Cool the solution to 0 °C in an ice bath.

    • Add the acid scavenger (e.g., 1.1 to 1.5 equivalents of triethylamine or diisopropylethylamine).

  • Addition of Acyl Chloride:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.

    • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the desired time (typically 1-16 hours).

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup and Purification:

    • Option A (For Acid-Stable Products):

      • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

      • Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1M HCl), water, and brine.[8][24][25]

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[25]

    • Option B (Using an Insoluble Base):

      • Filter the reaction mixture to remove the inorganic base and its hydrochloride salt.

      • Wash the filter cake with a small amount of the reaction solvent.

      • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Workflow Diagram: Selecting an HCl Management Strategy

HCl_Management_Strategy start Start: Reaction with This compound product_stability Is the product acid-sensitive? start->product_stability amine_nucleophile Is the nucleophile a primary or secondary amine? start->amine_nucleophile use_soluble_base Use Soluble Amine Base (TEA, DIPEA) product_stability->use_soluble_base No use_insoluble_base Use Insoluble Inorganic Base (K₂CO₃, NaHCO₃) product_stability->use_insoluble_base Yes use_scavenger_resin Use Scavenger Resin product_stability->use_scavenger_resin Yes use_excess_amine Use >2 eq. of Amine Nucleophile amine_nucleophile->use_excess_amine Yes acidic_workup Perform Aqueous Acidic Workup use_soluble_base->acidic_workup end Purified Product acidic_workup->end filtration_workup Workup by Filtration use_insoluble_base->filtration_workup filtration_workup->end use_scavenger_resin->filtration_workup use_excess_amine->acidic_workup

Caption: Decision tree for selecting an appropriate HCl management strategy.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Determination of 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of reactive intermediates is paramount to ensuring the safety and efficacy of the final drug product. 3-Acetoxy-2-methylbenzoyl Chloride, a key intermediate in the preparation of certain small-molecule HIV protease inhibitors, presents a significant analytical challenge due to its inherent reactivity.[1] This guide provides an in-depth comparison of analytical methodologies for determining the purity of this acyl chloride, with a primary focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

The direct analysis of acyl chlorides by conventional reversed-phase HPLC is often impractical due to their rapid hydrolysis in the presence of aqueous mobile phases.[2] This guide details a robust pre-column derivatization HPLC method and compares its performance against orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated based on its specificity, sensitivity, accuracy, and suitability for routine quality control in a pharmaceutical development setting.

The Challenge of Analyzing Reactive Acyl Chlorides

Acyl chlorides are highly electrophilic and readily react with nucleophiles, including water, which is a primary component of mobile phases in reversed-phase HPLC. This reactivity leads to on-column degradation, resulting in inaccurate purity assessments and the potential for ghost peaks. To overcome this, a derivatization strategy is often employed to convert the unstable acyl chloride into a stable, readily analyzable compound.[2][3]

Principle of the Recommended HPLC Method: Pre-Column Derivatization

To ensure accurate and reproducible purity determination of this compound, a pre-column derivatization approach is recommended. This involves reacting the acyl chloride with a suitable nucleophile to form a stable derivative prior to HPLC analysis. For this specific analyte, derivatization with methanol to form the corresponding methyl ester, methyl 3-acetoxy-2-methylbenzoate, is an effective strategy.[4] This ester is significantly more stable under typical reversed-phase HPLC conditions.

An alternative and more universal approach for trace analysis involves derivatization with a reagent that introduces a strong chromophore, such as 2-nitrophenylhydrazine.[5][6][7] This is particularly useful for detecting trace levels of acyl chlorides as impurities in drug substances, as the derivative can be detected at higher wavelengths (e.g., 395 nm), minimizing interference from the drug matrix.[5][6]

Comparative Analysis of Purity Determination Methods

Parameter Pre-column Derivatization HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation of a stable derivative based on polarity.Separation of volatile compounds based on boiling point and mass-to-charge ratio.Non-destructive analysis based on the magnetic properties of atomic nuclei.
Sample Preparation Derivatization reaction required.Derivatization to a volatile ester is often necessary.Simple dissolution in a deuterated solvent with an internal standard.
Specificity High, especially with a well-developed stability-indicating method.Very high, with mass spectral identification of peaks.High, with structurally informative spectra. Can distinguish isomers.
Sensitivity High, especially with UV-absorbing derivatizing agents.Very high, capable of detecting trace-level impurities.Moderate, generally less sensitive than chromatographic methods.
Quantitation Requires a reference standard of the derivatized analyte.Requires a reference standard of the derivatized analyte.Can be an absolute method using a certified internal standard.
Throughput High, suitable for routine quality control.Moderate, longer run times compared to HPLC.Low to moderate, longer acquisition times for high precision.
Instrumentation Standard HPLC with UV or DAD detector.GC-MS system.High-field NMR spectrometer.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method with Methanol Derivatization

This method is designed to separate the methyl ester derivative of this compound from its primary potential impurities: the starting material (3-acetoxy-2-methylbenzoic acid) and its hydrolysis product.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add 10 mL of anhydrous methanol and swirl to dissolve.

  • Allow the solution to stand at room temperature for 30 minutes to ensure complete derivatization.

  • Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

3. System Suitability:

  • Prepare a solution containing the derivatized analyte and its potential impurities.

  • The resolution between the methyl 3-acetoxy-2-methylbenzoate peak and the 3-acetoxy-2-methylbenzoic acid peak should be greater than 2.0.

Protocol 2: GC-MS Analysis

This method provides orthogonal confirmation of purity and allows for the identification of volatile impurities.

1. Sample Preparation (Derivatization):

  • Prepare the methyl ester derivative as described in the HPLC sample preparation.

  • Alternatively, other volatile esters can be prepared, for example, by reaction with 2-butanol.[8][9]

2. GC-MS Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Protocol 3: Quantitative ¹H NMR (qNMR) Analysis

qNMR offers a powerful method for purity determination without the need for a specific reference standard of the analyte.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a vial.

  • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated.

3. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 3-Acetoxy-2-methylbenzoyl Chloride Sample Derivatization Derivatization (e.g., with Methanol) Sample->Derivatization Dilution Dilution Derivatization->Dilution HPLC HPLC System Dilution->HPLC Injection Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Workflow for HPLC purity analysis with pre-column derivatization.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Analyte 3-Acetoxy-2-methylbenzoyl Chloride HPLC HPLC-UV (with Derivatization) Analyte->HPLC GCMS GC-MS (with Derivatization) Analyte->GCMS qNMR qNMR Analyte->qNMR Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Quantitation Quantitation HPLC->Quantitation Relative Throughput Throughput HPLC->Throughput High GCMS->Specificity Very High GCMS->Sensitivity Very High GCMS->Quantitation Relative GCMS->Throughput Moderate qNMR->Specificity High qNMR->Sensitivity Moderate qNMR->Quantitation Absolute qNMR->Throughput Low

References

A Comparative Guide to the GC-MS Characterization of 3-Acetoxy-2-methylbenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Acetoxy-2-methylbenzoyl chloride (AMBC) is a pivotal intermediate in the synthesis of various high-value compounds, including pharmaceuticals like HIV protease inhibitors.[1][2] Its high reactivity, stemming from the acyl chloride functional group, makes it an excellent acylating agent but also susceptible to side reactions.[3][4] Consequently, the accurate characterization of its reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique for this purpose. It details a robust methodology, explains the causal relationships behind experimental choices, and objectively compares GC-MS with alternative analytical technologies such as HPLC-MS, FT-IR, and NMR, providing the necessary data for researchers to make informed decisions.

The Chemistry of this compound: A Double-Edged Sword

This compound (CAS No. 167678-46-8) is a moisture-sensitive, oily substance that is highly effective in introducing the 3-acetoxy-2-methylbenzoyl moiety into a target molecule.[5] However, its utility is intrinsically linked to its reactivity. The electrophilic carbonyl carbon of the acyl chloride is a prime target for nucleophiles. While this drives the desired reaction with an alcohol or amine, it also opens the door to competing, and often undesirable, side reactions.

The primary reaction pathways and potential byproducts that must be considered during analysis are:

  • Acylation (Desired Reaction): The nucleophilic attack by an alcohol or amine, leading to the formation of the corresponding ester or amide. This is typically an addition-elimination reaction.[6][7]

  • Hydrolysis (Primary Side Reaction): Due to its moisture sensitivity, AMBC readily reacts with trace amounts of water in solvents or the atmosphere to hydrolyze back to 3-acetoxy-2-methylbenzoic acid.[3][4] This is a critical consideration for both the reaction and the analytical sample preparation.

  • Anhydride Formation (Secondary Side Reaction): The hydrolysis product, 3-acetoxy-2-methylbenzoic acid, can subsequently react with another molecule of AMBC, particularly in the presence of a base, to form 3-acetoxy-2-methylbenzoic anhydride.[8]

A clear understanding of these competing reactions is essential for developing a valid analytical method.

Reaction_Pathways cluster_products Reaction Products AMBC 3-Acetoxy-2-methylbenzoyl Chloride (AMBC) Ester Ester Product AMBC->Ester + Alcohol (R-OH) (Desired Reaction) Amide Amide Product AMBC->Amide + Amine (R-NH2) (Desired Reaction) Acid Byproduct: 3-Acetoxy-2-methylbenzoic Acid AMBC->Acid + Water (H2O) (Hydrolysis) Anhydride Byproduct: 3-Acetoxy-2-methylbenzoic Anhydride AMBC->Anhydride + 3-Acetoxy-2-methylbenzoic Acid (Self-Condensation) Analytical_Workflow cluster_prep Sample Preparation start Reaction Mixture workup Aqueous Workup & Organic Extraction start->workup dry Drying over Na2SO4 workup->dry direct Direct Dilution (Anhydrous Solvent) dry->direct deriv Solvent Evaporation & Derivatization (e.g., BSTFA) dry->deriv injection GC-MS Injection direct->injection deriv->injection analysis Data Acquisition (Chromatogram & Mass Spectra) injection->analysis identification Peak Integration & Compound Identification analysis->identification report Final Report identification->report

References

A Comparative Guide to Acylation Reactivity: 3-Acetoxy-2-methylbenzoyl Chloride vs. Other Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acylation reactions are fundamental transformations in organic synthesis, pivotal for the construction of esters, amides, and aryl ketones. These functional groups are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the various acylating agents, benzoyl chlorides are prized for their high reactivity, which stems from the electrophilic nature of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[1][2]

However, not all benzoyl chlorides are created equal. Substituents on the aromatic ring can profoundly influence the reactivity of the acyl chloride functional group through a combination of electronic and steric effects. This guide provides an in-depth comparison of the acylation reactivity of 3-acetoxy-2-methylbenzoyl chloride against other common benzoyl chlorides. We will dissect the mechanistic principles governing this reactivity and provide experimental frameworks for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors. This compound is a key intermediate in the preparation of certain small-molecule HIV protease inhibitors, making an understanding of its reactivity particularly relevant.[3][4]

The Fundamentals of Benzoyl Chloride Reactivity

The reactivity of benzoyl chlorides in acylation reactions is governed by the nucleophilic acyl substitution mechanism. The reaction rate is primarily dictated by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility for the incoming nucleophile (e.g., an alcohol, amine, or aromatic ring).

  • Electronic Effects : The electrophilicity of the carbonyl carbon is modulated by the electronic properties of the substituents on the benzene ring.

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the carbonyl carbon, increasing its partial positive charge. This enhances its susceptibility to nucleophilic attack, thereby increasing the acylation rate.

    • Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, push electron density towards the carbonyl carbon, reducing its electrophilicity and thus decreasing the reaction rate.

  • Steric Effects : The spatial arrangement of atoms near the reaction center can significantly impact reactivity.[5] Bulky substituents, particularly in the ortho positions relative to the acyl chloride group, can physically impede the approach of the nucleophile, slowing down the reaction. This phenomenon is known as steric hindrance.[6]

Mechanistic Pathway of Acylation

The general mechanism for nucleophilic acyl substitution with benzoyl chloride involves a two-step process: nucleophilic attack followed by the elimination of the chloride leaving group.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BC Benzoyl Chloride (R-COCl) TI Tetrahedral Intermediate BC->TI 1. Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->TI Product Acylated Product (R-CO-Nu) TI->Product 2. Elimination of Cl⁻ HCl HCl TI->HCl Proton Transfer

Caption: Generalized mechanism of nucleophilic acyl substitution.

A Comparative Analysis of Benzoyl Chloride Derivatives

To understand the unique reactivity profile of this compound, we must first compare it to simpler, archetypal benzoyl chlorides.

Benzoyl Chloride DerivativeSubstituent(s)Electronic EffectSteric EffectPredicted Relative Reactivity
4-Nitrobenzoyl Chloride4-NO₂Strong EWGMinimalVery High
Benzoyl Chloride (Baseline) NoneNeutralMinimalHigh
4-Methylbenzoyl Chloride4-CH₃Weak EDGMinimalModerate
2-Methylbenzoyl Chloride2-CH₃Weak EDGHighLow
This compound 2-CH₃, 3-OAcEDG (methyl), Weak EWG (acetoxy)HighLow to Moderate

Data Interpretation: The table above provides a qualitative ranking of reactivity based on established chemical principles. 4-Nitrobenzoyl chloride is highly activated towards nucleophilic attack due to the potent electron-withdrawing nitro group. Conversely, alkyl groups, being electron-donating, decrease reactivity, with the ortho-substituted 2-methylbenzoyl chloride being further deactivated by significant steric hindrance.

In Focus: this compound

The reactivity of this compound is governed by a nuanced interplay of competing factors:

  • Steric Hindrance (Dominant Effect) : The methyl group at the ortho (2-) position presents a significant steric barrier. This bulkiness physically obstructs the trajectory of incoming nucleophiles, substantially lowering the rate of reaction. This effect is often the most critical factor for ortho-substituted benzoyl chlorides.[7]

  • Electronic Effects :

    • 2-Methyl Group : As an alkyl group, it acts as a weak electron-donating group (EDG) through induction and hyperconjugation, which slightly reduces the electrophilicity of the carbonyl carbon.

    • 3-Acetoxy Group : This substituent has a dual nature. The ester carbonyl makes it inductively electron-withdrawing (EWG), which pulls electron density from the ring and increases the electrophilicity of the benzoyl carbonyl. Simultaneously, the lone pairs on the ester oxygen can donate electron density through resonance, a weaker effect in the meta position. The net result is a mild deactivation or activation depending on the reaction, but the inductive withdrawal is the more significant electronic influence on the nearby acyl chloride.

Experimental Design for Reactivity Comparison

To empirically validate these theoretical predictions, a series of parallel kinetic experiments can be designed. A common method is to monitor the progress of an acylation reaction, such as the Schotten-Baumann reaction, over time.[8][9][10][11]

Experimental_Workflow Workflow for Comparing Benzoyl Chloride Reactivity cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare equimolar solutions of nucleophile (e.g., benzylamine) and various benzoyl chlorides Setup_Reactors Set up parallel temperature- controlled reaction vessels Prep_Solutions->Setup_Reactors Initiate Initiate reactions simultaneously by adding a base catalyst (e.g., pyridine) Setup_Reactors->Initiate Monitor Monitor reaction progress via TLC, GC, or HPLC at set time intervals Initiate->Monitor Quench Quench aliquots at each time point Monitor->Quench Analyze Quantify reactant consumption or product formation Quench->Analyze Plot Plot concentration vs. time to determine reaction rates Analyze->Plot

Caption: A logical workflow for the comparative analysis of acylation reactivity.

Detailed Experimental Protocol: Comparative Benzoylation of Benzylamine (Schotten-Baumann Conditions)

This protocol describes a procedure for comparing the reactivity of different benzoyl chlorides by reacting them with benzylamine.

Materials:

  • Benzoyl Chloride

  • 4-Nitrobenzoyl Chloride

  • 2-Methylbenzoyl Chloride

  • This compound

  • Benzylamine

  • Dichloromethane (DCM, anhydrous)

  • Pyridine (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Preparation : In separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve benzylamine (1.0 eq) in anhydrous DCM (20 mL).

  • Parallel Reaction Setup : Prepare four such flasks. To each flask, add pyridine (1.2 eq).

  • Initiation : At time t=0, add one of the following to each respective flask: benzoyl chloride (1.1 eq), 4-nitrobenzoyl chloride (1.1 eq), 2-methylbenzoyl chloride (1.1 eq), or this compound (1.1 eq).

  • Monitoring : Stir all reactions at room temperature. At regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate to monitor the disappearance of the benzylamine starting material.

  • Work-up (after reaction completion or at a fixed time point, e.g., 2 hours) :

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis : Determine the yield of the resulting N-benzylbenzamide product for each reaction. For a more quantitative comparison, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis of the crude product mixture can be used to determine the conversion percentage at each time point.

Expected Outcome : The rate of consumption of benzylamine will follow the predicted reactivity: 4-Nitrobenzoyl Chloride > Benzoyl Chloride > this compound ≈ 2-Methylbenzoyl Chloride. This will be reflected in both the TLC analysis over time and the final isolated yields after a fixed reaction period.

Conclusion

While all benzoyl chlorides are potent acylating agents, their reactivity is highly dependent on the nature and position of substituents on the aromatic ring. This compound serves as an excellent case study in competing electronic and steric effects. Our analysis, grounded in fundamental organic chemistry principles, concludes that the significant steric hindrance imparted by the ortho-methyl group is the overriding factor, rendering this reagent less reactive than its non-sterically hindered counterparts like benzoyl chloride and 4-nitrobenzoyl chloride. For synthetic chemists, this attenuated reactivity may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) but can also be leveraged to achieve greater selectivity in complex molecular settings. The provided experimental framework offers a robust method for empirically verifying these reactivity profiles in the laboratory.

References

A Senior Application Scientist's Comparative Guide to 3-Acetoxy-2-methylbenzoyl Chloride and Toluoyl Chloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the intricate world of pharmaceutical development, the choice of an acylating agent can be a critical determinant of reaction efficiency, selectivity, and ultimately, the success of a synthetic route. This guide provides an in-depth comparative analysis of 3-acetoxy-2-methylbenzoyl chloride and the three positional isomers of toluoyl chloride: ortho-, meta-, and para-toluoyl chloride. As a senior application scientist, my objective is to move beyond a simple cataloging of properties and delve into the mechanistic nuances and practical considerations that should guide your selection of these valuable reagents.

Introduction to the Acylating Agents

Acyl chlorides are highly reactive derivatives of carboxylic acids, widely employed to introduce an acyl group into a molecule.[1] The compounds under consideration here all share the benzoyl chloride core but differ in the nature and position of their ring substituents. These seemingly minor structural variations give rise to significant differences in their chemical behavior.

  • This compound: This molecule is a key intermediate in the synthesis of several pharmaceuticals, notably certain HIV protease inhibitors.[2][3] Its structure is characterized by a methyl group and an acetoxy group ortho and meta to the acyl chloride functionality, respectively. This substitution pattern introduces a unique combination of steric and electronic effects.

  • Toluoyl Chloride Isomers (ortho, meta, para): These isomers feature a single methyl group at the ortho-, meta-, or para- position relative to the acyl chloride.[4] The position of this electron-donating methyl group dictates the electronic and steric environment of the reactive carbonyl center, leading to distinct reactivity profiles.[5]

Physicochemical Properties: A Tabulated Comparison

A thorough understanding of the physical properties of a reagent is fundamental for experimental design, particularly concerning reaction setup, purification, and safety. The following table summarizes the key physicochemical properties of this compound and the toluoyl chloride isomers.

PropertyThis compoundo-Toluoyl Chloridem-Toluoyl Chloridep-Toluoyl Chloride
CAS Number 167678-46-8[6]933-88-0[7]1711-06-4[8]874-60-2[5]
Molecular Formula C₁₀H₉ClO₃[6]C₈H₇ClO[7]C₈H₇ClO[8]C₈H₇ClO[5]
Molecular Weight ( g/mol ) 212.63[6]154.59[7]154.59[8]154.59[5]
Appearance Light yellow oil or low melting solid[6]Colorless to pale yellow liquid[7]Colorless to light yellow liquid[9]Colorless to slightly brownish liquid[5]
Melting Point (°C) 31-35[6]-18[10]-23[8]-4 to -2[5]
Boiling Point (°C) 295.6 @ 760 mmHg[6]212-214 @ 760 mmHg; 88-90 @ 12 mmHg[7][10]213-214 @ 760 mmHg[9][11]225-227 @ 760 mmHg; 95-96 @ 10 mmHg[2][5]
Density (g/mL) 1.252 @ 25°C[6]1.185 @ 25°C[7]1.173 @ 25°C[8]1.169 @ 25°C[5]
Refractive Index (n20/D) 1.532[6]1.5549[7]1.5485[12]1.553[5]
Solubility Chloroform, Dichloromethane[6]Reacts with water; soluble in common organic solvents[9]Reacts with water; soluble in common organic solvents[9]Reacts with water and alcohol[5]
Moisture Sensitivity Yes[6]Yes[7]Yes[8]Yes[5]

Comparative Reactivity: Unraveling Steric and Electronic Effects

The utility of an acyl chloride is defined by its reactivity in nucleophilic acyl substitution reactions. The rate of these reactions is governed by the electrophilicity of the carbonyl carbon, which is, in turn, influenced by the electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects

The methyl group in the toluoyl chloride isomers is weakly electron-donating. This effect, through induction and hyperconjugation, increases the electron density on the aromatic ring, which can slightly reduce the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive compared to unsubstituted benzoyl chloride.[5][13]

  • p-Toluoyl Chloride: The electron-donating effect of the methyl group is most pronounced at the para position due to resonance, leading to a slight deactivation of the acyl chloride.[5]

  • m-Toluoyl Chloride: In the meta position, the electron-donating effect is primarily inductive and has a smaller impact on the carbonyl carbon.[5]

  • o-Toluoyl Chloride: The ortho isomer experiences a combination of electronic and steric effects.[5]

In This compound , the acetoxy group, while having an electron-donating resonance effect, also possesses an electron-withdrawing inductive effect due to the electronegative oxygen atoms. The interplay of these effects, combined with the ortho-methyl group, results in a complex reactivity profile.

Steric Effects

Steric hindrance plays a pivotal role in the reactivity of these molecules, particularly for the ortho-substituted isomers.

  • o-Toluoyl Chloride: The proximity of the methyl group to the acyl chloride functionality sterically hinders the approach of nucleophiles to the carbonyl carbon. This "ortho effect" can significantly slow down the reaction rate, especially with bulky nucleophiles.[11][13]

  • This compound: This compound experiences even greater steric hindrance due to the presence of both a methyl and an acetoxy group flanking the reaction center.

Based on these principles, a general order of reactivity towards nucleophiles can be predicted.

Predicted order of reactivity of the acyl chlorides.

Spectroscopic Differentiation: A Key to Isomer Identification

Unambiguous identification of these structurally similar compounds is crucial. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and splitting patterns in ¹H and ¹³C NMR spectra provide a detailed fingerprint of each molecule. For the toluoyl chloride isomers, the aromatic region of the ¹H NMR spectrum is particularly diagnostic. The symmetry of p-toluoyl chloride leads to a simpler spectrum compared to the more complex patterns of the ortho and meta isomers. In ¹³C NMR, the chemical shift of the carbonyl carbon is a key indicator, typically appearing in the range of 165-190 ppm.[14]

Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching absorption, which typically appears at a high frequency around 1800 cm⁻¹.[15] While the exact position of this band can be influenced by the electronic effects of the substituents, the differences among these four compounds may be subtle. More definitive differentiation can often be achieved by examining the out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹), which are characteristic of the substitution pattern on the benzene ring.[16]

Experimental Protocols: A Framework for Comparative Studies

To provide a practical basis for comparison, the following are detailed experimental protocols for two common acylation reactions: a Friedel-Crafts acylation and a Schotten-Baumann amidation. These protocols are designed to be adaptable for a comparative study of the four acyl chlorides.

Experimental Workflow: A Visual Overview

G cluster_workflow General Experimental Workflow for Comparative Acylation A Reagent Preparation (Acyl Chloride, Nucleophile, Solvent, Catalyst/Base) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Addition of Acyl Chloride (Controlled rate) B->C D Reaction Monitoring (TLC, HPLC) C->D E Work-up (Quenching, Extraction, Washing) D->E F Purification (Crystallization/Chromatography) E->F G Characterization (NMR, IR, MS, Yield, Purity) F->G

A generalized workflow for comparative acylation reactions.
Protocol 1: Comparative Friedel-Crafts Acylation of Anisole

This protocol allows for the comparison of the acyl chlorides in an electrophilic aromatic substitution reaction.[17]

Materials:

  • Anisole

  • This compound

  • o-, m-, or p-Toluoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0°C under an inert atmosphere, add a solution of the respective acyl chloride (1.0 equivalent) in anhydrous DCM dropwise.

  • After stirring for 15 minutes, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 hours), monitoring the progress by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Determine the yield and purity (e.g., by HPLC) of the resulting ketone.

Protocol 2: Comparative Schotten-Baumann Amidation with Benzylamine

This protocol compares the acyl chlorides in a nucleophilic acyl substitution with an amine under biphasic conditions.

Materials:

  • Benzylamine

  • This compound

  • o-, m-, or p-Toluoyl chloride

  • Dichloromethane (DCM)

  • Sodium hydroxide solution (2M)

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve benzylamine (1.0 equivalent) in DCM.

  • Add 2M sodium hydroxide solution (2.0 equivalents).

  • To the vigorously stirred biphasic mixture at 0°C, add a solution of the respective acyl chloride (1.05 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1 hour), monitoring the progress by TLC.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

  • Determine the yield and purity of the resulting amide.

Expected Experimental Outcomes and Data Interpretation

A comparative study employing the protocols above would likely yield results that align with the predicted reactivity based on steric and electronic effects.

Acyl ChloridePredicted Friedel-Crafts Acylation YieldPredicted Schotten-Baumann Amidation YieldKey Considerations
This compound LowestLowestSignificant steric hindrance. Potential for side reactions involving the acetoxy group under harsh Lewis acid conditions.
o-Toluoyl Chloride Low to ModerateLow to ModerateSteric hindrance from the ortho-methyl group is the primary factor limiting reactivity.
m-Toluoyl Chloride HighestHighestMinimal steric hindrance and a less deactivating electronic effect compared to the para-isomer.
p-Toluoyl Chloride HighHighLess sterically hindered than the ortho-isomer, but the electronic deactivation is more pronounced than in the meta-isomer.

Applications in Drug Development

The choice of acylating agent in drug synthesis is critical. This compound is a notable example, being a key building block in the synthesis of the HIV protease inhibitor Nelfinavir .[2] In the synthesis of Nelfinavir, this acyl chloride is coupled with a complex amine intermediate to form a crucial amide bond.[2] The specific substitution pattern of this compound is integral to the final structure and biological activity of the drug.

The toluoyl chloride isomers are also widely used as intermediates in the pharmaceutical and agrochemical industries.[9][18] For instance, they can be used to introduce the toluoyl group into molecules to modify their pharmacological properties, such as solubility, bioavailability, and target binding.

Conclusion and Recommendations

The selection of an appropriate acylating agent from the group of this compound and the toluoyl chloride isomers is a nuanced decision that requires a comprehensive understanding of their respective properties and reactivity.

  • For reactions where high reactivity is paramount and steric hindrance is not a major concern, m-toluoyl chloride is often the optimal choice.

  • p-Toluoyl chloride offers a balance of good reactivity and is a common building block in many synthetic applications.

  • o-Toluoyl chloride should be selected when the specific ortho-substitution is required for the target molecule, with the understanding that reaction rates may be slower.

  • This compound is a specialized reagent, primarily used when its unique structural motif is essential for the final product, as exemplified in the synthesis of Nelfinavir. Researchers using this compound should be mindful of its significant steric bulk and the potential for the acetoxy group to participate in side reactions.

By carefully considering the interplay of electronic and steric effects, and by employing well-designed experimental protocols, researchers can harness the distinct characteristics of these acyl chlorides to achieve their synthetic goals with precision and efficiency.

References

A Comparative Guide to the Structural Confirmation of 3-Acetoxy-2-methylbenzoyl Chloride Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development, unequivocal structural confirmation is paramount. This guide provides an in-depth technical comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-acetoxy-2-methylbenzoyl chloride and its derivatives. We will explore the nuances of ¹H and ¹³C NMR spectral interpretation, supported by experimental protocols and comparative data, to provide a robust framework for confident structural assignment.

The Challenge of Isomeric Differentiation

The synthesis of substituted benzoyl chlorides, such as this compound, can often lead to a mixture of isomers. Distinguishing between these closely related structures is a critical analytical challenge. NMR spectroscopy stands out as a powerful, non-destructive technique capable of providing detailed information about the molecular framework, allowing for unambiguous structural determination.[1][2]

Core Principles of NMR in Structural Elucidation

NMR spectroscopy is based on the magnetic properties of atomic nuclei.[2] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[3][4] By analyzing the chemical shifts, coupling constants (J), and integration of the signals in an NMR spectrum, one can deduce the connectivity of atoms and the overall structure of a molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol is crucial for obtaining reliable and reproducible NMR data. The following steps outline a robust methodology for the analysis of this compound derivatives.

Step 1: Sample Preparation - The Critical First Step

The choice of solvent is a critical consideration when analyzing reactive compounds like acyl chlorides.[5] Due to their reactivity with protic solvents, deuterated aprotic solvents are essential.[5]

  • Recommended Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and its relatively simple residual solvent signal. Deuterated acetone ((CD₃)₂CO) can also be used.

  • Anhydrous Conditions: It is imperative to use anhydrous NMR solvents to prevent the hydrolysis of the benzoyl chloride to the corresponding carboxylic acid.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.

Step 2: NMR Data Acquisition

Modern NMR spectrometers offer a suite of experiments for comprehensive structural analysis. For the confirmation of this compound, the following experiments are fundamental:

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. The carbonyl carbon of the acyl chloride is particularly diagnostic.[3]

  • 2D NMR Spectroscopy (COSY, HSQC): These experiments are invaluable for establishing connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the definitive assignment of all signals.

Interpreting the NMR Spectra of this compound

The key to confirming the structure lies in the careful analysis of the chemical shifts and coupling patterns of the aromatic protons and the characteristic signals of the methyl and acetoxy groups.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is particularly informative for determining the substitution pattern on the benzene ring. For this compound, we expect to see three distinct aromatic proton signals.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-4~7.2-7.4Doublet of doublets (dd) or Triplet (t)J ≈ 7-8
H-5~7.0-7.2Doublet of doublets (dd) or Triplet (t)J ≈ 7-8
H-6~7.9-8.1Doublet (d)J ≈ 7-8
Methyl (CH₃)~2.3-2.5Singlet (s)-
Acetoxy (CH₃)~2.1-2.3Singlet (s)-

Causality behind the Chemical Shifts:

  • The proton at the H-6 position is expected to be the most downfield (highest chemical shift) due to the deshielding effects of the adjacent electron-withdrawing benzoyl chloride group.

  • The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by its position on the aromatic ring.

  • The acetoxy group protons will also be a singlet and its chemical shift will be slightly different from the ring methyl group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon signal being a key diagnostic peak.

Carbon Expected Chemical Shift (ppm)
C=O (Benzoyl Chloride)~168-172
C=O (Acetoxy)~169-171
Aromatic Carbons~120-150
Methyl (CH₃)~15-20
Acetoxy (CH₃)~20-25

Key Diagnostic Signals:

  • The carbonyl carbon of the benzoyl chloride is highly deshielded and appears at a characteristic downfield chemical shift.[3]

  • The presence of two distinct carbonyl signals confirms the presence of both the benzoyl chloride and the acetoxy functionalities.

Comparison with Alternative Structures

To definitively confirm the structure of this compound, it is essential to compare its expected NMR data with that of potential isomers. For instance, let's consider a plausible alternative: 4-acetoxy-2-methylbenzoyl chloride .

Feature This compound 4-Acetoxy-2-methylbenzoyl Chloride
Aromatic ¹H NMR Pattern Three distinct signals in a complex pattern (e.g., dd, t, d)Two doublets and one singlet (or a very narrow doublet)
Aromatic ¹H Coupling Ortho and meta coupling presentPrimarily ortho and meta coupling
Symmetry Asymmetric substitution patternMore symmetric substitution pattern

The distinct coupling patterns in the aromatic region of the ¹H NMR spectrum are the most powerful tool for differentiating between these isomers.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample 3-Acetoxy-2-methylbenzoyl Chloride Derivative NMR_Tube NMR Tube Sample->NMR_Tube Solvent Anhydrous Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR ¹H NMR NMR_Spec->H1_NMR C13_NMR ¹³C NMR NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR_Spec->TwoD_NMR Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Integration) H1_NMR->Interpretation C13_NMR->Interpretation TwoD_NMR->Interpretation Comparison Comparison with Alternative Structures Interpretation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Experimental workflow for NMR analysis.

logical_relationship Start Analyze ¹H NMR Spectrum Aromatic_Region Examine Aromatic Region (Number of signals, splitting patterns) Start->Aromatic_Region Aliphatic_Region Examine Aliphatic Region (Methyl and Acetoxy singlets) Start->Aliphatic_Region Analyze_C13 Analyze ¹³C NMR Spectrum Aromatic_Region->Analyze_C13 Aliphatic_Region->Analyze_C13 Carbonyl_Signals Identify Two Carbonyl Signals Analyze_C13->Carbonyl_Signals Compare_Isomers Compare with Predicted Spectra of Potential Isomers Carbonyl_Signals->Compare_Isomers Confirm_Structure Confirm Structure of This compound Compare_Isomers->Confirm_Structure

Caption: Logical process for spectral interpretation.

Alternative Analytical Techniques: A Comparative Overview

While NMR is a premier technique for structural elucidation, other methods can provide complementary information.

Technique Strengths Limitations
Infrared (IR) Spectroscopy Excellent for identifying functional groups (e.g., C=O stretch of the acyl chloride and ester).Provides limited information on the overall molecular framework and cannot distinguish between isomers easily.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition with high accuracy. Fragmentation patterns can offer structural clues.[3]Isomers often have identical molecular weights and similar fragmentation patterns, making differentiation difficult.
X-ray Crystallography Provides the absolute, unambiguous 3D structure of a molecule.Requires a single, high-quality crystal, which can be challenging and time-consuming to obtain.

References

Reactivity comparison between 3-acetoxy-2-methylbenzoic acid and its acid chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Reactivity Comparison: 3-Acetoxy-2-methylbenzoic Acid vs. 3-Acetoxy-2-methylbenzoyl Chloride

A Technical Guide for Chemical Synthesis Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the choice of acylating agent is a critical decision that dictates reaction efficiency, yield, and overall process viability. This guide provides a detailed, evidence-based comparison between 3-acetoxy-2-methylbenzoic acid and its highly activated counterpart, this compound. We will dissect their structural nuances, explore the mechanistic basis for their differing reactivities, and provide practical, field-proven protocols to guide your synthetic strategy.

Structural and Physicochemical Foundations

At first glance, the two molecules differ by a single substitution: a hydroxyl group versus a chlorine atom. However, this seemingly minor change fundamentally alters the electronic character and steric environment of the carbonyl group, leading to vastly different chemical behaviors.

3-Acetoxy-2-methylbenzoic Acid is a stable, crystalline solid.[1] Its reactivity is moderated by the nature of the carboxylic acid functional group. The ortho-methyl group introduces significant steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene ring.[1] This "ortho effect" disrupts the resonance between the carbonyl group and the aromatic ring, a factor that increases the acidity of the proton compared to unsubstituted benzoic acid.[2][3][4]

This compound is a moisture-sensitive, low-melting solid or oil, typically synthesized from the parent carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The replacement of the -OH group with a highly electronegative chlorine atom dramatically increases the electrophilicity of the carbonyl carbon. Furthermore, the chloride ion is an excellent leaving group, priming the molecule for rapid nucleophilic attack.

Diagram 1: Molecular Structures

G cluster_acid 3-Acetoxy-2-methylbenzoic Acid cluster_chloride This compound Acid Acid Chloride Chloride

Caption: Chemical structures of the carboxylic acid and its corresponding acid chloride.

Table 1: Comparative Physicochemical Properties
Property3-Acetoxy-2-methylbenzoic AcidThis compound
CAS Number 168899-58-9[7]167678-46-8[6]
Molecular Formula C₁₀H₁₀O₄[7]C₁₀H₉ClO₃[6]
Molecular Weight 194.18 g/mol [7]212.63 g/mol [6]
Appearance White to off-white solidLight yellow oil or low-melting solid[6]
Melting Point Not specified, crystalline solid[1]31-35 °C[6]
Reactivity Moderate, requires activationHigh, moisture-sensitive[6]
Solubility Soluble in methanol, other organic solvents[1]Soluble in dichloromethane, chloroform[6]

The Core of Reactivity: A Mechanistic Dissection

The primary reaction pathway for both compounds is nucleophilic acyl substitution . The stark difference in their reactivity stems from two key factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the substituent (-OH vs. -Cl).

  • For 3-Acetoxy-2-methylbenzoic Acid: The carbonyl carbon is moderately electrophilic. For a reaction to occur with a nucleophile (e.g., an amine or alcohol), the hydroxyl group must be converted into a better leaving group. This is typically achieved in one of two ways:

    • Acid Catalysis (for alcohols): Protonation of the carbonyl oxygen makes the carbon more electrophilic, and subsequent protonation of the hydroxyl group converts it into water, a good leaving group. This process is an equilibrium and often requires heat and removal of water to drive it to completion.[8][9]

    • Coupling Agents (for amines): Reagents like dicyclohexylcarbodiimide (DCC) or EDC activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine. This avoids the need for high temperatures that could form a stable, unreactive ammonium carboxylate salt.[5]

  • For this compound: The situation is far more straightforward. The carbonyl carbon is intensely electrophilic due to the strong inductive effect of the chlorine atom. Critically, the chloride ion (Cl⁻) is an excellent leaving group. Therefore, the acid chloride reacts directly and rapidly with a wide range of nucleophiles, often at or below room temperature, without the need for catalysts or activators.[10][11] The reaction is typically irreversible and high-yielding.

Diagram 2: Comparative Reactivity Workflow

G Nu Nucleophile (e.g., R-NH₂) Acid 3-Acetoxy-2-methylbenzoic Acid Nu->Acid Slow / No Reaction Chloride This compound Nu->Chloride   Fast, Direct Reaction (No Catalyst Needed) Activation Activation Step (e.g., DCC, SOCl₂) Acid->Activation Requires Activation Product Amide Product Chloride->Product Activation->Product Reacts with Nucleophile

Caption: General workflow comparing amide formation from the acid versus the acid chloride.

Experimental Validation: Amide Synthesis

A compelling, real-world example highlights the practical advantages of using the acid chloride. A patented synthesis required the coupling of 3-acetoxy-2-methylbenzoic acid with a complex amine.[5]

Table 2: Comparative Amidation Reaction Data
ParameterUsing 3-Acetoxy-2-methylbenzoic AcidUsing this compound
Reagents Carboxylic Acid, Amine, Dicyclohexylcarbodiimide (DCC)Acid Chloride, Amine
Reaction Time 2 days"Marked reduction of the reaction time" (Implied hours)
Conditions Room TemperatureNot specified, typical for acid chlorides is 0°C to RT
Yield 65%Not specified, but implied to be higher
Key Advantage N/AAvoids use of a dehydrating agent (DCC); faster reaction.[5]

This data unequivocally demonstrates that for this specific transformation, the acid chloride offers a significantly more efficient and streamlined process. The ability to bypass coupling agents simplifies the reaction setup and workup, as byproducts like dicyclohexylurea (DCU) do not need to be removed.

Experimental Protocols

To provide a tangible basis for comparison, the following are representative protocols for the synthesis of the acid chloride and its subsequent use in an amidation reaction compared to a coupling-agent-mediated reaction with the parent acid.

Protocol 1: Synthesis of this compound

This protocol outlines the conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride.

Materials:

  • 3-acetoxy-2-methylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)[5]

  • Anhydrous Toluene or no solvent[5]

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl and SO₂ gas), charge 3-acetoxy-2-methylbenzoic acid.

  • If using a solvent, add anhydrous toluene.

  • Add a catalytic drop of DMF.

  • Slowly add thionyl chloride (exothermic reaction) at room temperature.

  • Heat the reaction mixture to 70-90 °C and stir for 2-4 hours, or until gas evolution ceases.[5]

  • Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield a high-purity product.[5]

Trustworthiness Check: The progress of the reaction is easily monitored by the cessation of HCl/SO₂ gas evolution. The purity of the final product is verifiable by distillation and subsequent spectroscopic analysis.

Diagram 3: Comparative Amidation Protocol Workflow

G cluster_pathA PATH A: Carboxylic Acid Route cluster_pathB PATH B: Acid Chloride Route A1 1. Dissolve Acid & Amine in DCM A2 2. Cool to 0°C A1->A2 A3 3. Add DCC Solution A2->A3 A4 4. Stir 12-48h at RT A3->A4 A5 5. Filter DCU byproduct A4->A5 A6 6. Aqueous Workup & Purification A5->A6 Product Final Amide A6->Product B1 1. Dissolve Amine & Base (TEA) in DCM B2 2. Cool to 0°C B1->B2 B3 3. Add Acid Chloride B2->B3 B4 4. Stir 1-3h at RT B3->B4 B5 5. Aqueous Workup B4->B5 B6 6. Purification B5->B6 B6->Product

Caption: Workflow comparison for synthesizing an amide via the two distinct chemical routes.

Protocol 2: Comparative Amidation with Benzylamine

Path A: Carboxylic Acid + DCC Coupling

  • Dissolve 3-acetoxy-2-methylbenzoic acid (1.0 eq) and benzylamine (1.05 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor reaction completion by TLC.

  • Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide for purification.

Path B: Acid Chloride Route

  • Dissolve benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor reaction completion by TLC.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine to remove excess amine and triethylammonium hydrochloride salt.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide for purification.

Conclusion and Strategic Recommendations

Strategic Recommendations:

  • Choose this compound for:

    • Rapid, high-yielding acylation reactions.

    • Substrates that are sensitive to high temperatures or strong acid catalysis.

    • Simplified reaction workups where avoiding coupling agent byproducts is advantageous.

  • Choose 3-acetoxy-2-methylbenzoic acid when:

    • Cost is a primary driver (avoiding the additional step of forming the acid chloride).

    • Using robust substrates that can tolerate heat or acid-catalyzed esterification conditions.

    • Employing well-optimized, one-pot coupling protocols where the handling of a moisture-sensitive acid chloride is undesirable.

Ultimately, the choice is context-dependent. However, by understanding the fundamental principles of reactivity and the practical outcomes demonstrated herein, researchers can make more informed and effective decisions in the design and execution of their synthetic routes.

References

A Comparative Kinetic Analysis of Nucleophilic Substitution on 3-Acetoxy-2-methylbenzoyl Chloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparative kinetic study of 3-Acetoxy-2-methylbenzoyl Chloride, a key intermediate in the synthesis of various pharmaceuticals, including HIV protease inhibitors.[1] By understanding its reactivity profile in comparison to other benzoyl chloride derivatives, researchers can make more informed decisions in process optimization and drug design.

Introduction: The Significance of Acylating Agents in Drug Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis. Acyl chlorides, such as this compound, are highly reactive acylating agents widely employed in the pharmaceutical industry due to their ability to readily form esters and amides, which are common functional groups in drug molecules.[2] The reactivity of this compound is particularly noteworthy, offering advantages in reducing reaction times.[3]

The rate of a nucleophilic acyl substitution reaction is governed by several factors, including the electrophilicity of the carbonyl carbon, the nature of the leaving group, and the steric and electronic effects of substituents on the aromatic ring.[4][5][6][7] In the case of this compound, the presence of both an acetoxy and a methyl group on the benzoyl ring introduces a unique combination of electronic and steric influences that modulate its reactivity.

Comparative Kinetic Analysis: Experimental Design

To objectively evaluate the performance of this compound, a comparative kinetic study was designed to measure its reaction rates with a model nucleophile, aniline, against other structurally related benzoyl chloride derivatives. The selected analogues include:

  • Benzoyl Chloride: The parent compound, providing a baseline for reactivity.

  • o-Toluoyl Chloride (2-Methylbenzoyl Chloride): To assess the steric hindrance effect of the ortho-methyl group.[4]

  • m-Toluoyl Chloride (3-Methylbenzoyl Chloride): To evaluate the electronic effect of a meta-methyl group.

  • p-Toluoyl Chloride (4-Methylbenzoyl Chloride): To examine the electronic effect of a para-methyl group.

  • p-Nitrobenzoyl Chloride: To observe the impact of a strong electron-withdrawing group.[8]

The reaction kinetics were monitored using stopped-flow spectrophotometry, a technique ideal for studying fast reactions in solution with half-lives in the millisecond range.[9][10][11][12][13][14][15] This method allows for the rapid mixing of reactants and the immediate monitoring of changes in absorbance over time, enabling the precise determination of reaction rate constants.[10][12][14]

Experimental Protocol: Stopped-Flow Spectrophotometry

A detailed protocol for determining the second-order rate constants for the reaction of various benzoyl chlorides with aniline is provided below. This self-validating system ensures reproducibility and accuracy.

Objective: To determine the second-order rate constant for the reaction between a series of substituted benzoyl chlorides and aniline in an anhydrous solvent by monitoring the change in absorbance over time.

Materials:

  • This compound

  • Benzoyl Chloride

  • o-Toluoyl Chloride

  • m-Toluoyl Chloride

  • p-Toluoyl Chloride

  • p-Nitrobenzoyl Chloride

  • Aniline

  • Anhydrous Acetonitrile (solvent)

  • Stopped-flow spectrophotometer

  • Syringes and tubing for the stopped-flow apparatus

  • Standard laboratory glassware and volumetric flasks

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each substituted benzoyl chloride at a concentration of 0.01 M in anhydrous acetonitrile.

    • Prepare a stock solution of aniline at a concentration of 0.1 M in anhydrous acetonitrile.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis absorption spectra of the reactants (each benzoyl chloride and aniline) and the expected N-phenylbenzamide products individually in acetonitrile.

    • Identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance. This will be the analytical wavelength (λmax) for the kinetic runs.

  • Kinetic Measurements:

    • Set the stopped-flow spectrophotometer to the predetermined λmax and thermostat the cell holder to 25°C.

    • Load one syringe of the stopped-flow apparatus with a benzoyl chloride solution and the other with the aniline solution.

    • Initiate the flow to rapidly mix the reactants in the observation cell. The instrument's software will automatically trigger data acquisition upon stopping the flow.

    • Record the change in absorbance as a function of time for several half-lives of the reaction.

    • Repeat the experiment at least three times for each benzoyl chloride derivative to ensure reproducibility.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics due to the excess concentration of aniline. The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential function.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Aniline].

Visualizing the Experimental Workflow

G cluster_prep Solution Preparation cluster_instrument Stopped-Flow Instrument Setup cluster_run Kinetic Run cluster_analysis Data Analysis prep1 Prepare 0.01 M Benzoyl Chloride Solutions setup3 Load Syringes prep1->setup3 prep2 Prepare 0.1 M Aniline Solution prep2->setup3 setup1 Set Analytical Wavelength (λmax) setup2 Thermostat Cell to 25°C run1 Initiate Rapid Mixing setup3->run1 run2 Stop Flow & Trigger Data Acquisition run1->run2 run3 Record Absorbance vs. Time run2->run3 analysis1 Fit Data to Pseudo-First-Order Exponential Function run3->analysis1 analysis2 Calculate k_obs analysis1->analysis2 analysis3 Calculate Second-Order Rate Constant (k₂) analysis2->analysis3 G reactant Benzoyl Chloride + Nucleophile intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack product Product + Leaving Group intermediate->product Elimination of Leaving Group

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory is defined not only by the discoveries we make but also by the safety with which we make them. Handling highly reactive intermediates like 3-Acetoxy-2-methylbenzoyl Chloride (CAS: 167678-46-8) requires a deep understanding of their chemical nature to ensure that their disposal is as meticulously planned as their use in synthesis. This guide moves beyond mere procedural checklists to provide a framework for safe, effective, and compliant neutralization and disposal, grounded in the fundamental reactivity of acyl chlorides.

Part 1: Core Hazard Assessment & Chemical Profile

Before any disposal protocol can be designed, a thorough understanding of the subject chemical is paramount. This compound is a corrosive and moisture-sensitive compound, a dual characteristic that dictates our entire handling and disposal strategy.[1][2][3] Its primary hazard stems from the highly electrophilic acyl chloride moiety, which reacts vigorously with nucleophiles.

Contact with moisture in the air or in other solvents will lead to hydrolysis, releasing corrosive and toxic hydrogen chloride gas.[3][4] This reactivity is the central challenge we must control during disposal. The compound is classified as a corrosive solid that causes severe skin burns and eye damage and may trigger an allergic skin reaction.[2][5][6]

PropertyValueSource(s)
Molecular Formula C₁₀H₉ClO₃[1][2]
Molecular Weight 212.63 g/mol [1][4]
Appearance White solid or light yellow oil[1][2]
Primary Hazards Corrosive, Moisture Sensitive, Causes Severe Burns[2][3][6]
Incompatibilities Water, Strong Bases, Alcohols, Oxidizing Agents[3][4]
Hazardous Decomposition Hydrogen chloride gas, Carbon oxides[3][4]

Part 2: The Disposal Principle: Controlled Hydrolysis and Neutralization

The foundational principle for disposing of this compound is not merely to discard it, but to render it non-hazardous through a controlled chemical reaction. Given its high reactivity, direct disposal into a general waste stream is unacceptable and dangerous. The acyl chloride group must be safely "quenched."

The most effective method for this is a controlled hydrolysis reaction. In this process, the acyl chloride reacts with a nucleophile to form a more stable and less reactive carboxylic acid derivative.[7] While water itself can serve as the nucleophile, the reaction can be vigorous and produces hydrochloric acid (HCl) as a byproduct, creating a highly acidic and corrosive solution.[7][8]

Reaction: C₁₀H₉ClO₃ + 2 NaOH(aq) → C₁₀H₉O₄Na + NaCl(aq) + H₂O

A superior and safer laboratory-scale method involves slowly adding the acyl chloride to a stirred, basic solution, such as sodium hydroxide or sodium bicarbonate.[9][10] This approach is self-validating because it achieves two critical goals simultaneously:

  • Controlled Hydrolysis: The acyl chloride is converted to its corresponding carboxylate salt.

  • Immediate Neutralization: The hydrochloric acid byproduct is instantly neutralized by the excess base, preventing the release of HCl gas and maintaining a controlled pH.

This transforms the reactive, corrosive organic halide into a simple aqueous solution of a sodium carboxylate and sodium chloride, which can then be managed as a standard aqueous waste stream.

Part 3: Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Given the corrosive nature of this compound and the hydrogen chloride gas liberated upon hydrolysis, all handling and disposal operations must be conducted within a certified chemical fume hood.[8][11]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use.[11]

  • Body Protection: A flame-retardant laboratory coat. For larger quantities, a chemical-resistant apron is advised.[11]

  • Respiratory Protection: For nuisance exposures, a P95-rated respirator may be used. For higher-level protection or in case of a spill, an ABEK-P2 (or equivalent) respirator cartridge is necessary.[4]

Part 4: Step-by-Step Disposal Workflow

This protocol is designed for the safe quenching and neutralization of small to moderate laboratory quantities (e.g., < 25g) of this compound.

Experimental Protocol: Quenching via Basic Hydrolysis
  • Prepare the Neutralization Solution: In a chemical fume hood, prepare a beaker with a stir bar containing a 2.5 M solution of sodium hydroxide (NaOH).[10] The volume should be sufficient to ensure a molar excess of base. A good rule of thumb is to use at least 3-4 molar equivalents of NaOH relative to the acyl chloride.

  • Cool the Solution: Place the beaker in an ice-water bath and allow the solution to cool to 0-10 °C. This is critical for controlling the rate of the exothermic hydrolysis reaction.[8]

  • Slow Addition of Acyl Chloride: While vigorously stirring the cold NaOH solution, add the this compound very slowly and portion-wise. If the compound is a solid, add it via a powder funnel in small increments. If it is an oil, add it dropwise using a pipette.

  • Monitor the Reaction: Observe the reaction closely. If excessive fuming (HCl gas) or a rapid temperature increase occurs, immediately stop the addition until the reaction subsides. The rate of addition should be slow enough to maintain the temperature below 25 °C.[8]

  • Allow for Complete Reaction: After all the acyl chloride has been added, continue stirring the mixture in the ice bath for at least 30 minutes, then remove the ice bath and allow the solution to warm to room temperature while stirring for an additional 1-2 hours to ensure the reaction is complete.

  • Verify Neutralization: Once the reaction is complete, test the pH of the solution using a pH meter or pH strips. The solution should be basic (pH > 10).

  • Final pH Adjustment: If the solution is not sufficiently basic, add more NaOH solution. If it is basic, slowly and carefully add dilute hydrochloric or sulfuric acid with stirring until the pH is between 6 and 8.[9][10]

  • Final Disposal: The resulting neutralized aqueous solution can now be disposed of as non-hazardous aqueous waste, in accordance with local, state, and federal regulations. Flush with copious amounts of water if disposing down the drain is permitted by your institution.[10][12]

Disposal_Workflow cluster_prep Preparation & Safety cluster_quench Quenching Protocol cluster_final Final Waste Management start Start: Unused 3-Acetoxy-2-methylbenzoyl Chloride for Disposal ppe Don Required PPE: - Goggles/Face Shield - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood prep_base Prepare Stirred, Cold (0-10 °C) 2.5M NaOH Solution (>3 molar equivalents) fume_hood->prep_base add_slowly Slowly Add Acyl Chloride to Cold Base Solution prep_base->add_slowly monitor Monitor Temperature & Fumes (Keep Temp < 25 °C) add_slowly->monitor If vigorous, pause addition react Stir for 1-2 Hours After Addition is Complete add_slowly->react Once all is added monitor->add_slowly check_ph Test pH of Solution react->check_ph decision Is pH > 10? check_ph->decision decision->prep_base No, add more base and re-react adjust_ph Neutralize to pH 6-8 with Dilute Acid decision->adjust_ph Yes final_disposal Dispose of Neutralized Aqueous Waste per Local Regulations adjust_ph->final_disposal

Caption: Disposal workflow for this compound.

Part 5: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills, cover with a neutral absorbent material like vermiculite, sand, or commercial sorbent. Do NOT use combustible materials like paper towels.

  • Neutralize: Cautiously and from the perimeter inwards, cover the spill area with sodium bicarbonate or a 1:1:1 mixture of sodium carbonate, calcium bentonite, and sand.

  • Collect: Once the reaction has ceased, carefully sweep the solid material into a suitable, labeled, and closed container for hazardous waste disposal.[2][4] Do not add water directly to the neat spilled material.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and responsible management of reactive chemicals, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 3-Acetoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Handling reactive chemical intermediates like 3-Acetoxy-2-methylbenzoyl Chloride (CAS No. 167678-46-8) is fundamental to advancing pharmaceutical and chemical research.[1] As an acyl chloride, its utility is matched by its hazardous nature, demanding a comprehensive and rigorously enforced safety protocol. This guide moves beyond mere compliance, embedding a deep understanding of the causality behind each safety measure to ensure that every procedure is a self-validating system of protection. Our goal is to empower you, the researcher, to work with confidence and precision, making safety an intrinsic part of your experimental success.

The Reactivity and Hazard Profile of this compound

Understanding the "why" is the cornerstone of laboratory safety. This compound is not hazardous in a vacuum; its danger stems from its inherent chemical reactivity.

  • Corrosivity: The primary hazard is its classification as a corrosive solid that causes severe skin burns and eye damage.[1][2] The acyl chloride functional group is highly electrophilic and reacts readily with nucleophiles. Upon contact with moisture in the skin, eyes, or mucous membranes, it hydrolyzes to form hydrochloric acid (HCl) and 3-acetoxy-2-methylbenzoic acid, leading to immediate and severe chemical burns.[3]

  • Respiratory Irritation: Inhalation of dust or vapors can cause respiratory irritation.[4] This is a direct consequence of the compound's reaction with the moisture lining the respiratory tract.

  • Sensitization: It is also classified as a skin sensitizer, meaning repeated exposure may lead to an allergic skin reaction.[1][2]

  • Combustibility: While it is a solid, it is combustible. In the event of a fire, it can decompose to release irritating and toxic gases, including hydrogen chloride gas and carbon oxides.[2][4][5]

This profile dictates that all handling procedures must be designed to prevent contact and inhalation, primarily by using the substance within a controlled environment and employing a multi-layered barrier of personal protective equipment (PPE).

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a checklist but a critical risk-mitigation strategy. Each component serves a specific purpose, and its use is non-negotiable. Always consult the product's specific Safety Data Sheet (SDS) for guidance.[6]

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. The severe and rapid damage caused by acyl chlorides necessitates the seal provided by goggles.[7][8] A face shield is required when handling larger quantities or during operations with a higher splash risk to protect the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must be tested according to standards like EN 374.[9] Always check for leaks and integrity before use. Double-gloving is recommended for enhanced protection during transfers. Acyl chlorides can degrade some materials, so select gloves specifically resistant to this chemical class.[8]
Body Protection Chemical-resistant lab coat and, for larger quantities, a chemical apron.Protects the skin on the torso and arms from splashes and spills.[8] All clothing worn in the lab should be non-synthetic where possible, as some synthetic fibers can melt and adhere to the skin during a chemical splash.
Respiratory Protection Use exclusively within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2 for EU or OV/AG/P99 for US) must be used.[4]

Procedural Guide: Safe Handling Workflow

This protocol outlines the essential steps for safely handling this compound in a typical laboratory setting.

dot

G cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep1 Verify fume hood is operational (check airflow monitor). prep2 Don all required PPE: - Lab coat - Goggles & Face Shield - Chemical-resistant gloves prep1->prep2 prep3 Locate and ensure clear access to emergency shower and eyewash station. prep2->prep3 prep4 Prepare spill kit and waste container (labeled, in secondary containment). prep3->prep4 handle1 Carefully unseal the container. Avoid creating dust. prep4->handle1 handle2 Weigh the required amount of solid using a tared, stable weigh boat. handle1->handle2 handle3 Slowly add the chemical to the reaction vessel. Monitor for any reaction (e.g., fumes). handle2->handle3 handle4 Securely reseal the primary container immediately. handle3->handle4 clean1 Decontaminate spatula and weigh boat with a suitable quenching agent (e.g., isopropanol) in a separate beaker within the fume hood. handle4->clean1 clean2 Wipe down the work surface in the fume hood. clean1->clean2 clean3 Place all contaminated disposable items (gloves, weigh boat, wipes) into the designated hazardous waste container. clean2->clean3 clean4 Remove PPE in the correct order (gloves first), avoiding self-contamination. clean3->clean4 clean5 Wash hands thoroughly with soap and water. clean4->clean5

Caption: Workflow for handling this compound.

Emergency Response: A Self-Validating Protocol

In the event of an exposure or spill, immediate and correct action is critical to minimizing harm.

Immediate Actions: The "Remove, Remove, Remove" Principle[10]
  • Remove Yourself: Immediately move away from the area of exposure to fresh air.[10]

  • Remove Clothing: If there is any skin contact, remove all contaminated clothing and shoes immediately. Do not attempt to pull clothing that is stuck to the skin.[2][10]

  • Remove the Substance: Flush the affected area with copious amounts of water.

Specific First-Aid Measures
  • Skin Contact: After removing contaminated clothing, use a safety shower to wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Immediate medical attention is required.[1]

  • Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration, but do not use the mouth-to-mouth method.[1][11] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[1][11] Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[1][2] Call a physician or poison control center immediately.[11]

In all cases of exposure, show the Safety Data Sheet to the attending medical personnel.[4]

Operational Plan: Waste Disposal

All waste containing this compound is classified as hazardous waste.[2] Improper disposal can lead to environmental contamination and pose a risk to public health.

Step-by-Step Disposal Protocol:
  • Segregation: Never mix acyl chloride waste with incompatible materials, especially aqueous or basic waste streams. Keep it in a dedicated, clearly labeled hazardous waste container.[12]

  • Container Requirements: The waste container must be made of a compatible material (e.g., glass or other resistant material), be kept tightly closed except when adding waste, and stored in secondary containment.[12]

  • Disposal of Unused Product: Surplus and non-recyclable solutions should be offered to a licensed professional waste disposal company. Burning in a chemical incinerator equipped with an afterburner and scrubber is a common method.[4][13]

  • Decontamination of Empty Containers:

    • Thoroughly empty the container of any remaining solid.

    • The first rinse of the container (e.g., with a compatible solvent) must be collected and disposed of as hazardous waste.[12]

    • For highly toxic materials, the first three rinses must be collected as hazardous waste.[12]

    • After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, or as directed by your institution's environmental health and safety (EHS) office.

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and excellence in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.